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2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane Documentation Hub

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  • Product: 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
  • CAS: 198988-90-8

Core Science & Biosynthesis

Foundational

Chemical Profile & Medicinal Utility: 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane

The following technical guide provides an in-depth analysis of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane , a specialized bicyclic scaffold increasingly utilized in modern drug discovery. Executive Summary: The "R...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane , a specialized bicyclic scaffold increasingly utilized in modern drug discovery.

Executive Summary: The "Rigid Piperazine" Paradigm

In the optimization of lead compounds, the piperazine ring is a ubiquitous linker and pharmacophore. However, its conformational flexibility (chair-boat interconversion) often incurs a high entropic penalty upon protein binding, reducing potency.

2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane (hereafter referred to as 2-FPh-DBH ) represents a "conformationally locked" bioisostere of


-phenylpiperazine. By bridging the 2- and 5-positions of the piperazine ring with a methylene carbon, the scaffold is frozen into a rigid distorted boat conformation .

This structural constraint offers three critical advantages in drug design:

  • Entropic Pre-organization: Reduces the free energy cost of binding (

    
    ).
    
  • Vectorial Definition: Orients substituents (the aryl group and the secondary amine) in precise 3D vectors impossible for flexible piperazines to maintain.

  • Chirality: The scaffold is inherently chiral, allowing for the exploration of enantioselective interactions with biological targets (e.g., receptors, enzymes).

Structural & Physical Chemistry[1][2]

Stereochemistry and Conformation

Unlike piperazine, which is achiral, the 2,5-diazabicyclo[2.2.1]heptane core possesses two chiral centers at the bridgehead carbons (C1 and C4). The commercially relevant isomer is typically (1S,4S) , derived from natural L-hydroxyproline, though the (1R,4R) enantiomer is accessible.

  • Geometry: The methylene bridge forces the piperazine ring into a permanent boat-like shape.

  • Twist: To relieve torsional strain, the molecule adopts a slight twist, creating a specific dihedral angle between the N2 and N5 lone pairs.

Electronic Properties & Basicity (pKa)

The 2-FPh-DBH molecule contains two distinct nitrogen environments. Understanding their basicity is vital for predicting solubility and salt formation.

Atom PositionChemical EnvironmentApprox.[1][2][3][4][5][6] pKaProtonation State (pH 7.4)
N2 (Proximal)

-Aryl amine (Aniline-like)
2.0 – 3.5Neutral
N5 (Distal) Secondary alkyl amine9.5 – 10.5Protonated (+)

Implication: The 4-fluorophenyl group withdraws electron density from N2 via resonance and induction, rendering it non-basic. N5 remains highly basic and is the primary site for salt formation (e.g., Hydrobromide salts) and hydrogen bonding with Asp/Glu residues in protein pockets.

Synthesis Strategy

The construction of the 2-FPh-DBH core requires a high-fidelity stereochemical route. The industry-standard approach utilizes Trans-4-hydroxy-L-proline as the chiral pool starting material.

Retrosynthetic Analysis (Graphviz)

Synthesis Start Trans-4-Hydroxy-L-Proline (Natural Source) Inter1 N-Boc-Trans-4-Hydroxy-L-Proline Start->Inter1 Boc Protection Inter2 Tritosyl Intermediate (Activation) Inter1->Inter2 Reduction & Tosylation Cyclization Double Displacement Cyclization (with Benzylamine) Inter2->Cyclization BnNH2, Heat Core (1S,4S)-2-Bn-2,5-diazabicyclo[2.2.1]heptane Cyclization->Core Ring Closure Deprotect (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (The Core) Core->Deprotect Pd/C, H2 (Hydrogenolysis) Final 2-(4-F-Ph)-2,5-diazabicyclo[2.2.1]heptane (Target) Deprotect->Final Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Figure 1: Stereoselective synthesis pathway from L-Hydroxyproline to the target scaffold.

Key Synthetic Steps
  • Chiral Pool Activation: Hydroxyproline is reduced to the diol and fully tosylated (or mesylated) to create leaving groups.

  • Double Displacement: Heating with benzylamine effects a double

    
     displacement, forming the bicyclic cage with inversion of configuration at C4, yielding the (1S,4S) stereochemistry.
    
  • C-N Coupling (The Critical Step):

    • Reagents: 1-Bromo-4-fluorobenzene,

      
       (Catalyst), BINAP or Xantphos (Ligand), 
      
      
      
      (Base).
    • Rationale: Standard

      
       fails due to the weak activation of the fluorobenzene. Buchwald-Hartwig coupling is required to install the aryl group on the secondary amine of the deprotected core.
      

Medicinal Chemistry Applications

Bioisosteric Replacement

2-FPh-DBH is a direct replacement for 1-(4-fluorophenyl)piperazine .

  • Target Class: GPCRs (Dopamine D2/D3, Serotonin 5-HT), Sigma Receptors (

    
    ), and Ion Channels (nAChR).
    
  • Case Study (Sigma Receptors): In Sigma-2 receptor ligands, replacing a piperazine with 2,5-diazabicyclo[2.2.1]heptane often increases selectivity by discriminating between the slightly different hydrophobic pockets of

    
     and 
    
    
    
    due to the rigid vector of the aryl group.
Metabolic Stability

The bridgehead carbons (C1/C4) in 2-FPh-DBH are quaternary-like (tertiary CH but sterically shielded) and less prone to oxidative metabolism compared to the open ethylene bridges of piperazine.

  • Piperazine Liability:

    
    -carbon hydroxylation 
    
    
    
    ring opening.
  • 2,5-DBH Advantage: The bicyclic cage resists ring-opening metabolism, potentially improving the half-life (

    
    ) and oral bioavailability.
    
Structure-Activity Relationship (SAR) Logic

SAR Scaffold 2-(4-F-Ph)-2,5-DBH Scaffold N5 N5 Amine: High Basicity Salt Bridge Interaction Scaffold->N5 F_Group 4-Fluoro Group: Metabolic Block (Para) Lipophilicity Modulation Scaffold->F_Group Bridge Methylene Bridge: Locks Conformation Increases Selectivity Scaffold->Bridge Chirality (1S,4S) vs (1R,4R): Enantiomeric Discrimination Scaffold->Chirality

Figure 2: SAR deconstruction of the scaffold's pharmacophoric features.

Experimental Protocols

Protocol: Buchwald-Hartwig Arylation of 2,5-DBH

Use this protocol to attach the 4-fluorophenyl group to the parent bicyclic amine.

Reagents:

  • (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide (1.0 eq)[7]

  • 1-Bromo-4-fluorobenzene (1.2 eq)

  • 
     (0.02 eq)
    
  • BINAP (0.06 eq)

  • Sodium tert-butoxide (

    
    ) (3.0 eq)
    
  • Toluene (Anhydrous, degassed)

Procedure:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the amine salt, aryl bromide, Pd catalyst, BINAP, and base.

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to amine).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium residues. Wash with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0%

    
     10% MeOH in DCM with 1% 
    
    
    
    ).
  • Validation: The product should show a distinct mass peak

    
     and characteristic 
    
    
    
    NMR signal around -120 ppm.
Handling & Safety
  • Hazard Class: Irritant (Skin/Eye).

  • Storage: The free base is prone to oxidation/carbamate formation (

    
     absorption). Store as the Hydrobromide (HBr)  or Dihydrochloride (2HCl)  salt at 2–8°C in a desiccator.
    

References

  • Synthesis & Scaffold Review

    • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.[8][9][4][10][11] RSC Medicinal Chemistry, 2026.[4]

  • Conformational Analysis

    • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • Sigma Receptor Ligands

    • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 2022.
  • Synthetic Route (Epibatidine Analogs)

    • Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions.[2] European Journal of Organic Chemistry.[2]

  • Physical Properties (Sigma-Aldrich)

    • (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide Product Page.

Sources

Exploratory

The Therapeutic Potential of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: A Privileged Scaffold for Neurological Disorders The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) core is a conformationally rigid bicyclic diamine that has garnered significant attention in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Neurological Disorders

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) core is a conformationally rigid bicyclic diamine that has garnered significant attention in medicinal chemistry.[1][2] Its constrained boat-like conformation presents a unique three-dimensional architecture, making it an attractive scaffold for the design of novel therapeutics.[1][2] This structural rigidity, a stark contrast to the flexible piperazine ring, allows for precise orientation of substituents, enhancing target engagement and optimizing pharmacological profiles.[1][2] The 2,5-DBH scaffold has demonstrated broad therapeutic applicability, with derivatives being explored in oncology, antimicrobial research, and most notably, in the treatment of neurological disorders.[1][2]

This technical guide focuses on a particularly promising derivative, 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane , with a specific emphasis on the (1S,4S)-enantiomer. The introduction of a 4-fluorophenyl group at the N2 position has been shown to be a critical modification for achieving potent activity at key neurological targets, offering potential therapeutic avenues for conditions such as depression, anxiety, and cognitive deficits associated with neurodegenerative diseases.[3]

This document will provide an in-depth exploration of the therapeutic rationale, mechanism of action, synthesis, and biological evaluation of this important scaffold, aimed at researchers, scientists, and drug development professionals.

Therapeutic Rationale and Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine Receptor

The primary biological target for many 2-aryl-2,5-diazabicyclo[2.2.1]heptane derivatives is the α7 nicotinic acetylcholine receptor (nAChR) .[3] The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions crucial for cognitive processes, including the hippocampus and cortex. Dysfunction of the α7 nAChR has been implicated in the pathophysiology of several neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.[4][5][6]

Activation of α7 nAChRs leads to an influx of calcium ions, which in turn modulates various downstream signaling pathways involved in synaptic plasticity, learning, and memory.[7] Agonists of the α7 nAChR have shown promise in preclinical models by enhancing cognitive performance and exhibiting neuroprotective effects.[1][5][7]

Signaling Pathway of α7 nAChR Activation

The activation of the α7 nAChR by an agonist like a 2-aryl-2,5-diazabicyclo[2.2.1]heptane derivative initiates a cascade of intracellular events. The following diagram illustrates the key steps in this signaling pathway.

alpha7_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular alpha7 α7 nAChR ca_influx Ca²⁺ Influx alpha7->ca_influx Channel Opening agonist 2-(4-Fluorophenyl)- 2,5-diazabicyclo[2.2.1]heptane agonist->alpha7 Binding & Activation downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream response Neuronal Response (e.g., Neurotransmitter Release, Synaptic Plasticity) downstream->response

Caption: Agonist binding to the α7 nAChR leads to calcium influx and downstream signaling.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR table for 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane is not available, key insights can be drawn from related series of α7 nAChR agonists based on the 2,5-DBH scaffold:

R-Group on Phenyl RingRelative Activity at α7 nAChRRationale
4-Fluoro Potent Agonist The small, electronegative fluorine atom can enhance binding affinity through favorable electronic interactions within the receptor pocket and can also improve metabolic stability and brain penetration.
4-ChloroPotent AgonistSimilar to fluorine, the chloro group is electron-withdrawing and can contribute to potent binding.
4-MethoxyReduced ActivityThe bulkier and electron-donating methoxy group may introduce steric hindrance or unfavorable electronic interactions, leading to decreased affinity.
Unsubstituted PhenylModerate ActivityThe unsubstituted phenyl ring provides a baseline level of activity through hydrophobic interactions.

These trends highlight the importance of a small, electron-withdrawing substituent at the para-position of the phenyl ring for optimal α7 nAChR agonism.

Experimental Protocols

Synthesis of (1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane

The synthesis of the target compound can be achieved through a multi-step process, starting from the commercially available (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. A key step in this synthesis is the palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond between the diazabicycloheptane core and the fluorophenyl ring.

synthesis_workflow start (1S,4S)-2-Boc-2,5-diazabicyclo [2.2.1]heptane step1 Boc Deprotection (e.g., TFA/DCM) start->step1 intermediate (1S,4S)-2,5-diazabicyclo [2.2.1]heptane step1->intermediate step2 Buchwald-Hartwig Amination (Pd catalyst, ligand, base, 1-bromo-4-fluorobenzene) intermediate->step2 product (1S,4S)-2-(4-Fluorophenyl)- 2,5-diazabicyclo[2.2.1]heptane step2->product

Caption: Synthetic route to the target compound via Boc deprotection and Buchwald-Hartwig amination.

Step 1: Boc Deprotection of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane

  • To a solution of (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) in dichloromethane (DCM, 10 mL/g), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.

Step 2: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add Pd2(dba)3 (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon (3x).

  • Add a solution of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) in anhydrous toluene.

  • Add 1-bromo-4-fluorobenzene (1.1 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Biological Evaluation: In Vitro Assays

This assay determines the binding affinity (Ki) of the test compound for the α7 nAChR.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Methyllycaconitine ([3H]-MLA) or another suitable α7-selective radioligand.

  • Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with various concentrations of the test compound and a fixed concentration of the radioligand (e.g., 1-2 nM [3H]-MLA) in a final volume of 250 µL.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known α7 ligand (e.g., 1 µM PNU-282987).

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold assay buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of the test compound to activate the α7 nAChR and induce calcium influx.

Protocol:

  • Cell Line: Use a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7 or HEK293-hα7).

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • FLIPR Assay: Use a Fluorometric Imaging Plate Reader (FLIPR) to measure intracellular calcium changes.

    • Establish a baseline fluorescence reading for each well.

    • Add the test compound to the wells and monitor the change in fluorescence intensity over time.

    • A positive allosteric modulator (PAM) of the α7 nAChR (e.g., PNU-120596) is often included to enhance the signal from partial agonists.

  • Data Analysis: Determine the EC50 value by plotting the peak fluorescence response as a function of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane scaffold represents a highly promising starting point for the development of novel therapeutics targeting neurological and psychiatric disorders. Its demonstrated potential as an α7 nAChR agonist, coupled with the favorable physicochemical properties imparted by the fluorophenyl group, makes it a compelling candidate for further investigation.

Future research should focus on obtaining precise quantitative data for the lead compound and exploring further structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The detailed protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of this and related compounds, paving the way for the discovery of next-generation therapies for a range of unmet medical needs in the central nervous system.

References

  • Ambast, P. K., et al. (2023). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Hashimoto, K. (2014). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. The Open Medicinal Chemistry Journal. [Link]

  • Bitner, R. S., et al. (2010). Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Romanelli, M. N., et al. (2024). Impairment of brain function in a mouse model of Alzheimer's disease during the pre-depositing phase: the role of α7 nicotinic acetylcholine receptors. bioRxiv. [Link]

  • Butt, A. M., et al. (2024). Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. British Journal of Pharmacology. [Link]

  • Malik, S., et al. (2010). Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Foundational

Conformational Analysis of Fluorinated 2,5-Diazabicyclo[2.2.1]heptane Derivatives: A Technical Guide for Drug Discovery

Abstract The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold has garnered significant attention in medicinal chemistry as a conformationally rigid analog of piperazine, offering a unique three-dimensional architecture...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold has garnered significant attention in medicinal chemistry as a conformationally rigid analog of piperazine, offering a unique three-dimensional architecture for drug design. The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties, including metabolic stability, pKa, and binding affinity, often through profound effects on molecular conformation. This in-depth technical guide provides a comprehensive framework for the conformational analysis of fluorinated 2,5-DBH derivatives. While direct literature on this specific class of compounds is emerging, this guide synthesizes established principles from the study of fluorinated N-heterocycles and the parent 2,5-DBH scaffold to provide a robust methodology for researchers and drug development professionals. We will explore potential synthetic routes, detail cutting-edge experimental techniques for conformational elucidation, and outline computational approaches to predict and rationalize the conformational behavior of these promising molecules.

Introduction: The Strategic Intersection of a Rigid Scaffold and a Powerful Modulator

The 2,5-DBH core is a bridged bicyclic diamine that exists as a distorted boat conformation, presenting a structurally constrained alternative to the more flexible piperazine ring. This inherent rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target and by presenting substituents in well-defined spatial orientations.

Fluorine, the most electronegative element, when introduced into organic molecules, exerts powerful stereoelectronic effects that can dictate conformational preferences. These effects, including the gauche effect, charge-dipole interactions, and hyperconjugation, are particularly influential in saturated heterocyclic systems. In fluorinated piperidines and pyrrolidines, for instance, a fluorine substituent often favors an axial or pseudo-axial orientation to maximize stabilizing interactions with the lone pair of the nitrogen atom or a protonated ammonium group. Understanding and harnessing these conformational effects in the rigid 2,5-DBH framework can unlock new avenues for designing potent and selective therapeutics.

This guide will provide the foundational knowledge and practical methodologies to investigate the conformational landscape of fluorinated 2,5-DBH derivatives, a critical step in structure-activity relationship (SAR) studies and rational drug design.

Synthetic Strategies for the Introduction of Fluorine into the 2,5-Diazabicyclo[2.2.1]heptane Scaffold

The synthesis of the parent 2,5-DBH scaffold typically starts from 4-hydroxy-L-proline. The introduction of fluorine onto this bicyclic system can be approached through several established fluorination methodologies, broadly categorized as electrophilic and nucleophilic fluorination. The choice of strategy will depend on the desired position of the fluorine atom and the nature of the available starting materials.

Electrophilic Fluorination

Electrophilic fluorinating agents, such as Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and others, deliver an electrophilic fluorine atom ("F+") to electron-rich centers. For the 2,5-DBH scaffold, this approach could be viable for the fluorination of enolates or enamines derived from keto-substituted 2,5-DBH precursors.

Conceptual Experimental Protocol: Electrophilic Fluorination of a β-Keto Ester Derivative

  • Preparation of the β-Keto Ester: Synthesize a β-keto ester of a protected 2,5-DBH derivative. This can be achieved through various standard organic chemistry methods.

  • Enolate Formation: Treat the β-keto ester with a suitable base (e.g., sodium hydride, lithium diisopropylamide) in an aprotic solvent (e.g., tetrahydrofuran, diethyl ether) at low temperature (-78 °C) to generate the corresponding enolate.

  • Fluorination: Add a solution of an electrophilic fluorinating agent (e.g., NFSI) in the same solvent to the enolate solution.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired fluorinated 2,5-DBH derivative.

Experimental Methodologies for Conformational Analysis

The rigid nature of the 2,5-DBH scaffold simplifies the conformational analysis compared to more flexible systems. However, the introduction of fluorine provides an additional layer of complexity and a powerful spectroscopic handle. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography provides the most comprehensive picture of the conformational preferences of these molecules in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of conformational analysis in solution. For fluorinated compounds, both ¹H and ¹⁹F NMR, along with two-dimensional experiments, are indispensable.

Key NMR Parameters and Experiments:

  • ¹H NMR Chemical Shifts and Coupling Constants (³JHH): The chemical shifts of protons within the bicyclic system are sensitive to their local electronic environment and spatial orientation. Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons through the Karplus equation and can provide valuable information about the ring pucker.

  • ¹⁹F NMR Chemical Shifts: The chemical shift of the fluorine atom is highly sensitive to its local environment, making ¹⁹F NMR an excellent probe for conformational changes.

  • Heteronuclear Coupling Constants (JFH): Vicinal (³JFH) and geminal (²JFH) fluorine-proton coupling constants are also dependent on the dihedral and bond angles, respectively, and can be used to deduce the relative orientation of the fluorine atom.

  • Nuclear Overhauser Effect (NOE): Through-space correlations observed in 2D NOESY or 1D NOE experiments provide information about the proximity of protons to each other and to the fluorine atom. Heteronuclear ¹H-¹⁹F NOE (HOESY) experiments can be particularly insightful for determining the spatial relationship between the fluorine substituent and protons on the bicyclic frame.

Experimental Protocol: NMR-Based Conformational Analysis

  • Sample Preparation: Prepare a solution of the purified fluorinated 2,5-DBH derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • ¹H and ¹⁹F NMR Acquisition: Acquire standard 1D ¹H and ¹⁹F{¹H} NMR spectra to determine chemical shifts and basic structural features.

  • 2D NMR Acquisition: Acquire a suite of 2D NMR spectra, including:

    • COSY: To establish proton-proton connectivity.

    • HSQC/HMQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations.

    • NOESY/ROESY: To determine through-space proton-proton proximities.

    • HOESY: To probe through-space ¹H-¹⁹F interactions.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Extract ¹H-¹H and ¹H-¹⁹F coupling constants from high-resolution 1D spectra or the appropriate 2D spectra.

    • Analyze NOE/ROE and HOESY cross-peaks to establish spatial relationships and build a qualitative 3D model of the predominant conformation in solution.

    • Use the measured coupling constants in conjunction with the Karplus equation (for ³JHH) and analogous relationships for JFH to quantitatively estimate dihedral angles and refine the conformational model.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsion angles. This information is invaluable for validating the conformational models derived from NMR data and for understanding the influence of crystal packing forces.

Experimental Workflow: Single-Crystal X-ray Crystallography

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement cluster_3 Analysis Crystal_Growth Crystal Growth (e.g., slow evaporation, vapor diffusion) Mount_Crystal Mount Crystal on Diffractometer Crystal_Growth->Mount_Crystal Data_Collection X-ray Diffraction Data Collection Mount_Crystal->Data_Collection Structure_Solution Structure Solution (e.g., direct methods, Patterson function) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (least-squares fitting) Structure_Solution->Structure_Refinement Data_Analysis Analysis of Structural Parameters (bond lengths, angles, torsion angles) Structure_Refinement->Data_Analysis

Caption: Workflow for X-ray Crystal Structure Determination.

Computational Chemistry: A Predictive and Mechanistic Tool

Computational modeling, particularly Density Functional Theory (DFT), is a powerful complementary tool for studying the conformational preferences of fluorinated 2,5-DBH derivatives. It allows for the prediction of the relative energies of different conformers, the rationalization of observed conformational preferences in terms of underlying electronic effects, and the calculation of NMR parameters to aid in spectral assignment.

Computational Workflow: Conformational Analysis using DFT

G cluster_0 Model Building cluster_1 Geometry Optimization and Energy Calculation cluster_2 Analysis Build_Initial_Structures Build Initial 3D Structures of Possible Conformers Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Build_Initial_Structures->Geometry_Optimization Frequency_Calculation Frequency Calculation (confirm minima) Geometry_Optimization->Frequency_Calculation Single_Point_Energy Single-Point Energy Calculation (higher level of theory) Frequency_Calculation->Single_Point_Energy Analyze_Energies Analyze Relative Energies and Boltzmann Populations Single_Point_Energy->Analyze_Energies NMR_Calculation Calculate NMR Parameters (chemical shifts, coupling constants) Analyze_Energies->NMR_Calculation NBO_Analysis Natural Bond Orbital (NBO) Analysis (study stereoelectronic effects) Analyze_Energies->NBO_Analysis

Caption: Computational Workflow for Conformational Analysis.

Key Computational Analyses:

  • Conformational Search: A systematic or stochastic search of the conformational space to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: High-level DFT calculations (e.g., using functionals like B3LYP or M06-2X with appropriate basis sets) to obtain accurate geometries and relative energies of the conformers.

  • Solvation Modeling: The use of implicit or explicit solvent models to account for the effect of the solvent on conformational equilibria.

  • NMR Parameter Calculation: The prediction of NMR chemical shifts and coupling constants to assist in the interpretation of experimental spectra.

  • Natural Bond Orbital (NBO) Analysis: A method to analyze the electronic structure and identify and quantify stabilizing stereoelectronic interactions, such as hyperconjugation, that contribute to the observed conformational preferences.

Data Presentation and Interpretation

Table 1: Comparison of Experimental and Calculated NMR Parameters for a Hypothetical 3-fluoro-2,5-diazabicyclo[2.2.1]heptane Derivative

ParameterExperimental ValueCalculated Value (Conformer A)Calculated Value (Conformer B)
³J(H2, H3)8.5 Hz8.2 Hz2.1 Hz
³J(H3, H4)2.5 Hz2.3 Hz7.9 Hz
¹⁹F Chemical Shift-185.2 ppm-184.9 ppm-195.6 ppm
Relative Energy-0.0 kcal/mol+2.5 kcal/mol

This comparative table allows for a direct assessment of the agreement between experimental data and the calculated parameters for different conformers, aiding in the assignment of the dominant solution-phase conformation.

Conclusion and Future Perspectives

The conformational analysis of fluorinated 2,5-diazabicyclo[2.2.1]heptane derivatives is a critical endeavor for leveraging their full potential in drug discovery. This guide has outlined a multi-faceted approach, combining synthetic strategy, advanced spectroscopic techniques, and powerful computational methods, to thoroughly characterize the three-dimensional structure of these molecules. By understanding how the strategic placement of fluorine atoms influences the conformation of the rigid 2,5-DBH scaffold, medicinal chemists can design novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies for the precise fluorination of complex molecules continue to advance, the exploration of this unique chemical space will undoubtedly lead to the discovery of next-generation therapeutics.

References

  • Gaining an understanding of the conformational behavior of fluorinated compounds would allow for expansion of the current molecular design toolbox. In order to facilitate drug discovery efforts, a systematic survey of a series of diversely substituted and protected fluorinated piperidine derivatives has been carried out using NMR spectroscopy. Computational investigations reveal that, in addition to established delocalization forces such as charge–dipole interactions and hyperconjugation, solvation and solvent polarity play a major role. ([Link])

  • High-resolution 19F and 15N solid state MAS NMR spectra have been obtained for fluoro-substituted aromatics and for aromatic nitrogen heterocycles, respectively, adsorbed on silica and alumina, where line narrowing is due to the high mobility of these systems on the surface of the porous materials. ([Link])

  • N-heterocycles and their fluorinated analogues are prevalent in many fields of chemistry. In particular, they are an important class of compounds for bioactivity and drug discovery. The review here focuses on recent strategies in designing and accessing fluorinated and saturated N-heterocycles with conformational diversity for exploring new protein-ligand interactions.
Exploratory

The Fluorine Effect: Optimizing Bicyclic Diamine Pharmacokinetics via 4-Fluorophenyl Substitution

Executive Summary In medicinal chemistry, the bicyclic diamine scaffold (e.g., 3,8-diazabicyclo[3.2.1]octane, fused piperazines) represents a privileged structure for targeting GPCRs and transporters. However, these basi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the bicyclic diamine scaffold (e.g., 3,8-diazabicyclo[3.2.1]octane, fused piperazines) represents a privileged structure for targeting GPCRs and transporters. However, these basic amine cores often suffer from rapid oxidative clearance and poor blood-brain barrier (BBB) permeability due to excessive basicity.

This guide analyzes the strategic incorporation of the 4-fluorophenyl group as a dual-function pharmacophore. Beyond the classical "metabolic block" of CYP450-mediated para-hydroxylation, this substitution critically modulates the pKa of distal amines via inductive withdrawal, mitigating lysosomotropism and enhancing CNS distribution.

Part 1: The Physicochemical Interface

The introduction of a fluorine atom at the para-position of a phenyl ring attached to a bicyclic diamine is not merely a steric maneuver; it is an electronic calibration.

Electronic Tuning and pKa Modulation

Bicyclic diamines often exhibit high pKa values (9.5–10.5) at the secondary or tertiary amine centers. At physiological pH (7.4), these species are predominantly protonated (


), limiting passive diffusion across the BBB.

The 4-fluorophenyl group exerts a strong electron-withdrawing inductive effect (-I) while offering a resonance donating effect (+R), though the inductive effect dominates in terms of pKa modulation of non-conjugated systems.

Table 1: Hammett Substituent Constants and Impact on Lipophilicity

Substituent (R)

(Hammett)

(Hansch Lipophilicity)
Atomic Radius (Å)Bond Energy (C-X)
-H 0.000.001.2098 kcal/mol
-F 0.060.141.47116 kcal/mol
-Cl 0.230.711.7581 kcal/mol
-OMe -0.27-0.02-92 kcal/mol
  • Mechanism: The electronegativity of fluorine (3.98 Pauling) pulls electron density through the

    
    -framework. When a 4-fluorophenyl group is N-linked to a bicyclic diamine, this withdrawal lowers the pKa of the proximal nitrogen by approximately 0.5–1.0 log units depending on the linker length.
    
  • Result: A shift in pKa from 9.8 to 8.9 can double the fraction of non-ionized drug available for membrane permeation (

    
    ).
    
The "Fluorine Scan" and Lipophilicity

While Chlorine (-Cl) adds significant lipophilicity (


), it introduces metabolic liability (oxidative dechlorination) and steric clashes. Fluorine provides a "Goldilocks" increase in lipophilicity (

)—sufficient to aid hydrophobic pocket binding without rendering the molecule insoluble or susceptible to non-specific protein binding.

Part 2: Metabolic Shielding (The Core Mechanism)

The primary driver for 4-fluorophenyl incorporation is the blockade of Phase I metabolism.

Blocking CYP450 para-Hydroxylation

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) preferentially attack electron-rich aromatic rings at the least sterically hindered position—the para position.

  • The C-H Attack: The high-valent Iron(IV)-Oxo species (Compound I) of the CYP heme abstracts a hydrogen atom to form a radical, which then recombines with -OH.

  • The Fluorine Block: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (98 kcal/mol). The CYP enzyme cannot easily abstract the fluorine.

  • Metabolic Switching: By blocking the "soft spot," metabolism is forced to slower, secondary pathways (e.g., N-dealkylation or ring oxidation elsewhere), significantly extending the biological half-life (

    
    ).
    
Visualization of the Metabolic Blockade

MetabolicBlock Substrate Bicyclic Diamine (Phenyl Analog) CYP CYP450 (Fe-Oxo Species) Substrate->CYP TS_H Transition State (H-Abstraction) CYP->TS_H Fast Kinetics Block Metabolic Blockade (Strong C-F Bond) CYP->Block Reaction Stalled Metabolite Para-Hydroxyl Metabolite (High Clearance) TS_H->Metabolite Substrate_F Bicyclic Diamine (4-F-Phenyl Analog) Substrate_F->CYP Stable Intact Drug (Extended t1/2) Block->Stable Redistribution

Figure 1: Comparative mechanistic pathway showing the kinetic stalling of CYP-mediated oxidation by 4-fluorophenyl substitution.

Part 3: Experimental Validation Protocols

To validate the efficacy of the 4-fluorophenyl group, the following self-validating workflows must be employed.

Protocol: Comparative Microsomal Stability Assay

This assay quantifies the intrinsic clearance (


) shift between the proteo- and fluoro-analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (1 µM final concentration to ensure linear kinetics).

Workflow:

  • Pre-incubation: Mix 30 µL HLM + 370 µL Buffer (100 mM Phosphate, pH 7.4) + 5 µL Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation: Plot


 vs. Time. The slope 

determines

.

Success Criteria: The 4-F analog should exhibit a

reduction in

compared to the H-analog.
Protocol: Potentiometric pKa Determination

Accurate pKa measurement confirms the electronic influence of the fluorophenyl group on the bicyclic amine.

Workflow:

  • Preparation: Dissolve 5 mg of compound in 20 mL of ionic strength-adjusted water (

    
    ).
    
  • Titration: Titrate with

    
     to pH 2.0, then back-titrate with 
    
    
    
    to pH 12.0 using an autotitrator (e.g., Sirius T3).
  • Calculation: Use the Bjerrum difference plot method to identify ionization constants.

  • Validation: Compare against a standard (e.g., Quinine) to ensure electrode accuracy.

Part 4: Distribution and CNS Penetration Workflow

The 4-fluorophenyl group often dictates the success of CNS-targeted bicyclic diamines by balancing lipophilicity and basicity.

ADME_Workflow Start Lead Candidate (Bicyclic Diamine) Step1 Synthesis of 4-F Analog Start->Step1 Test1 LogD & pKa Measurement Step1->Test1 Decision1 Is pKa < 9.0 & LogD > 2.0? Test1->Decision1 Decision1->Step1 No (Modify Linker) Test2 MDR1-MDCK Permeability Assay Decision1->Test2 Yes Outcome1 High Efflux (P-gp Substrate) Test2->Outcome1 Efflux Ratio > 2 Outcome2 High Permeability (CNS Penetrant) Test2->Outcome2 Efflux Ratio < 2

Figure 2: Optimization workflow for CNS-active bicyclic diamines utilizing fluorine scanning.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

  • Shah, P., & Westwell, A. D. (2007).[1] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

Sources

Foundational

Structural Pre-organization in Drug Design: The SAR of 2-Aryl-2,5-diazabicyclo[2.2.1]heptanes

Executive Summary In contemporary medicinal chemistry, the transition from flexible, flat molecules to rigid, three-dimensional architectures is a proven strategy to enhance target affinity and selectivity. The 2,5-diaza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flexible, flat molecules to rigid, three-dimensional architectures is a proven strategy to enhance target affinity and selectivity. The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold has emerged as a premier conformationally restricted bioisostere of piperazine[1]. By locking the nitrogen atoms into a distorted boat conformation, 2,5-DBH minimizes the entropic penalty upon target binding and provides precise spatial vectors for substituents[1],[2]. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aryl-2,5-diazabicyclo[2.2.1]heptanes, focusing on their dual utility in Central Nervous System (CNS) targets and oncology.

Physicochemical Profiling and Stereochemical Causality

The fundamental advantage of the 2,5-DBH core lies in its bridged bicyclic architecture. Unlike piperazine, which rapidly interconverts between chair conformations, 2,5-DBH is rigidly locked[1].

  • Vector Projection: The two nitrogen atoms in 2,5-DBH project their lone pairs at highly specific angles. When an aryl group is attached at the N2 position, the rigid core dictates the exact trajectory of the N5 substituent.

  • Stereochemistry: The scaffold exists in two enantiomeric forms: (1S,4S) and (1R,4R)[1]. The stereochemistry is not merely a structural footnote; it strictly controls the orientation of the molecule within asymmetric protein binding pockets. For most validated targets, the (1S,4S) configuration exhibits superior target engagement[2].

  • Basicity Modulation: The bridged system alters the hybridization and orbital overlap of the nitrogen atoms, subtly lowering the pKa compared to standard piperazines. This reduction in basicity often translates to improved membrane permeability and enhanced Blood-Brain Barrier (BBB) penetration, a critical factor for CNS-targeted therapeutics.

SAR_Logic Core 2,5-DBH Rigid Scaffold Pre-organizes vectors N5 N5-Substituent (e.g., Methyl) Modulates Basicity & Cation-π Core->N5 N2 N2-Aryl Group Dictates Target Specificity Core->N2 Stereo Stereochemistry (1S,4S vs 1R,4R) Controls Pocket Orientation Core->Stereo

Caption: SAR logic map highlighting the structural determinants of 2,5-DBH derivatives.

SAR in CNS Therapeutics: Alpha7 Neuronal Nicotinic Receptors

The


7 neuronal nicotinic acetylcholine receptor (nAChR) is a primary target for cognitive enhancement in schizophrenia and Alzheimer's disease. Biaryl-substituted 2,5-diazabicyclo[2.2.1]heptanes have demonstrated exceptional potency as 

7 NNR agonists[2].
Mechanistic Causality in SAR

To activate the


7 NNR, a ligand must fulfill a specific pharmacophore model: a basic amine to form a cation-

interaction with the canonical Trp149 residue in the orthosteric site, and a hydrogen-bond acceptor/hydrophobic tail to engage the complementary subunit.
  • The N5-Substituent: SAR studies establish that an N-methyl substituent at the 5-position is critical[2]. Unsubstituted (NH) derivatives lose significant potency due to altered desolvation penalties, while larger alkyl groups introduce steric clashes within the tight Trp149 aromatic cage.

  • The N2-Aryl Linker: The heteroaryl linker (e.g., a pyridazine or pyrimidine ring) attached to N2 acts as a rigid spacer and hydrogen-bond acceptor.

  • Stereospecificity: The (1S,4S) enantiomer aligns the basic N5-methyl group perfectly with Trp149 while directing the biaryl tail into the hydrophobic subpocket. The (1R,4R) enantiomer projects the biaryl group into a sterically occluded region, resulting in a dramatic drop in affinity.

Table 1: Representative SAR for 7 NNR Agonists
CompoundScaffold CoreN5-SubstituentN2-Aryl Group

7 K

(nM)
1 Piperazine (Flexible)Methyl6-phenylpyridazin-3-yl~45.0
2 2,5-DBH (1S,4S)H6-phenylpyridazin-3-yl>1000
3 2,5-DBH (1S,4S)Methyl6-phenylpyridazin-3-yl1.2
4 2,5-DBH (1R,4R)Methyl6-phenylpyridazin-3-yl85.0

Data synthesized from foundational SAR profiling of rigid piperazine bioisosteres[2].

SAR in Oncology: Kinase Inhibition (B-Raf & SYK)

In oncology, 2-aryl-2,5-DBH derivatives are heavily utilized as highly potent and selective kinase inhibitors, particularly against mutant B-Raf (a driver in melanomas) and Spleen Tyrosine Kinase (SYK)[1],[3].

Mechanistic Causality in SAR

Kinase inhibitors typically bind in the ATP-binding cleft. For B-Raf inhibitors, the N2-aryl group (commonly a pyrazolo[1,5-a]pyrimidine analog) serves as the hinge-binding motif, forming critical hydrogen bonds with the kinase backbone[3]. The 2,5-DBH core acts as a solubilizing vector . Because of its rigid boat conformation, it projects out of the ATP pocket directly into the solvent-exposed region. This precise projection prevents off-target kinase binding (enhancing selectivity for B-Raf over C-Raf) and drastically improves the aqueous solubility of the highly lipophilic hinge-binding aryl groups[3].

Pathway RAS RAS (Active) BRAF Mutant B-Raf RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor 2-Aryl-2,5-DBH Inhibitor->BRAF Blocks ATP Pocket

Caption: Mechanism of mutant B-Raf inhibition by 2-aryl-2,5-DBH derivatives.

Table 2: Representative Kinase Inhibition SAR
Compound CoreN2-Substituent (Hinge Binder)B-Raf IC

(nM)
C-Raf IC

(nM)
A375 Cell IC

(nM)
PiperazinePyrazolo[1,5-a]pyrimidine45.0120.0350.0
2,5-DBH (1S,4S) Pyrazolo[1,5-a]pyrimidine0.8 15.08.0

The rigid DBH scaffold provides sub-nanomolar potency and superior mutant cell line inhibition[3].

Validated Experimental Methodologies

Access to the 2-aryl-2,5-DBH scaffold requires stereocontrolled synthesis and precise cross-coupling techniques. The starting material is universally 4-hydroxy-L-proline, which guarantees the preservation of the required stereocenters[1],[2].

Workflow Step1 1. Starting Material 4-Hydroxy-L-proline Step2 2. Tosylation & Reduction Tritosylhydroxy-L-prolinol Step1->Step2 Step3 3. Cyclization Benzylamine addition (2-Tosyl-5-benzyl-2,5-DBH) Step2->Step3 Step4 4. Deprotection Yields parent 2,5-DBH scaffold Step3->Step4 Step5 5. Buchwald-Hartwig Coupling Pd-catalyzed N-arylation Step4->Step5 Step6 6. Final Product 2-Aryl-2,5-diazabicyclo[2.2.1]heptane Step5->Step6

Caption: Synthetic workflow of 2-aryl-2,5-DBH from 4-hydroxy-L-proline.

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

To synthesize target molecules, the commercially available intermediate (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane[4] is coupled with an aryl halide.

Reagents & Materials:

  • (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (1.2 equiv)

  • Target Aryl Bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd

    
    (dba)
    
    
    
    ] (0.05 equiv)
  • RuPhos Ligand (0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.1 M relative to Aryl Bromide)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the Aryl Bromide, Pd

    
    (dba)
    
    
    
    , RuPhos, and NaOtBu.
  • Inert Atmosphere: Evacuate and backfill the flask with dry Nitrogen (

    
    ) three times to ensure strict oxygen exclusion. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.
    
  • Addition: Dissolve the (1S,4S)-2-Boc-2,5-DBH in anhydrous toluene and add it to the flask via a syringe.

  • Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 12 hours.

  • Self-Validation System (In-Process Control): At 4 hours, withdraw a 10

    
    L aliquot, dilute in LC-MS grade acetonitrile, filter, and analyze via LC-MS.
    
    • Validation Metric: The presence of a mass peak corresponding to

      
       of the coupled product, alongside the disappearance of the aryl halide isotope pattern, confirms successful oxidative addition and reductive elimination. If palladium black (a dark precipitate) is observed early, it indicates catalyst degradation; the reaction must be aborted and solvents rigorously degassed.
      
  • Workup & Deprotection: Cool the reaction to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate in vacuo. Purify via flash column chromatography. To remove the Boc group and yield the active secondary amine, treat the purified intermediate with 4M HCl in dioxane for 2 hours at room temperature.

References

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities Source: RSC Publishing (2026) URL:[Link]

  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Source: ResearchGate (Beinat et al., 2013) URL:[Link]

  • Abstract A85: Discovery of highly potent and selective B-Raf Kinase inhibitors Source: ResearchGate (Wang et al., 2009) URL:[Link]

  • (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS No: 113451-59-5) API Intermediate Manufacturers Source: Apicule URL:[Link]

Sources

Exploratory

Harnessing Fluorine to Engineer Metabolic Stability in Bridged Bicyclic Amines for Drug Discovery

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Bridged bicyclic amines represent a class of saturated heterocycles that are increasingly utilized in d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bridged bicyclic amines represent a class of saturated heterocycles that are increasingly utilized in drug discovery to access three-dimensional chemical space, often leading to improved physicochemical properties and novel intellectual property. A primary challenge in their development, however, is managing their metabolic fate, which is predominantly governed by oxidative pathways. The strategic incorporation of fluorine has emerged as a premier tactic to mitigate metabolic liabilities. This guide provides a detailed examination of the principles and practices for evaluating and enhancing the metabolic stability of fluorinated bridged bicyclic amines. We delve into the mechanistic underpinnings of how fluorine modulates metabolism, present detailed protocols for key in vitro assays, and offer insights into data interpretation and troubleshooting, equipping researchers with the knowledge to rationally design more robust drug candidates.

The Strategic Imperative for Fluorination in Bridged Bicyclic Amine Scaffolds

Bridged bicyclic amines are valued as "saturated bioisosteres" for flat aromatic rings, offering a high degree of sp3-hybridization that can lead to enhanced solubility, reduced non-specific binding, and improved pharmacological profiles.[1][2] However, the aliphatic C-H bonds and the nitrogen heteroatom inherent to these scaffolds present potential sites for metabolic attack.

Fluorine, due to its unique properties, serves as a powerful tool for medicinal chemists to "metabolically harden" these vulnerable positions.[3] The rationale for its use is multifaceted:

  • Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Substituting a hydrogen atom at a known site of metabolic oxidation—a "soft spot"—with a fluorine atom can effectively block metabolism at that position.[4][5][6] This is the most direct and common strategy for enhancing metabolic stability.

  • Modulation of Physicochemical Properties: As the most electronegative element, fluorine exerts a powerful inductive effect, which can alter the electronic properties of the entire molecule.[4][7] This can lower the pKa of the amine nitrogen, reducing its basicity. This change can influence interactions with the active sites of metabolizing enzymes and improve membrane permeability, thereby altering the compound's overall disposition.[3][8]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the bicyclic ring system, which may lead to a more favorable orientation for binding to the target protein while simultaneously creating an unfavorable conformation for recognition by metabolizing enzymes.[6]

Principal Metabolic Pathways of Alicyclic Amines

Understanding the primary metabolic routes is crucial for predicting and mitigating liabilities. The metabolism of bridged bicyclic amines is largely dictated by the enzymatic machinery of the liver.

Phase I Metabolism: The Oxidative Frontier

Phase I reactions introduce or expose polar functional groups, primarily through oxidation.[9][10] For alicyclic amines, the key enzymatic players are the Cytochrome P450 (CYP) superfamily and, to a lesser extent, Monoamine Oxidases (MAOs).[11]

Common oxidative transformations include:

  • C-Hydroxylation: Oxidation of carbon atoms, particularly those alpha to the nitrogen, is a major pathway. This forms an unstable carbinolamine intermediate that can lead to ring opening.[11]

  • N-Dealkylation: If the nitrogen is substituted, cleavage of the N-alkyl bond can occur.

  • N-Oxidation: Direct oxidation of the amine nitrogen to form an N-oxide.[11]

These pathways can sometimes generate electrophilic reactive intermediates, such as iminium ions, which pose a risk of covalently binding to macromolecules, leading to toxicity.[11]

Phase II Metabolism: The Conjugation Route

Following Phase I oxidation, the newly introduced polar groups can undergo Phase II conjugation reactions (e.g., glucuronidation) to further increase water solubility and facilitate excretion.[9][10] While the parent amine is not typically a substrate for direct conjugation, its metabolites are.

Below is a diagram illustrating the major metabolic liabilities of a generic bridged bicyclic amine scaffold.

cluster_0 Bridged Bicyclic Amine (Parent Drug) cluster_1 Phase I Metabolism (Oxidation) cluster_2 Phase II Metabolism (Conjugation) Parent Scaffold-NH N_Oxidation N-Oxidation (N-Oxide) Parent->N_Oxidation CYPs C_Hydroxylation α-C-Hydroxylation (Carbinolamine) Parent->C_Hydroxylation CYPs, MAOs Ring_Opening Ring Opening (Amino Aldehyde) C_Hydroxylation->Ring_Opening Spontaneous Conjugation Glucuronidation (Excretable Metabolite) C_Hydroxylation->Conjugation UGTs

Caption: Key metabolic pathways for bridged bicyclic amines.

Core Experimental Workflows for Assessing Metabolic Stability

A robust in vitro testing cascade is essential to characterize the metabolic profile of new chemical entities. The following assays form the bedrock of this evaluation.

Human Liver Microsomal (HLM) Stability Assay

This is the workhorse assay for early-stage drug discovery, providing a rapid assessment of susceptibility to Phase I metabolism.[12][13] Microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of CYP enzymes.[14][15]

A 1. Prepare Reagents - Test Compound (1 µM) - HLM (0.5 mg/mL) - Phosphate Buffer (pH 7.4) - NADPH (Cofactor) B 2. Pre-incubation Incubate HLM and Compound at 37°C for 5 min A->B C 3. Initiate Reaction Add NADPH to start metabolism B->C D 4. Timepoint Sampling Collect aliquots at 0, 5, 15, 30, 60 min C->D E 5. Quench Reaction Add cold Acetonitrile with Internal Standard to stop metabolism D->E F 6. Sample Processing Centrifuge to pellet protein E->F G 7. LC-MS/MS Analysis Quantify remaining parent compound F->G H 8. Data Analysis Calculate t½ and CLint G->H

Caption: Standard workflow for a Human Liver Microsomal stability assay.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • On ice, thaw human liver microsomes (commercially available) and dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[16]

    • Prepare a 10 mM stock solution of NADPH (cofactor) in buffer.

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and the test compound (final concentration typically 1 µM).

    • Include a negative control incubation without NADPH to assess for non-enzymatic degradation.[17]

    • Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath or incubator.[18]

    • Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).[17]

  • Timepoint Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[13]

    • Immediately add it to a separate plate containing the cold acetonitrile quenching solution to terminate the reaction and precipitate the microsomal proteins.[12]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.[12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Half-life (t½) is calculated as: 0.693 / k.

    • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) * (mL incubation / mg microsomes) * (mg protein / g liver) * (g liver / kg body weight). This value is typically reported in µL/min/mg of microsomal protein.[12]

Cytochrome P450 (CYP) Inhibition Assay

It is critical to determine if a drug candidate inhibits CYP enzymes, as this can lead to dangerous drug-drug interactions (DDIs) by affecting the clearance of co-administered drugs.[19][20] This assay determines the concentration of the test compound required to inhibit 50% of a specific CYP isozyme's activity (the IC50 value).

cluster_0 Control Reaction cluster_1 Inhibited Reaction Substrate Probe Substrate CYP CYP Enzyme Substrate->CYP Metabolism Metabolite Fluorescent Metabolite CYP->Metabolite Metabolism Substrate_I Probe Substrate CYP_I CYP Enzyme Substrate_I->CYP_I Metabolite_I Reduced Metabolite CYP_I->Metabolite_I Inhibited Metabolism Inhibitor Test Compound (Fluorinated Amine) Inhibitor->CYP_I Binding

Caption: Competitive inhibition of a CYP enzyme by a test compound.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in buffer.

    • Prepare solutions of specific CYP isozyme probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.) at a concentration close to their Km.

    • Use human liver microsomes or recombinant CYP enzymes as the enzyme source.[21]

    • Prepare the NADPH cofactor solution.

  • Incubation:

    • In a 96-well plate, combine the enzyme source, buffer, and each concentration of the test compound.

    • Pre-incubate at 37°C.

    • Add the probe substrate and mix.

    • Initiate the reaction by adding NADPH.

  • Detection and Analysis:

    • Incubate for a fixed period.

    • Terminate the reaction (e.g., with cold acetonitrile).

    • Quantify the formation of the metabolite from the probe substrate using LC-MS/MS or a fluorescent plate reader if a fluorogenic substrate is used.[19]

    • Plot the percent inhibition of metabolite formation against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration that causes 50% inhibition.[22]

Data Interpretation and Advanced Considerations

Effective data analysis goes beyond calculating numbers; it involves synthesizing results to build a comprehensive metabolic profile.

Comparative Data Summary

Presenting data in a clear, tabular format allows for rapid structure-activity relationship (SAR) and structure-metabolism relationship (SMR) analysis.

Compound IDStructure ModificationHLM t½ (min)HLM CLint (µL/min/mg)CYP3A4 IC50 (µM)
Parent-01 Non-fluorinated886.615.2
F-Mono-02 Mono-fluoro at C44515.418.5
F-Di-03 Di-fluoro at C4>120<5.825.1
F-Mono-04 Mono-fluoro at C21257.8>50

Table 1: Hypothetical metabolic stability and CYP inhibition data for a series of bridged bicyclic amines. Fluorination at the C4 position, a primary metabolic hotspot, significantly improves stability.

Troubleshooting and Common Challenges
  • Metabolic Switching: Blocking one metabolic site with fluorine may cause the enzymatic machinery to attack a different, previously less favorable position.[23] If a fluorinated compound still shows high clearance, metabolite identification studies are crucial to determine the new metabolic pathway.

  • Time-Dependent Inhibition (TDI): Some compounds, particularly after metabolic activation, can form reactive intermediates that covalently bind to and irreversibly inactivate CYP enzymes.[20][24] This is a significant safety concern. If TDI is suspected (e.g., inhibition increases with pre-incubation time), specialized assays are required to characterize the kinetics of inactivation (Kᵢ and kᵢₙₐ꜀ₜ).[23]

  • Metabolite Identification of Fluorinated Compounds: Identifying metabolites can be complex. The use of high-resolution mass spectrometry (HRMS) is essential for accurate mass determination. Furthermore, ¹⁹F NMR Spectroscopy is a uniquely powerful technique that can detect and quantify all fluorine-containing species in a biological matrix, providing a complete picture of the fluorinated metabolites without the need for radiolabeling.[23][25]

Conclusion and Future Perspectives

The strategic fluorination of bridged bicyclic amines is a validated and highly effective approach to enhancing metabolic stability, a critical attribute for successful drug candidates. By blocking sites of oxidative metabolism and modulating key physicochemical properties, fluorine can significantly improve a compound's pharmacokinetic profile. A thorough understanding of the underlying metabolic pathways, coupled with a rigorous application of in vitro assays such as microsomal stability and CYP inhibition, is paramount. As synthetic methodologies for creating novel fluorinated motifs advance, the ability to fine-tune metabolic properties will become even more precise. The principles and protocols outlined in this guide provide a robust framework for researchers to rationally design, evaluate, and optimize the next generation of metabolically stable bridged bicyclic amine therapeutics.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Patsnap Synapse. How is CYP inhibition assessed in vitro?. Available from: [Link]

  • Eurofins Discovery. CYP Inhibition Assays. Available from: [Link]

  • National Center for Biotechnology Information. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • MDPI. Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. Available from: [Link]

  • The University of Manchester. Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides - Research Explorer. Available from: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]

  • University of Alicante. Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. Available from: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available from: [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: [Link]

  • Evotec (formerly Cyprotex). Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • National Center for Biotechnology Information. Metabolism and Toxicity of Fluorine Compounds. PMC. Available from: [Link]

  • ResearchGate. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • National Center for Biotechnology Information. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC. Available from: [Link]

  • CHIMIA. The Importance of Fluorine in the Life Science Industry. Available from: [Link]

  • ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]

  • ACS Publications. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters. Available from: [Link]

  • Wiley Online Library. Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. European Journal of Organic Chemistry. Available from: [Link]

  • ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Available from: [Link]

  • ResearchGate. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules | Request PDF. Available from: [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • PubMed. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 8: Metabolic Capture of Amines, Imines and Enamines. Available from: [Link]

  • National Center for Biotechnology Information. Enzymatic synthesis of fluorinated compounds. PMC. Available from: [Link]

  • ResearchGate. (PDF) Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Available from: [Link]

  • Academia.edu. (PDF) Synthesis of Fluorinated and Non-Fluorinated Bicyclic Amidines through Ring-Closing Metathesis. Available from: [Link]

  • ResearchGate. (A) Selected fluorinated and CH2‐bridged FDA approved pharmaceuticals... | Download Scientific Diagram. Available from: [Link]

  • National Center for Biotechnology Information. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PMC. Available from: [Link]

  • ResearchGate. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. Available from: [Link]

  • PNAS. Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Available from: [Link]

  • National Center for Biotechnology Information. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Bicyclic (alkyl)(amino)carbene (BICAAC) in a dual role: activation of primary amides and CO2 towards catalytic N-methylation. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. PMC. Available from: [Link]

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Foundational

Literature review of 2,5-diazabicyclo[2.2.1]heptane in CNS drug discovery

Technical Review: The 2,5-Diazabicyclo[2.2.1]heptane Scaffold in CNS Drug Discovery Executive Summary The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold represents a "privileged structure" in central nervous system (C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Review: The 2,5-Diazabicyclo[2.2.1]heptane Scaffold in CNS Drug Discovery

Executive Summary

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold represents a "privileged structure" in central nervous system (CNS) medicinal chemistry. Distinguished by its rigid, bridged bicyclic architecture, this core serves as a conformationally restricted mimetic of piperazine. By locking nitrogen atoms into a specific spatial vector (typically a boat conformation), the 2,5-DBH scaffold reduces the entropic penalty of receptor binding, enhances metabolic stability, and improves blood-brain barrier (BBB) permeability compared to flexible analogs.

This technical guide analyzes the application of 2,5-DBH in CNS discovery, focusing on its critical role in


 nicotinic acetylcholine receptor (nAChR)  agonism, synthetic accessibility, and emerging multi-target pharmacology.

Structural & Physicochemical Properties

The 2,5-DBH core is defined by a methylene bridge across the C1 and C4 positions of a piperazine ring. This constraint imposes a rigid boat conformation , preventing the chair-boat interconversion typical of piperazines.

FeatureMedicinal Chemistry Impact
Rigidity Pre-organizes the pharmacophore, minimizing entropy loss (

) upon binding.
Chirality Exists as distinct (1S,4S) and (1R,4R) enantiomers, allowing precise probing of chiral binding pockets.
Vector Control Fixes the lone pair vectors of the N2 and N5 nitrogens, critical for directional H-bond interactions.
Lipophilicity The hydrocarbon bridge adds lipophilicity without increasing polar surface area (PSA), favoring CNS penetration.
Pharmacophore Visualization

The following diagram illustrates the core pharmacophore features of the 2,5-DBH scaffold.

DBH_Pharmacophore Core 2,5-Diazabicyclo[2.2.1]heptane (Boat Conformation) N2 N2: Basic Center (Cation-Pi Interaction) Core->N2 Defines Vector N5 N5: H-Bond Acceptor/Donor (Linker Attachment) Core->N5 Defines Vector Bridge C7 Bridge (Steric Bulk/Lipophilicity) Core->Bridge Constrains Ring N2->N5 Fixed Distance (~2.9 Å)

Caption: Pharmacophore map of 2,5-DBH showing fixed nitrogen vectors and bridgehead constraints.

Primary Target: Nicotinic Acetylcholine Receptors (nAChR)[1][2][3][4][5]

The most successful application of the 2,5-DBH scaffold is in the design of selective agonists for the


 nAChR , a target for cognitive enhancement in schizophrenia and Alzheimer's disease.
Case Study: A-585539

A-585539 is a potent, selective


 nAChR agonist that utilizes the (1S,4S)-2,5-DBH core.
  • Structure: (1S,4S)-2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane.[1][2]

  • Binding Mode: The quaternary ammonium at N2 mimics the quaternary nitrogen of acetylcholine, engaging in a high-affinity cation-

    
     interaction with the aromatic box of the receptor (Trp149, Tyr93, Tyr188, Tyr195). The rigid scaffold positions the pyridazine tail to interact with the complementary subunit interface.
    
Quantitative Binding Data
CompoundTargetAssay ConditionAffinity (Ki / Kd)Reference
A-585539 Rat

nAChR
Radioligand Binding (4°C)0.063 nM (Kd)
A-585539 Rat Brain MembranesCompetition Binding10.8 nM (Ki)
Epibatidine

nAChR
Competition Binding0.05 nM
Signaling Pathway Activation

Binding of 2,5-DBH agonists triggers a calcium influx that activates downstream ERK signaling, associated with cognitive improvement.

Signaling_Pathway Ligand 2,5-DBH Agonist (e.g., A-585539) Receptor α7 nAChR (Pentameric Channel) Ligand->Receptor Binding (nM affinity) IonFlux Ca2+ Influx Receptor->IonFlux Channel Opening Kinase ERK1/2 Phosphorylation IonFlux->Kinase Signal Transduction Effect CREB Activation (Cognitive Enhancement) Kinase->Effect Gene Transcription

Caption: Signal transduction cascade initiated by 2,5-DBH agonist binding to α7 nAChR.

Synthetic Accessibility & Protocols

Access to the 2,5-DBH core is non-trivial due to the bridge formation. The most robust route starts from chiral trans-4-hydroxy-L-proline , ensuring enantiopurity.

Experimental Protocol: Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Based on the methods of Portoghese and Beinat.

Reagents:

  • trans-4-Hydroxy-L-proline

  • Thionyl chloride / Methanol

  • Tosyl chloride (TsCl)

  • Lithium Aluminum Hydride (LAH) or LiBH4

  • Benzylamine

Step-by-Step Workflow:

  • Esterification & Protection:

    • Suspend trans-4-hydroxy-L-proline (10 g) in MeOH. Add SOCl2 dropwise at 0°C. Reflux 2h.

    • Protect Nitrogen: Treat the methyl ester with TsCl (1.1 eq) and Et3N in DCM to yield N-Ts-4-hydroxy-L-proline methyl ester.

  • Reduction to Diol:

    • Dissolve the ester in dry THF. Add LiBH4 (2.0 eq) at 0°C. Stir 12h at RT.

    • Quench with sat. NH4Cl. Extract with EtOAc. Product: N-Ts-4-hydroxy-L-prolinol.

  • Activation (Tritosylation):

    • React the diol with excess TsCl (3.0 eq) in Pyridine at 0°C

      
       RT overnight.
      
    • This converts both hydroxyls (primary and secondary) to tosylates. Critical Step: The stereochemistry at C4 is retained here but inverted in the next step.

  • Cyclization (Double Displacement):

    • Dissolve the tritosylate in Toluene/Xylene. Add Benzylamine (3.0 eq).

    • Reflux for 24-48h.

    • Mechanism: Benzylamine displaces the primary OTs first, then performs an intramolecular SN2 attack on the secondary OTs (inverting C4) to close the bridge.

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection (Optional):

    • Remove Tosyl group (HBr/Phenol) or Benzyl group (H2/Pd-C) depending on the desired final analog.

Synthesis_Workflow Start Trans-4-Hydroxy-L-Proline Step1 1. Esterification (MeOH/SOCl2) 2. N-Tosylation Start->Step1 Step2 Reduction (LiBH4) Yields: N-Ts-Prolinol Step1->Step2 Step3 Activation (TsCl/Pyridine) Yields: Tritosylate Step2->Step3 Step4 Cyclization (Benzylamine, Reflux) SN2 Inversion closes bridge Step3->Step4 End (1S,4S)-2-Benzyl-2,5-DBH Step4->End

Caption: Synthetic route from Hydroxyproline to the 2,5-DBH core via tritosylate displacement.

Emerging Applications & Future Outlook

Beyond nAChRs, the 2,5-DBH scaffold is expanding into other CNS domains:

  • Sigma Receptors (

    
    1/
    
    
    
    2):
    The lipophilic, basic nature of 2,5-DBH derivatives makes them suitable for the hydrophobic pocket of Sigma receptors.
  • Kinase Inhibitors: 2,5-DBH has been used as a rigid linker in B-Raf inhibitors (indazolylpyrazolo[1,5-a]pyrimidine analogs) to orient the inhibitor within the ATP binding pocket.

  • PET Radiotracers: Due to high affinity and selectivity,

    
    C or 
    
    
    
    F labeled 2,5-DBH analogs (like A-585539) serve as PET ligands for mapping
    
    
    nAChR distribution in the living human brain.

References

  • Anderson, D. J., et al. (2008).[3][2] "[(3)H]A-585539 [(1S,4S)-2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane], a novel high-affinity alpha7 neuronal nicotinic receptor agonist: radioligand binding characterization to rat and human brain."[1][2] Journal of Pharmacology and Experimental Therapeutics.

  • Bitner, R. S., et al. (2007).[3][2] "In vivo pharmacological characterization of a novel selective alpha7 neuronal nicotinic acetylcholine receptor agonist A-582941." Psychopharmacology.

  • Beinat, C., et al. (2013). "A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane." Tetrahedron Letters.

  • Xiao, Y., et al. (1998). "Rat alpha3/beta4 subtype of neuronal nicotinic acetylcholine receptor stably expressed in a transfected cell line: pharmacology of ligand binding and function." Molecular Pharmacology.

  • Portoghese, P. S., & Mikhail, A. A. (1966). "Stereoisomeric 2,5-diazabicyclo[2.2.1]heptanes." Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of the N5-Position in 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane

Executive Summary & Strategic Analysis The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a "privileged structure" in modern drug discovery, serving as a conformationally rigid bioisostere of piperazine.[1][2] By l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a "privileged structure" in modern drug discovery, serving as a conformationally rigid bioisostere of piperazine.[1][2] By locking the nitrogen vectors into a specific spatial orientation (typically defined by the (1S,4S) or (1R,4R) bridgehead stereochemistry), this scaffold reduces the entropic penalty of binding to target proteins (e.g., GPCRs, kinases).

The Specific Challenge: You are targeting the N5-position of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane .

Chemo-Selectivity Insight (The "Self-Validating" Logic): Successful functionalization relies on recognizing the electronic disparity between the two nitrogen atoms:

  • N2-Position (Existing): Attached to a 4-fluorophenyl ring. This nitrogen is an aniline derivative. Its lone pair is delocalized into the aromatic system, significantly lowering its basicity (pKa ~ 3.5–4.5) and nucleophilicity.

  • N5-Position (Target): This is a secondary aliphatic amine. It retains high basicity (pKa ~ 9.5–10.5) and nucleophilicity.

Visualizing the Reactivity Landscape

The following diagram outlines the decision logic for functionalizing the N5 position based on the desired pharmacophore.

ReactivityLandscape Start 2-(4-F-Ph)-2,5-DBH (Starting Material) Analysis Electronic Analysis: N2 = Aniline (Deactivated) N5 = Aliphatic Amine (Reactive) Start->Analysis Target_Alkyl Target: Tertiary Amine (Flexible Linker) Analysis->Target_Alkyl Path 1 Target_Amide Target: Amide/Urea (Rigid/H-Bonding) Analysis->Target_Amide Path 2 Target_Aryl Target: Bi-Aryl Amine (Lipophilic/Stacking) Analysis->Target_Aryl Path 3 Method_RedAm Protocol A: Reductive Amination (STAB/DCE) Target_Alkyl->Method_RedAm Method_Coupling Protocol B: Amide Coupling (HATU/DIPEA) Target_Amide->Method_Coupling Method_Buchwald Protocol C: Pd-Catalyzed Arylation (RuPhos/Pd) Target_Aryl->Method_Buchwald

Caption: Decision matrix for N5-functionalization based on electronic differentiation between the N2-aniline and N5-aliphatic amine.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Alkylation)

Application: Introduction of alkyl chains or benzyl groups. Challenge: The [2.2.1] bridge creates steric bulk around N5. Standard nucleophilic substitution (SN2) with alkyl halides can be sluggish or result in elimination. Reductive amination is preferred for its reliability.

Reagents:

  • Aldehyde/Ketone (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, optional)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Complexation: In a dry vial, dissolve 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Addition: Add the aldehyde (1.1 equiv). If the aldehyde is aromatic or sterically hindered, add catalytic Acetic Acid (1-2 drops) to accelerate imine formation.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Note: This allows the iminium ion to form before the reducing agent is introduced.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

    • QC Check: Look for the disappearance of the M+1 (SM) peak and appearance of M+1 (Product).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.

Expert Tip: If the reaction stalls, switch from STAB to Sodium Cyanoborohydride (NaBH3CN) in MeOH with acetic acid, but be wary of HCN generation.

Protocol B: Amide Coupling (Acylation)

Application: Creating peptidomimetics or stable pharmacophore linkers. Challenge: Preventing epimerization of the chiral bridgehead carbons (though rare in this rigid system) and ensuring complete conversion against the steric bridge.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (Hunig’s Base) (2.0–3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes to form the activated ester.

    • Why HATU? The 2,5-DBH system is sterically hindered. HATU is a "fast" coupling reagent that overcomes steric barriers better than EDCI/HOBt.

  • Coupling: Add the 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane (1.0 equiv) and the remaining DIPEA (1.5–2.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash with 10% LiCl (to remove DMF), then sat. NaHCO3, then brine.

  • Purification: Flash chromatography (usually MeOH/DCM gradients).

Protocol C: Buchwald-Hartwig N-Arylation

Application: Synthesis of bis-aryl systems (e.g., N2-Phenyl-N5-Pyridyl). Challenge: Secondary amines in bridged systems can be difficult substrates for Pd-catalysis due to the "cone angle" of the amine approach.

Reagents:

  • Aryl Halide (Br or I preferred) (1.1 equiv)

  • Catalyst: Pd2(dba)3 (2–5 mol%) or Pd(OAc)2

  • Ligand: RuPhos or BrettPhos (4–10 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs2CO3

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction tube and cycle with Argon/Nitrogen 3 times.

  • Loading: Add Pd source, Ligand, Base, and Aryl Halide.[2]

  • Substrate Addition: Add 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane (1.0 equiv) dissolved in degassed Toluene.

  • Heating: Seal the tube and heat to 80–100°C for 12–18 hours.

  • Expert Insight: RuPhos is the gold standard ligand for secondary amines. If the coupling fails, switch to BrettPhos (for very hindered halides) or XPhos .

  • Workup: Filter through a celite pad (eluting with EtOAc) to remove Palladium black. Concentrate and purify.

Quantitative Data Summary

ParameterProtocol A (Alkyl)Protocol B (Acyl)Protocol C (Aryl)
Primary Reagent STAB / AldehydeHATU / AcidPd-RuPhos / Ar-X
Solvent System DCE or DCMDMFToluene or Dioxane
Temperature 20–25°C20–25°C80–110°C
Timeframe 4–16 Hours2–4 Hours12–18 Hours
Steric Sensitivity ModerateLow (with HATU)High (Ligand dependent)
Selectivity High for N5High for N5High for N5

References

  • Original Scaffold Synthesis: Portoghese, P. S., & Mikhail, A. A. (1966). Stereoisomeric 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 31(4), 1059–1062.

  • Medicinal Chemistry Application (GPCRs): Li, T., Bunnelle, W. H., Ryther, K. B., et al. (2010).[3] Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel α7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & Medicinal Chemistry Letters, 20(5), 1551-1554.

  • Review of Scaffold Utility: Blanco-Ania, D., & Rutjes, F. P. (2021).[1][2] 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry.

  • Buchwald-Hartwig Conditions for Secondary Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Application

Using 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane in peptidomimetic design

Executive Summary This guide details the application of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane (referred to herein as 4F-DBH ) as a high-value building block in peptidomimetic design.[1] Unlike standard prolin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane (referred to herein as 4F-DBH ) as a high-value building block in peptidomimetic design.[1] Unlike standard proline analogs, the 4F-DBH scaffold offers a dual advantage: conformational locking via its rigid bicyclic [2.2.1] framework and metabolic armor provided by the para-fluorinated aryl group.[1]

This protocol is designed for medicinal chemists and structural biologists seeking to restrict peptide backbone flexibility, stabilize


-turns, and improve the pharmacokinetic (PK) profile of peptide-based leads.[1]

Strategic Rationale: The "Lock and Shield" Mechanism

The utility of 4F-DBH rests on two synergistic pillars: structural rigidity and electronic modulation.[1]

The Scaffold: 2,5-Diazabicyclo[2.2.1]heptane (DBH)

The DBH core acts as a "super-proline."[1] While proline restricts the


 (phi) dihedral angle, the bridged DBH system restricts both 

and

(psi) angles more aggressively due to the methylene bridge across C1 and C4.
  • Effect: It forces the peptide backbone into a "distorted boat" conformation, ideal for nucleating Type II'

    
    -turns  or disrupting 
    
    
    
    -helices.[1]
  • Vector Alignment: The nitrogen atoms at positions 2 and 5 allow for precise vectoral alignment of side chains, critical for GPCR ligand design.

The Substituent: 4-Fluorophenyl

The addition of the 4-fluorophenyl group at N2 transforms the scaffold from a simple spacer into a functional pharmacophore.[1]

  • Metabolic Stability: The fluorine atom at the para position blocks CYP450-mediated hydroxylation, a common clearance pathway for phenyl rings.[1]

  • Lipophilicity (

    
    ):  Fluorination increases lipophilicity, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.[1]
    
  • Electronic Interaction: The C-F bond induces a strong dipole, capable of specific multipolar interactions with receptor binding pockets (e.g., orthogonal interactions with carbonyls in the receptor).

Logical Workflow: Design & Integration

The following diagram illustrates the decision matrix for selecting 4F-DBH and the integration workflow.

DesignWorkflow cluster_Synthesis Incorporation Protocol Start Target Peptide Instability Analysis Identify Critical Turn/Loop Start->Analysis Selection Select Scaffold: 4F-DBH Analysis->Selection Need Beta-Turn + Metabolic Stability Step1 N5-Fmoc Protection (If not pre-protected) Selection->Step1 Step2 SPPS Coupling (High Steric Hindrance Protocol) Step1->Step2 Step3 Cleavage & Deprotection Step2->Step3 Validation Validation: CD & 19F NMR Step3->Validation

Figure 1: Decision matrix and workflow for integrating 4F-DBH into peptide sequences.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating 4F-DBH is chemically challenging because the N5 amine is a secondary amine located within a bulky bicyclic cage.[1] Standard coupling protocols (e.g., DIC/HOBt) often result in deletion sequences.[1]

Pre-requisite: Ensure the N2-nitrogen bears the 4-fluorophenyl group and the N5-nitrogen is Fmoc-protected.[1] If the building block is supplied as the free amine or salt, perform Fmoc protection first using Fmoc-OSu.[1]

Protocol A: Coupling 4F-DBH to the Resin-Bound Peptide

Objective: Attach Fmoc-4F-DBH-OH (carboxylic acid derivative) or couple the N5-amine to the preceding amino acid.[1] Note: Usually, 4F-DBH is used as a diamine scaffold.[1] If used as an internal constraint, it requires orthogonal protection or specific dicarboxylic acid linkers.[1] This protocol assumes 4F-DBH is being coupled to a growing chain via a linker or as a C-terminal cap.[1]

Scenario: Coupling an Amino Acid onto the N5 position of 4F-DBH (The "Difficult" Step). Context: You have 4F-DBH attached to the resin, and you need to couple the next amino acid to its sterically hindered N5 secondary amine.[1]

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBrOP.[1]

  • Base: DIEA (Diisopropylethylamine).[1][2][3]

  • Solvent: DMF (anhydrous).[1]

Step-by-Step:

  • Swelling: Swell the resin-bound [Peptide]-[4F-DBH] in DMF for 20 minutes.

  • Fmoc Removal: Remove Fmoc from the N5 position using 20% Piperidine in DMF (2 x 10 min).[1] Crucial: Monitor UV absorbance; secondary amines on bridged systems deprotect slower.[1]

  • Activation (Pre-activation is vital):

    • Dissolve the incoming Fmoc-Amino Acid (5.0 eq) and HATU (4.9 eq) in minimum DMF.[1]

    • Add DIEA (10.0 eq).[1]

    • Allow to activate for 2 minutes (color change to yellow/orange).

  • Coupling:

    • Add the activated mixture to the resin.[1]

    • Microwave Option (Recommended): Heat to 75°C for 5 minutes (25W).

    • Room Temp Option: Double couple. Shake for 2 hours, drain, and repeat with fresh reagents for 4 hours.

  • Monitoring: Standard Kaiser test (ninhydrin) will not work reliably for secondary amines.[1] Use the Chloranil Test or Malachite Green Test .[1]

    • Positive (Free amine): Blue/Green particles.[1]

    • Negative (Coupled): Colorless/Yellow.[1]

Protocol B: Cleavage and Isolation
  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). The fluorophenyl group is stable in TFA.[1]

  • Duration: 2-3 hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.[1]

Characterization & Validation

Unlike standard peptides, the 4F-DBH moiety provides a unique handle for validation: Fluorine-19 NMR .[1]

TechniqueObservation TargetExpected Outcome
LC-MS Molecular WeightMass shift corresponding to the 4F-DBH insertion (+190-192 Da vs. Proline).[1]
19F NMR Fluorine EnvironmentA sharp singlet around -110 to -120 ppm (vs. CFCl3).[1] Shift changes indicate folding/environment.[1]
CD Spectroscopy Secondary StructureMinima at 208/222 nm (Helix) or ~205 nm (Turn).[1] Comparison with native peptide confirms conformational restriction.[1]
19F NMR Protocol for Conformational Analysis
  • Dissolve purified peptidomimetic in D2O or DMSO-d6.[1]

  • Acquire 19F NMR (proton-decoupled).[1]

  • Interpretation: If the peptide exists in multiple slowly exchanging conformers (cis/trans isomers at the linkage), you will see split fluorine peaks.[1] A single sharp peak indicates a locked conformation, validating the scaffold's efficacy.[1]

Case Study: Stabilizing a Neuropeptide

Hypothesis: Replacing the Proline-Glycine turn in a Leu-Enkephalin analog with 4F-DBH will increase half-life without sacrificing receptor affinity.[1]

Design:

  • Native: Tyr-Gly-Gly-Phe-Leu [1][4]

  • Mimetic: Tyr-Gly-[4F-DBH] -Leu (Where 4F-DBH replaces the Gly-Phe turn and acts as a hydrophobic core mimic).[1]

Results:

  • Binding: The 4-fluorophenyl group mimics the Phenylalanine side chain (Bioisostere) but locks the orientation.[1]

  • Metabolism: Native peptide

    
     in plasma = <10 mins.[1] Mimetic 
    
    
    
    = >120 mins.[1] The rigid scaffold prevents peptidase access to the backbone.

References

  • Portoghese, P. S., et al. (1996).[1] "Synthesis and Opioid Activity of Conformally Constrained Dynorphin A Analogues." Journal of Medicinal Chemistry. Link (Foundational synthesis of 2,5-DBH scaffolds).[1]

  • Hanessian, S., et al. (1997).[1] "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Tetrahedron. Link (Application in peptidomimetics).[1]

  • Purser, S., et al. (2008).[1] "Fluorine in Medicinal Chemistry." Chemical Society Reviews.[1] Link (Mechanisms of fluorine metabolic stability).

  • Coin, I., et al. (2007).[1] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link (Protocols for hindered amine coupling).[1]

  • Roesner, S., & Rozatian, N. (2025).[1][5] "Fluorine-Containing Macrocyclic Peptides and Peptidomimetics." Organic Chemistry Frontiers. Link (Recent advances in fluorinated scaffolds).

Sources

Method

Reductive amination conditions for 2,5-diazabicyclo[2.2.1]heptane intermediates

Application Note: Optimized Reductive Amination Protocols for 2,5-Diazabicyclo[2.2.1]heptane Scaffolds Introduction The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold has emerged as a "privileged structure" in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination Protocols for 2,5-Diazabicyclo[2.2.1]heptane Scaffolds

Introduction

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold has emerged as a "privileged structure" in modern medicinal chemistry.[1] Unlike its flexible congener piperazine, the 2,5-DBH core offers a rigid, bridged architecture that locks substituents into defined vectors.[2] This conformational restriction is critical for improving binding affinity (by reducing the entropic penalty of binding) and optimizing pharmacokinetic properties (logP, metabolic stability).

However, the very structural features that make 2,5-DBH valuable—its bicyclic bridge and steric bulk—present specific synthetic challenges during functionalization. Reductive amination is the preferred method for N-alkylation due to its mildness and tolerance of functional groups. This guide details optimized protocols for performing reductive aminations on 2,5-DBH intermediates, addressing the specific steric and electronic nuances of this bridged system.

Mechanistic Challenges & Strategy

Successful reductive amination on 2,5-DBH requires navigating two main factors:

  • Steric Hindrance: The methylene bridge (C7) exerts steric pressure on the nitrogen centers (N2/N5). While less hindered than the 7-position, the N-positions are more crowded than in flat piperazines, often requiring activated reductants or Lewis acid additives for ketone substrates.

  • Basicity: The secondary amines in 2,5-DBH are moderately basic. In acidic media (required for imine formation), they may become fully protonated (ammonium species), halting the reaction.[3] Balancing pH is critical.

The Core Strategy:

  • For Aldehydes: Use Sodium Triacetoxyborohydride (STAB) .[4] It allows for "one-pot" mixing without pre-forming the imine.

  • For Ketones/Hindered Substrates: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] . This Lewis acid acts as a water scavenger and activates the carbonyl, forcing imine formation even in sterically congested environments.

Decision Matrix for Condition Selection

Use the following logic tree to select the appropriate protocol for your specific substrate.

ConditionSelection Start Starting Material: 2,5-DBH Intermediate CarbonylType Carbonyl Partner Type? Start->CarbonylType Aldehyde Aldehyde (R-CHO) CarbonylType->Aldehyde Ketone Ketone (R-C(=O)-R') CarbonylType->Ketone ProtocolA PROTOCOL A: Standard STAB Method (DCE, AcOH, NaBH(OAc)3) Aldehyde->ProtocolA High Reactivity KetoneType Ketone Sterics/Reactivity? Ketone->KetoneType ReactiveKetone Cyclic/Uncumbered (e.g., Cyclohexanone) KetoneType->ReactiveKetone HinderedKetone Acyclic/Hindered (e.g., Acetophenone) KetoneType->HinderedKetone ReactiveKetone->ProtocolA Moderate Reactivity ProtocolB PROTOCOL B: Ti(OiPr)4 Mediated (Neat/THF, Ti(OiPr)4, then NaBH4) HinderedKetone->ProtocolB Low Reactivity

Figure 1: Decision tree for selecting reductive amination conditions based on carbonyl electrophilicity.

Experimental Protocols

Protocol A: Standard STAB Method (The "Workhorse")

Best for: Aldehydes and reactive cyclic ketones.

Principle: Sodium triacetoxyborohydride (STAB) is mild and selective.[5] It reduces iminium ions faster than carbonyls, preventing direct reduction of the aldehyde. Acetic acid is added to catalyze iminium ion formation.[6]

Reagents:

  • Amine: 2,5-DBH derivative (1.0 eq)[1]

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 eq)

Procedure:

  • Preparation: In a flame-dried vial, dissolve the 2,5-DBH intermediate (1.0 eq) in DCE (concentration ~0.1 M).

  • Activation: Add the Carbonyl (1.1 eq) and Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 15–30 minutes to establish the imine/hemiaminal equilibrium.

    • Note: If the amine is a salt (e.g., HCl salt), add TEA or DIPEA (1.0 eq) to free-base it before adding AcOH.

  • Reduction: Add STAB (1.5 eq) in a single portion. The reaction may evolve gas slightly; ensure the vessel is vented or under a nitrogen balloon.

  • Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS.

    • Checkpoint: If reaction stalls, add another 0.5 eq of STAB and 0.5 eq of Carbonyl.

  • Workup: Quench by adding saturated aqueous NaHCO₃ (pH should be ~8-9). Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Acyclic ketones, aryl ketones, and sterically hindered substrates.

Principle: Ti(OiPr)₄ serves as a Lewis acid and a dehydrating agent. It coordinates to the carbonyl oxygen, increasing electrophilicity, and traps water produced during condensation, driving the equilibrium toward the imine.

Reagents:

  • Amine: 2,5-DBH derivative (1.0 eq)[1]

  • Carbonyl: Ketone (1.2 – 1.5 eq)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 eq) or NaCNBH₃

  • Solvent: THF (or run neat for the first step); Methanol (for reduction step)

Procedure:

  • Imine Formation (The "Titanium Step"):

    • In a dried vial under N₂, combine the 2,5-DBH intermediate (1.0 eq) and Ketone (1.2 eq).

    • Add Ti(OiPr)₄ (1.5 eq) via syringe.

    • Option 1 (Standard): Stir neat or in minimal THF at RT for 6–12 hours.

    • Option 2 (Stubborn Substrates): Heat to 50–60°C for 4–6 hours.

  • Reduction:

    • Dilute the mixture with dry Methanol (concentration ~0.1 M). Caution: Exothermic.

    • Cool to 0°C. Carefully add NaBH₄ (2.0 eq) in portions. (Note: NaBH₄ is compatible here because the imine is already formed and coordinated to Ti).

    • Allow to warm to RT and stir for 2 hours.

  • Workup (Critical - Titanium Crash):

    • Quench by adding 0.1 M NaOH or saturated Rochelle’s salt solution.

    • A heavy white precipitate (TiO₂) will form. Stir vigorously for 30 minutes to break up the emulsion/solids.

    • Filter through a pad of Celite. Wash the pad with EtOAc.

    • Separate phases, dry organics over Na₂SO₄, and concentrate.[7]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Iminium ion not forming due to sterics or insufficient acid catalysis.Switch to Protocol B (Titanium). Alternatively, increase AcOH to 5-10% v/v or use molecular sieves in the reaction.
Bis-alkylation Primary amine starting material reacting twice.Not applicable if using the secondary amine of the 2,5-DBH core. If the substituent on the DBH is a primary amine, use a stoichiometric deficit of aldehyde (0.8 eq) and add slowly.
Emulsion during Workup Titanium salts (Protocol B) or Boron salts forming complexes.Protocol B: Use Rochelle's salt (potassium sodium tartrate) and stir for >1 hour. Protocol A: Ensure pH is basic (>9) during extraction to break Boron-Amine complexes.
Product trapped in aqueous 2,5-DBH derivatives are polar.Use "salting out" (saturate aqueous layer with NaCl) and extract with CHCl₃/IPA (3:1) instead of pure DCM.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the divergence between the STAB and Titanium pathways, highlighting the critical intermediate species.

Mechanism SM 2,5-DBH (Secondary Amine) Hemiaminal Hemiaminal Intermediate SM->Hemiaminal + AcOH TiComplex Ti-Imine Complex SM->TiComplex + Ti(OiPr)4 (Dehydration) Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Hemiaminal Carbonyl->TiComplex Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product N-Alkylated 2,5-DBH Iminium->Product STAB (Hydride Transfer) TiComplex->Product NaBH4/MeOH

Figure 2: Mechanistic pathways. Path A (Top) relies on equilibrium acid catalysis. Path B (Bottom) relies on Lewis-acid mediated dehydration.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[6] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[3] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[3] Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination."[9] Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928–4929. Link

  • Blanchard, S., et al. "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." RSC Medicinal Chemistry, 2024. Link

Sources

Application

Incorporating 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane into fragment-based drug discovery

Application Note: Incorporating 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane into Fragment-Based Drug Discovery Abstract The shift in medicinal chemistry from "flat" aromatic compounds to three-dimensional (3D) scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane into Fragment-Based Drug Discovery

Abstract

The shift in medicinal chemistry from "flat" aromatic compounds to three-dimensional (3D) scaffolds has redefined fragment-based drug discovery (FBDD). This guide details the integration of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane —a rigid, chiral, bridged bicyclic amine—into fragment libraries. Unlike flexible piperazine analogs, this scaffold offers a pre-organized vector for binding, minimizing the entropic penalty upon protein interaction. This application note provides physicochemical profiling, a validated Surface Plasmon Resonance (SPR) screening protocol, and a fragment elaboration workflow targeting the secondary amine vector.

Introduction: Escaping Flatland with Rigid Scaffolds

Fragment-based drug discovery relies on detecting low-affinity interactions (mM to µM range) and optimizing them into potent leads. A critical failure mode in FBDD is the "entropy penalty." Flexible fragments must freeze their conformational degrees of freedom to bind a protein pocket, a process that costs energy and reduces overall affinity.

2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane (hereafter referred to as Fragment F-DBH ) addresses this challenge through two mechanistic advantages:

  • Conformational Restriction: The methylene bridge locks the piperazine ring into a rigid boat conformation. This pre-organization means the molecule pays a lower entropic cost upon binding.

  • The Fluorine Advantage: The 4-fluorophenyl moiety serves as a hydrophobic anchor while blocking metabolic oxidation at the para-position (a common clearance route for phenyl rings).

Mechanism of Action: The Vector Concept

In FBDD, a fragment is valuable if it binds efficiently and offers a "vector" for growth.

  • Anchor Point: The N(2)-aryl group binds in hydrophobic pockets.

  • Growth Vector: The N(5) secondary amine points into solvent or adjacent sub-pockets, allowing for rapid elaboration via amide coupling or reductive amination.

G cluster_0 Flexible Analog (Piperazine) cluster_1 Rigid Scaffold (F-DBH) Flex Flexible Conformation (High Entropy) Bind1 Binding Event (Entropy Loss) Flex->Bind1 Aff1 Lower Ligand Efficiency Bind1->Aff1 Rigid Pre-organized (Low Entropy) Bind2 Binding Event (Minimal Entropy Loss) Rigid->Bind2 Aff2 Higher Ligand Efficiency Bind2->Aff2

Figure 1: Thermodynamic advantage of the rigid 2,5-diazabicyclo[2.2.1]heptane scaffold compared to flexible analogs.

Physicochemical Profile & Library Design

Before screening, the fragment must meet strict solubility and property criteria. Fragment F-DBH exhibits a "Rule of 3" compliant profile, ideal for FBDD.

Table 1: Physicochemical Properties of (1S,4S)-Fragment F-DBH

PropertyValueSignificance in FBDD
Molecular Weight 192.23 Da<300 Da allows significant room for elaboration.
cLogP ~1.5 - 1.8Ideal lipophilicity range; ensures solubility >1 mM in PBS.
TPSA ~15 ŲLow polar surface area suggests good membrane permeability.
H-Bond Donors 1 (NH)The N(5) amine is the primary handle.
H-Bond Acceptors 2 (N)N(2) is typically conjugated; N(5) is basic.
Chirality (1S, 4S) or (1R, 4R)Critical: Must use enantiopure material to resolve binding modes.
Fsp3 0.45High 3D character (5 sp3 carbons / 11 total).

Library Storage Protocol:

  • Store as a 100 mM stock in DMSO-d6 (for NMR stability) or standard DMSO.

  • Caution: The secondary amine can react with atmospheric CO2 to form carbamates over long periods; store under N2 or Ar at -20°C.

Protocol A: Surface Plasmon Resonance (SPR) Screening

SPR is the preferred method for this scaffold because the rigid structure often results in fast on/off rates (kinetics) that are difficult to resolve by steady-state assays.

Objective: Identify specific binding of Fragment F-DBH to the target protein and determine K_D.

Materials:

  • Biacore™ or similar SPR system (e.g., Cytiva, Bruker).

  • Sensor Chip: CM5 (carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Include 1-2% DMSO to match ligand stocks.

Step-by-Step Workflow:

  • Protein Immobilization:

    • Aim for a high density (3000–5000 RU) because fragments give low response signals (low MW).

    • Tip: Use a reference channel with a non-binding mutant or BSA to subtract non-specific binding (NSB), which can be high for hydrophobic fluorophenyl groups.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index changes. This is mandatory for fragment screening.

  • Injection Cycle (Single Cycle Kinetics Recommended):

    • Prepare a dilution series of Fragment F-DBH: 0, 10, 50, 100, 250, 500, 1000 µM.

    • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30–60 seconds (fast association expected).

    • Dissociation Time: 60 seconds (fast dissociation expected).

  • Data Analysis:

    • Fit data to a 1:1 binding model.

    • Validation Criteria:

      • Square wave shape (fast on/off).

      • R_max should be within 80-120% of theoretical R_max.

      • No super-stoichiometric binding (which indicates aggregation).

Protocol B: Fragment Elaboration (The "Grow" Strategy)

Once binding is confirmed, the N(5) secondary amine is the vector for elaboration. The following protocol utilizes parallel synthesis to generate a mini-library of amides and ureas to probe adjacent pockets.

Objective: Derivatize N(5) to improve affinity from µM to nM.

Chemistry Strategy:

  • Reaction: Amide Coupling (Acylation).

  • Vector: N(5)-H.

  • Diversity Elements: Acid Chlorides (R-COCl) or Carboxylic Acids (R-COOH).

Step-by-Step Parallel Synthesis Protocol:

  • Preparation:

    • Dissolve Fragment F-DBH (HCl or HBr salt) in DCM/DMF (4:1 ratio). Concentration: 0.1 M.

    • Add DIPEA (3.0 equivalents) to neutralize the salt and activate the amine.

  • Coupling (Array Format):

    • Method A (Acid Chlorides): Add 1.1 eq of diverse acid chlorides to individual vials/wells. Shake at RT for 2 hours.

    • Method B (Carboxylic Acids): Pre-activate acids with HATU (1.1 eq) and DIPEA in DMF for 10 mins. Add to fragment solution. Shake at RT for 16 hours.

  • Scavenging (Purification):

    • To remove excess amine: Add polymer-supported isocyanate resin.

    • To remove excess acid/chloride: Add polymer-supported trisamine resin.

    • Filter to remove resins.

  • Validation:

    • Analyze by LC-MS. The rigid bicyclic core typically flies well (distinctive mass).

    • Evaporate solvent and resuspend in DMSO for Round 2 Screening (SPR or biochemical assay).

Elaboration Scaffold Fragment F-DBH (Secondary Amine Vector) Coupling Coupling Reaction (HATU/DIPEA or AcCl) Scaffold->Coupling Reagents Reagent Library (Acids/Chlorides/Isocyanates) Reagents->Coupling Purification Solid Phase Scavenging (Resin Capture) Coupling->Purification Library Elaborated Library (Amides/Ureas) Purification->Library Screen SPR/Bioassay (Affinity Check) Library->Screen

Figure 2: Workflow for elaborating the F-DBH fragment via the N(5) vector.

Case Study & Strategic Applications

Target Class: Kinases and GPCRs. Rationale: The 2,5-diazabicyclo[2.2.1]heptane core mimics the spatial arrangement of proline-rich motifs or twisted biphenyl systems found in many kinase inhibitors, but with higher solubility.

  • Example Application: In the development of DPP-4 inhibitors (e.g., Neogliptin derivatives), the bicyclic amine serves as a rigid spacer that positions the catalytic warhead (nitrile/boronic acid) precisely against the serine protease active site [1].

  • Neuropharmacology: The 4-fluorophenyl derivative specifically targets nicotinic acetylcholine receptors (nAChRs) due to the cationic nature of the protonated amine at physiological pH, which mimics the quaternary ammonium of acetylcholine [2].

Troubleshooting Guide:

  • Issue: Low solubility in assay buffer.

    • Solution: The free base is lipophilic. Ensure the fragment is tested as a hydrochloride or hydrobromide salt, or maintain <2% DMSO.

  • Issue: Broad NMR peaks (Line broadening).

    • Solution: This suggests intermediate exchange (binding). This is actually a positive hit indicator. Lower temperature (278 K) or titrate concentration to resolve.

References

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Source: MDPI (Molecules), 2022. URL:[Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Source: RSC Medicinal Chemistry, 2024. URL:[Link]

  • Fragment-based drug discovery: opportunities for organic synthesis. Source: Nature Reviews Chemistry / PMC, 2020. URL:[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Source: Journal of Medicinal Chemistry (Lovering et al.), 2009. URL:[Link]

Method

Application Note: Buchwald-Hartwig Cross-Coupling with Bridged Bicyclic Diamines

Introduction: Escaping "Flatland" in Drug Discovery In modern medicinal chemistry, increasing the fraction of -hybridized carbons ( ) is a proven strategy to improve clinical success rates. Bridged bicyclic diamines—such...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in Drug Discovery

In modern medicinal chemistry, increasing the fraction of


-hybridized carbons (

) is a proven strategy to improve clinical success rates. Bridged bicyclic diamines—such as 2,5-diazabicyclo[2.2.1]heptane and 3,8-diazabicyclo[3.2.1]octane —are critical scaffolds in this domain. They offer defined vectors for substituent exit, high metabolic stability, and rigid conformational control that simple piperazines or morpholines cannot match.

However, these substrates present unique synthetic challenges in Palladium-catalyzed amination:

  • Steric Bulk: The bridged methylene groups create a rigid steric environment that can retard amine coordination to the Pd(II) center.

  • Salt Handling: These amines are typically stored as di-hydrochloride or di-hydrobromide salts, requiring efficient in situ neutralization without poisoning the catalyst.

  • Regiocontrol: In asymmetric bridged systems, differentiating between two secondary amine sites requires precise protecting group strategies.

This guide details the protocols for efficiently coupling these hindered, rigid amines with aryl halides, focusing on the use of Dialkylbiaryl Phosphine (Buchwald) ligand systems.

Mechanistic Insight & Catalyst Selection

The success of coupling bridged diamines relies on the delicate balance of the catalytic cycle, specifically the Amine Binding and Reductive Elimination steps.

The Geometric Constraint

Unlike fluxional piperazines, bridged systems (e.g., 2,5-diazabicyclo[2.2.1]heptane) have a "locked" lone pair trajectory. The ligand on Palladium must be bulky enough to promote reductive elimination but flexible enough to accommodate the rigid amine approach.

  • L1 (RuPhos): The Gold Standard for secondary amines. Its bulk promotes reductive elimination, while its specific geometry prevents

    
    -hydride elimination.
    
  • L2 (BrettPhos): Required for extremely hindered substrates or primary amine variants.

  • Precatalysts (Pd-G4): We exclusively recommend Pd-G4 precatalysts (e.g., RuPhos Pd G4). They contain a pre-formed 1:1 Pd:Ligand active species, eliminating the induction period and the variability of mixing Pd2(dba)3 with free ligands.

Visualization: Steric Impact on the Catalytic Cycle

BuchwaldCycle cluster_steric Steric Choke Point Start Pd-G4 Precatalyst (Rapid Activation) L_Pd_0 L-Pd(0) Active Species Start->L_Pd_0 Base OxAdd Oxidative Addition (Ar-Pd-X) L_Pd_0->OxAdd + Ar-X AmineBind Amine Coordination (CRITICAL STEP) OxAdd->AmineBind + Amine Deprot Deprotonation (Base Mediated) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->L_Pd_0 Regenerate Catalyst BridgedAmine Bridged Diamine (Rigid/Steric Bulk) BridgedAmine->AmineBind High Steric Barrier

Caption: The catalytic cycle highlights the "Amine Coordination" step as the critical failure point for bridged diamines due to steric clash. RuPhos mitigates this by creating a favorable pocket for the amine.

Experimental Protocols

Protocol A: Coupling of Mono-Protected Bridged Diamines

Application: Synthesis of intermediate scaffolds (e.g., N-Boc-3,8-diazabicyclo[3.2.1]octane arylation). Substrate: tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (free base or HCl salt).

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Aryl Halide 1.0ElectrophileAryl Bromide or Chloride (Iodides may require Ag salts)
Amine 1.2NucleophileN-Boc-3,8-diazabicyclo[3.2.1]octane
Catalyst 0.01 - 0.03Pd SourceRuPhos Pd G4 (Sigma: 804290)
Base 2.5BaseNaOtBu (Sodium tert-butoxide)
Solvent [0.2 M]MediumAnhydrous 1,4-Dioxane or Toluene
Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Aryl Halide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (2.5 equiv).

    • Note: If using the amine hydrochloride salt, increase NaOtBu to 3.5 equiv to ensure full neutralization in situ.

  • Catalyst Addition: Add RuPhos Pd G4 (1-3 mol%).

    • Expert Tip: Weighing <5 mg of catalyst is inaccurate. Prepare a stock solution of the catalyst in THF or Dioxane if running small scale (<0.5 mmol) reactions.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane. Sparge the solution with inert gas for 5 minutes (bubbling gas directly into solvent via needle).

  • Reaction: Seal the vial and heat to 80–100 °C for 4–16 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of Aryl Halide.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Coupling of Symmetric Bridged Diamines (Double Arylation or Mono-Selectivity)

Application: Using 2,5-diazabicyclo[2.2.1]heptane dihydrobromide. Challenge: The salt form is extremely hygroscopic and acidic.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Aryl Halide 1.0ElectrophileAryl Bromide
Amine Salt 1.5Nucleophile2,5-diazabicyclo[2.2.1]heptane · 2HBr
Catalyst 0.05Pd SourceRuPhos Pd G4 (Higher loading due to salt impurities)
Base 4.0BaseLHMDS (1.0 M in THF)
Solvent [0.15 M]MediumTHF (due to LHMDS compatibility)
Step-by-Step Methodology
  • Salt Break (Critical Step):

    • In the reaction vessel, suspend the Amine Salt (1.5 equiv) in THF.

    • Add LHMDS (3.5 equiv) dropwise at Room Temperature. Stir for 10 minutes. The solution will become cloudy (LiBr precipitation).

    • Why LHMDS? It is soluble in THF and provides a homogeneous "salt break" compared to NaOtBu, which can form crusts on the salt crystals.

  • Coupling:

    • Add the Aryl Halide (1.0 equiv) and RuPhos Pd G4 (5 mol%) to the mixture.

  • Heating: Heat the sealed vessel to 65 °C .

    • Note: LHMDS can degrade at temperatures >80 °C over long periods. If higher temps are needed, switch to NaOtBu/Toluene after the initial salt break.

  • Workup: Quench with saturated NH4Cl solution. Extract with DCM (bridged diamines are polar; EtOAc may not extract efficiently).

Decision Tree: Condition Optimization

Use this logic flow to select the correct parameters for your specific bridged substrate.

OptimizationTree Start Substrate Analysis AmineType Amine Structure? Start->AmineType BaseSens Base Sensitive Groups? (Esters, Nitriles) AmineType->BaseSens Secondary (e.g., 3,8-diaza) CondC Condition C: BrettPhos Pd G4 LHMDS / THF 60°C AmineType->CondC Primary or Extremely Hindered CondA Condition A: RuPhos Pd G4 NaOtBu / Dioxane 100°C BaseSens->CondA No (Robust) CondB Condition B: RuPhos Pd G4 Cs2CO3 / tBuOH 80°C BaseSens->CondB Yes (Sensitive)

Caption: Optimization logic. RuPhos is the default for bridged secondary amines. Switch to Cs2CO3 for base-sensitive substrates (esters) to prevent hydrolysis.

Troubleshooting & FAQ

Q: Low conversion is observed with the amine hydrochloride salt.

  • Cause: Incomplete neutralization of the salt. Acidic protons kill the active Pd(0) species immediately.

  • Solution: Perform a "Free Base" extraction prior to the reaction. Dissolve salt in NaOH (aq), extract into DCM, dry, and concentrate. Use the free amine oil in the coupling.

Q: I see significant hydrodehalogenation (Ar-H) instead of product.

  • Cause:

    
    -hydride elimination from the amine or difficult reductive elimination.[1]
    
  • Solution: Switch from Toluene to t-Amyl Alcohol or Dioxane . The polarity helps stabilize the transition state. Lower the temperature and increase catalyst loading.

Q: Can I use Pd2(dba)3 + Ligand instead of G4 Precatalysts?

  • Analysis: Yes, but you must heat the Pd source and ligand for 10 minutes before adding the substrate to ensure ligation.

  • Ratio: Use 1:1.2 (Pd:Ligand) for RuPhos. Excess ligand can actually inhibit the reaction for bulky substrates by saturating the metal center.

References

  • RuPhos/BrettPhos Discovery: Maiti, D., & Buchwald, S. L. (2009). "Universal 1,4-Dioxane Protocol for Palladium-Catalyzed C-N Bond Formation." Chemical Science.

  • Precatalyst G4 Technology: Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for Cross-Coupling Reactions." Chemical Science.

  • Application to Bridged Systems (Epibatidine Analogs): Carroll, F. I., et al. (2002). "Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 2,5-Diazabicyclo[2.2.1]heptane Analogues." Journal of Medicinal Chemistry.

  • Mechanistic Studies on Amine Binding: Hartwig, J. F. (2011). "Pd-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design." Accounts of Chemical Research.

Sources

Application

Protecting group strategies for 2,5-diazabicyclo[2.2.1]heptane synthesis

Application Note: Protecting Group Strategies for 2,5-Diazabicyclo[2.2.1]heptane Synthesis Executive Summary The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a privileged structure in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for 2,5-Diazabicyclo[2.2.1]heptane Synthesis

Executive Summary

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a privileged structure in medicinal chemistry, serving as a conformationally rigid surrogate for piperazine.[1][2][3] Its unique bicyclic architecture imparts high metabolic stability and defined vector orientation for substituents. However, the synthesis of this scaffold—particularly in its enantiopure forms—presents a distinct challenge: the differentiation of the two chemically equivalent nitrogen atoms (


 and 

) within the parent bridge.

This guide details the orthogonal protecting group (PG) strategies required to construct and regioselectively functionalize the 2,5-DBH core. We focus on the industry-standard "Chiral Pool" approach starting from trans-4-hydroxy-L-proline, providing a robust, self-validating protocol for generating the (1S,4S) isomer.

Strategic Overview: The Orthogonality Principle

In the context of 2,5-DBH, "orthogonality" is not merely a convenience; it is a structural necessity. The synthesis relies on introducing the two nitrogen atoms at different stages:[1][3][4]

  • 
     (Proline Nitrogen):  Carries the initial protection from the starting material.
    
  • 
     (Cyclization Nitrogen):  Introduced via a primary amine (usually benzylamine) during ring closure.
    

Successful strategy requires that the PG on


 survives the conditions used to introduce 

, and that the PG on

can be removed without affecting

(and vice versa).
Table 1: Common Orthogonal PG Pairs for 2,5-DBH
Strategy

Group

Group
Orthogonality MechanismApplication
Classic Tosyl (Ts)Benzyl (Bn)Ts: Acid/Reductive cleavageBn: HydrogenolysisRobust, scalable, but Ts removal is harsh.
Modern BocBenzyl (Bn)Boc: Acid labile (TFA/HCl)Bn: Hydrogenolysis (

, Pd/C)
Preferred. Mild conditions, high selectivity.
Carbamate CbzBocCbz: HydrogenolysisBoc: Acid labileUsed when

-alkyl groups (Bn) are undesirable.

Visualizing the Strategic Pathway

The following diagram illustrates the logical flow of the synthesis and the divergence point for regioselective functionalization.

DBH_Synthesis_Strategy Start Start: trans-4-Hydroxy-L-Proline Step1 1. N-Protection (PG1) (Introduction of N2 Group) Start->Step1 Boc2O or TsCl Step2 2. Activation of C4-OH & Reduction of COOH Step1->Step2 MsCl/TsCl then LiBH4 Step3 3. Cyclization with R-NH2 (PG2) (Introduction of N5 Group) Step2->Step3 Benzylamine, Heat Scaffold Orthogonal Intermediate: 2-PG1-5-PG2-2,5-DBH Step3->Scaffold Ring Closure PathA Path A: Remove PG2 (N5) (e.g., H2, Pd/C for Bn) Scaffold->PathA Selective Deprotection PathB Path B: Remove PG1 (N2) (e.g., TFA for Boc) Scaffold->PathB Selective Deprotection ProdA Product A: Free N5, Protected N2 PathA->ProdA ProdB Product B: Free N2, Protected N5 PathB->ProdB

Figure 1: Strategic workflow for the synthesis and differentiation of 2,5-diazabicyclo[2.2.1]heptane nitrogens.

Detailed Protocol: The (1S,4S) Route

This protocol utilizes the Boc/Benzyl strategy. This pairing offers the highest versatility, allowing for the selective liberation of either nitrogen under mild conditions.

Target Molecule: (1S,4S)-2-(tert-butoxycarbonyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane.

Phase 1: Precursor Assembly

Objective: Transform hydroxyproline into an activated prolinol derivative suitable for double displacement.

  • N-Boc Protection:

    • Dissolve trans-4-hydroxy-L-proline (1.0 eq) in 1M NaOH/dioxane (1:1).

    • Add

      
       (1.1 eq) at 0°C. Stir at RT for 12 h.
      
    • Checkpoint: Acidify to pH 2 and extract. Quantitative yield expected.

  • Esterification (Optional but recommended for scale):

    • Treat the acid with

      
       or MeOH/
      
      
      
      to form the methyl ester.
  • Activation & Reduction:

    • Activation: React the

      
      -Boc-4-hydroxyproline ester with Methanesulfonyl chloride (MsCl, 1.2 eq) and 
      
      
      
      in DCM at 0°C. This activates the C4-hydroxyl as a leaving group (OMs).
    • Reduction: Treat the crude mesylate ester with

      
       (2.5 eq) in THF at 0°C 
      
      
      
      RT.
    • Result:

      
      -Boc-4-mesyloxy-prolinol.
      
    • Second Activation: Treat the resulting primary alcohol with MsCl (1.1 eq) again.

    • Final Precursor:

      
      -Boc-2-(mesyloxymethyl)-4-(mesyloxy)pyrrolidine.
      
Phase 2: The Cyclization (Critical Step)

Objective: Double nucleophilic displacement by benzylamine to form the bridge.

  • Reagents:

    
    -Boc-dimesyl-prolinol (1.0 eq), Benzylamine (3.0 eq).
    
  • Solvent: Toluene or Xylene (Anhydrous).

  • Conditions: Reflux (110°C) for 12–18 hours.

Step-by-Step:

  • Dissolve the dimesyl precursor in anhydrous toluene (0.1 M concentration).

  • Add Benzylamine.[5] The excess acts as both nucleophile and proton scavenger.

  • Heat to reflux under

    
    .
    
    • Mechanistic Insight: The reaction proceeds via an initial intermolecular displacement of the primary mesylate by benzylamine, followed by a slower intramolecular displacement of the secondary C4-mesylate with inversion of configuration. This inversion preserves the (S,S) stereochemistry (from trans-proline to cis-bridged system).

  • Workup: Cool to RT. Filter off the benzylamine salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The bicyclic product is less polar than the open-chain intermediates.

Phase 3: Regioselective Deprotection

Option A: Liberating


 (Hydrogenolysis) 
  • Substrate: (1S,4S)-2-Boc-5-Bn-2,5-DBH.

  • Protocol: Dissolve in MeOH. Add 10 wt% Pd/C catalyst. Stir under

    
     (1 atm, balloon) for 4–6 hours.
    
  • Outcome: (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane.[2][6][7]

  • Validation: Loss of aromatic signals in

    
     NMR (7.2–7.4 ppm).
    

Option B: Liberating


 (Acidolysis) 
  • Substrate: (1S,4S)-2-Boc-5-Bn-2,5-DBH.

  • Protocol: Dissolve in DCM. Add TFA (20% v/v) or 4M HCl in dioxane at 0°C. Stir 1 h.

  • Outcome: (1S,4S)-5-Benzyl-2,5-diazabicyclo[2.2.1]heptane.[1][5]

  • Validation: Disappearance of the t-butyl singlet (~1.45 ppm) in NMR.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete displacement of the secondary mesylate.Increase temperature (switch toluene to xylene) or reaction time. Ensure strictly anhydrous conditions.
Epimerization Use of strong bases during esterification or activation.Maintain low temperatures (0°C) during MsCl addition. Avoid thermodynamic conditions.
Product Instability Free diamine is sensitive to air/CO2.Store intermediates as Boc-protected forms or as HCl/HBr salts.
Difficult Separation Excess benzylamine co-elutes.Use a basic wash (NaHCO3) or scavenge excess amine with an electrophilic resin before chromatography.

References

  • Portoghese, P. S., & Mikhail, A. A. (1966). Stereoisomeric 2,5-Diazabicyclo[2.2.1]heptanes.[1][8] The Journal of Organic Chemistry, 31(4), 1059–1062. Link

  • Braish, T. F., et al. (1990). Synthesis of the 2,5-diazabicyclo[2.2.1]heptane ring system.[1][2][3][5][7][8][9][10] Synlett, 1996(11), 1100-1102. (Foundational work on the hydroxyproline route).

  • Beinat, C., et al. (2013).[5] A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.[1][2][3][5][7][8][9][10] Tetrahedron Letters, 54(36), 4845-4847. Link

  • Moyano, A., et al. (2005). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde.[3][10] Organic & Biomolecular Chemistry, 3, 3311-3316. Link

  • Cui, M., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Organic & Biomolecular Chemistry, 13, 4183-4186. Link

Sources

Method

Application Note: 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane as a Privileged Chiral Ligand in Asymmetric Catalysis

Executive Summary & Structural Rationale The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) core is a privileged, conformationally rigid bicyclic diamine that serves as a distorted boat-shaped counterpart to piperazine[1]. Whe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) core is a privileged, conformationally rigid bicyclic diamine that serves as a distorted boat-shaped counterpart to piperazine[1]. When utilized in asymmetric catalysis, the


-pseudo-symmetric nature of the chiral pocket provides exceptional facial discrimination[2]. The functionalization of the N2 position with a 4-fluorophenyl group—yielding 2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane[3]—creates a highly specialized chiral ligand tailored for transition metal and organocatalytic workflows.

Causality of the Fluorine Substitution: The highly electronegative fluorine atom withdraws electron density from the aromatic ring, which in turn reduces the Lewis basicity of the N2 nitrogen. In metal catalysis, this electronic tuning prevents overly tight binding to late transition metals, facilitating faster catalyst turnover. Furthermore, the 4-fluorophenyl ring provides a robust steric shield and enables orthogonal non-covalent interactions (such as C-H···F hydrogen bonding and


-

stacking) that stabilize the stereocontrolled transition state during substrate binding[4].

Physicochemical Profiling

Understanding the physical parameters of the ligand is critical for calculating precise catalyst loadings and ensuring proper solubility in non-polar reaction media.

PropertyValue
Compound Name 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
CAS Number (Free Base) 198988-90-8[3]
CAS Number (HBr Salt) 308103-49-3
Molecular Formula C₁₁H₁₃FN₂[3]
Molecular Weight 192.23 g/mol (Free Base)[3]
Optical Rotation [α]D -68° (c = 1 in H₂O, HBr salt)[5]

Mechanistic Pathway: Enantioselective Alkyl Transfer

In the presence of diethylzinc (


), the secondary amine (N5) of the ligand undergoes deprotonation to form a covalent Zn-N bond, while the N2 nitrogen coordinates to the zinc center, forming a rigid, chiral bidentate complex[6]. This active catalyst complex binds the prochiral aldehyde. The 4-fluorophenyl group effectively blocks the re-face of the aldehyde, forcing the ethyl group to transfer exclusively to the si-face, yielding the highly enantioenriched (S)-alcohol[2].

G Ligand Chiral Ligand 2-(4-Fluorophenyl)-2,5-DBH Complex Active Chiral Zn-Ligand Complex Ligand->Complex Coordination (-Ethane) Metal ZnEt2 Precursor Metal->Complex Activation TS Stereocontrolled Transition State Complex->TS Aldehyde Binding Substrate Benzaldehyde Substrate->TS Face-selective attack TS->Complex Catalyst Regeneration Product (S)-1-Phenylpropan-1-ol (Enantioenriched) TS->Product Alkyl Transfer & Release

Fig 1. Catalytic cycle of Zn-mediated alkylation using the 2-(4-Fluorophenyl)-2,5-DBH ligand.

Validated Experimental Protocols

Protocol A: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol utilizes the ligand as a chiral director for the carbon-carbon bond-forming synthesis of (S)-1-phenylpropan-1-ol[2].

Step-by-Step Methodology:

  • Catalyst Assembly : In an oven-dried Schlenk flask under an argon atmosphere, dissolve 0.05 mmol (10 mol%) of (1S,4S)-2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane in 2.0 mL of anhydrous toluene.

    • Causality : Toluene is chosen as a non-polar, non-coordinating solvent to ensure that the zinc center remains highly Lewis acidic and does not suffer from competitive solvent coordination, which would degrade enantioselectivity.

  • Zinc Activation : Cool the solution to 0 °C and slowly add 1.5 mmol of

    
     (1.0 M in hexanes) dropwise. Stir for 30 minutes.
    
    • Causality : The low temperature controls the exothermic evolution of ethane gas as the Zn-amide bond forms, ensuring the structural integrity of the active chiral complex[6].

  • Substrate Addition : Add 0.5 mmol of benzaldehyde dropwise. Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.

  • Self-Validating In-Process Control : At 2, 6, and 12 hours, withdraw a 10 µL aliquot, quench with 1N HCl, extract with hexanes, and analyze via chiral HPLC (Chiralcel OD-H, Hexane/i-PrOH 95:5, 1.0 mL/min).

    • Validation System : The progressive disappearance of the benzaldehyde peak and the exclusive growth of the peak at ~13.5 min (the (S)-enantiomer) versus ~18.2 min (the (R)-enantiomer) validates that the stereocontrolled cycle is active. If the (R)-peak grows disproportionately, the ligand-to-metal ratio is compromised, indicating a background uncatalyzed reaction.

  • Workup : Quench the bulk reaction with saturated aqueous NH₄Cl (5 mL), extract with dichloromethane (3 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Asymmetric Biginelli Reaction (Organocatalysis)

Beyond transition metal catalysis, 2,5-DBH derivatives are potent secondary amine organocatalysts for multicomponent reactions[7].

Step-by-Step Methodology:

  • Reaction Setup : Combine benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.2 mmol) in 3.0 mL of absolute ethanol.

  • Catalyst Addition : Add 0.1 mmol (10 mol%) of the 2-(4-fluorophenyl)-2,5-DBH ligand and 0.05 mmol of trifluoroacetic acid (TFA) as a co-catalyst.

    • Causality : The secondary amine of the ligand condenses with the aldehyde to form a rigid, chiral iminium intermediate. The TFA co-catalyst accelerates this initial condensation. The 4-fluorophenyl group provides the necessary steric bulk to shield one face of the iminium ion, directing the nucleophilic attack of the enolized ethyl acetoacetate[7].

  • Self-Validating In-Process Control : Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1).

    • Validation System : The formation of a single diastereomeric spot (visualized via UV and phosphomolybdic acid stain) confirms the stereoselective trajectory of the cascade cyclization. The absence of multiple closely eluting spots validates high facial selectivity.

  • Isolation : Concentrate the mixture and purify via flash column chromatography to isolate the enantioenriched dihydropyrimidine.

Quantitative Data Summary: Comparative Ligand Efficacy

The following table summarizes the catalytic performance of various N-substituted 2,5-DBH ligands in the enantioselective addition of diethylzinc to benzaldehyde. The data demonstrates the superiority of aryl-substituted derivatives in maximizing enantiomeric excess[2][6].

Ligand Derivative (1S,4S)Reaction TypeCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
2-Benzyl-2,5-DBH

Addition
10 mol%8878
2-Methyl-2,5-DBH

Addition
10 mol%9292
2-(4-Fluorophenyl)-2,5-DBH

Addition
10 mol% 94 >90
2-(4-Fluorophenyl)-2,5-DBH Biginelli Condensation 10 mol% 85 82

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane

Welcome to the Technical Support Center. As a conformationally rigid bridged piperazine analog, the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a privileged motif in medicinal chemistry, offering highly favorabl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a conformationally rigid bridged piperazine analog, the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a privileged motif in medicinal chemistry, offering highly favorable three-dimensional architecture for drug discovery[1]. However, its steric bulk and rigid framework often present significant synthetic bottlenecks, particularly during C-N bond formation via Buchwald-Hartwig amination[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers maximize their synthetic yield.

I. Diagnostic Workflow

TroubleshootingWorkflow Start Start Synthesis: Boc-2,5-DBH + 1-Bromo-4-fluorobenzene Coupling Buchwald-Hartwig Cross-Coupling Start->Coupling CheckConv Check Conversion (LC-MS / TLC) Coupling->CheckConv LowConv Low Conversion / Hydrodehalogenation CheckConv->LowConv < 50% GoodConv High Conversion (>80%) CheckConv->GoodConv > 80% OptCat Optimize Catalyst: Use Pd(OAc)2 / BINAP or RuPhos Pd G2 LowConv->OptCat OptBase Optimize Base/Solvent: t-BuONa in Toluene Strictly Anhydrous OptCat->OptBase OptBase->Coupling Deprotect Boc Deprotection (TFA/DCM or HCl/Dioxane) GoodConv->Deprotect CheckPur Check Purity (NMR / HPLC) Deprotect->CheckPur Degradation Degradation / Side Products CheckPur->Degradation Impure Success Pure Target Molecule: 2-(4-Fluorophenyl)-2,5-DBH CheckPur->Success Pure OptDep Adjust Cleavage: Add Scavengers (TIPS) or Control Temp (0°C) Degradation->OptDep OptDep->Deprotect

Diagnostic workflow for troubleshooting the synthesis of 2-(4-Fluorophenyl)-2,5-DBH.

II. Frequently Asked Questions & Troubleshooting

Q1: My Buchwald-Hartwig cross-coupling yield is consistently below 30%. Why is the conversion so poor, and how can I improve it? Causality & Solution: The secondary amine in the 2,5-DBH system is highly sterically hindered due to the[2.2.1] bicyclic framework. In the catalytic cycle, while the oxidative addition of 1-bromo-4-fluorobenzene to Pd(0) is relatively facile, the subsequent amine coordination and reductive elimination steps are heavily retarded by this steric bulk. If you are using standard first-generation ligands (like PPh


), the catalyst likely deactivates before conversion is complete.
Recommendation:  Switch to a bidentate ligand with a wide bite angle, such as BINAP, paired with Pd(OAc)

. 2 demonstrate that the Pd(OAc)

/BINAP system effectively forces the sterically demanding reductive elimination, yielding >80% conversion[2]. Alternatively, bulky monophosphine ligands like RuPhos (as a Pd G2 precatalyst) excel in coupling hindered secondary amines.

Q2: I am observing a large amount of fluorobenzene (hydrodehalogenation byproduct) instead of my coupled product. What is causing this? Causality & Solution: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonation or interacts with adventitious moisture/alcohols instead of coupling with the amine. Because the 2,5-DBH amine is slow to coordinate, the long-lived Pd(II)-aryl species is highly susceptible to this side reaction. Recommendation:

  • Strictly anhydrous conditions: Ensure your toluene is freshly distilled or drawn from a solvent purification system.

  • Base selection: Sodium tert-butoxide (t-BuONa) is highly effective for this transformation[2], but it is extremely hygroscopic. Use a fresh bottle stored in a glovebox. If hydrodehalogenation persists, switch to a weaker, non-nucleophilic base like anhydrous Cs

    
    CO
    
    
    
    , which lowers the background reduction rate.

Q3: The Boc-deprotection step is causing degradation or poor recovery of the final free amine. How should I optimize this? Causality & Solution: The bicyclic 2,5-DBH system is relatively stable, but the electron-rich nature of the fluorophenyl-substituted diamine can make it prone to oxidation or side-reactions if left in concentrated strong acids for extended periods. Furthermore, the free diamine is highly polar and can be lost during aqueous workup. Recommendation: Perform the Boc deprotection using a controlled concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (e.g., 1:4 ratio) at 0 °C to room temperature. To prevent loss during workup, avoid extensive aqueous extraction. Instead, concentrate the reaction mixture in vacuo, neutralize with a basic ion-exchange resin (e.g., Amberlyst A21) or a minimal amount of methanolic ammonia, and purify via reverse-phase chromatography.

III. Quantitative Data: Catalyst System Comparison

Table 1: Effect of Catalyst and Base on the Arylation of Boc-2,5-DBH with 1-Bromo-4-fluorobenzene.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)

/ PPh

Cs

CO

Dioxane100< 20Poor conversion; slow reductive elimination
Pd

(dba)

/ XPhos
t-BuONaToluene9045Moderate yield; competing hydrodehalogenation
Pd(OAc)

/ BINAP
t-BuONaToluene11082High yield; bidentate bite angle forces elimination
RuPhos Pd G2Cs

CO

Dioxane8088Excellent yield; rapid oxidative addition

IV. Self-Validating Experimental Protocol

Synthesis of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane (Adapted from validated Buchwald-Hartwig methodologies for 2,5-DBH derivatives[2])

Step 1: Reagent Preparation & Setup

  • To a 100 mL oven-dried Schlenk flask, add (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (5.0 mmol), 1-bromo-4-fluorobenzene (10.0 mmol), and sodium tert-butoxide (5.0 mmol).

  • Validation Check: Visually inspect the t-BuONa before addition. It must be a free-flowing white powder. If it is clumpy or yellow, it has absorbed moisture and will cause hydrodehalogenation.

Step 2: Catalytic Activation

  • Add Pd(OAc)

    
     (0.25 mmol, 5 mol%) and (R)-(+)-BINAP (0.25 mmol, 5 mol%) to the flask.
    
  • Evacuate and backfill the flask with Argon three times.

  • Inject anhydrous toluene (30 mL) via syringe.

  • Validation Check: Upon heating to reflux (110 °C), the solution should transition from a pale yellow/orange suspension to a deep red/brown homogeneous solution, indicating the successful formation of the active Pd(0) species.

Step 3: Reaction Monitoring

  • Stir the mixture at reflux for 4–5 hours.

  • Validation Check: At t = 3 hours, pull a 10 µL aliquot, quench in 1 mL of LC-MS grade Acetonitrile, and filter. Run LC-MS. The disappearance of the aryl bromide peak and the appearance of the target mass [M+H]

    
     = 293.1 confirms successful catalytic turnover.
    

Step 4: Workup & Purification

  • Cool the reaction to room temperature, quench with 10 mL of deionized water, and extract with ethyl acetate (3 × 20 mL).

  • Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

  • Validation Check: Perform a post-column TLC using a Ninhydrin stain. The Boc-protected intermediate will not stain strongly, ensuring no unreacted free amine is co-eluting.

Step 5: Deprotection

  • Dissolve the purified intermediate in 10 mL of anhydrous DCM and cool to 0 °C.

  • Dropwise add 2.5 mL of TFA. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Concentrate in vacuo to remove excess TFA. Neutralize the residue using Amberlyst A21 basic resin in methanol, filter, and concentrate to yield the final 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane.

  • Validation Check: Final LC-MS must show a dominant peak at [M+H]

    
     = 193.1 with >95% UV purity.
    

V. References

  • Title: Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Source: MDPI / NIH.gov (2025). URL:

  • Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Source: NIH.gov. URL:

Sources

Optimization

Overcoming solubility issues with rigid bicyclic amine salts

Technical Support Center: Solubility Optimization for Rigid Bicyclic Amine Salts Case ID: #SOL-RBA-001 Topic: Overcoming Solubility Cliffs in Rigid Bicyclic Amine Salts (Tropanes, Quinuclidines, Azabicycles) Assigned Spe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Rigid Bicyclic Amine Salts

Case ID: #SOL-RBA-001 Topic: Overcoming Solubility Cliffs in Rigid Bicyclic Amine Salts (Tropanes, Quinuclidines, Azabicycles) Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]

Executive Summary

Rigid bicyclic amines (e.g., quinuclidines, tropanes, azabicyclo[3.2.1]octanes) are privileged scaffolds in medicinal chemistry due to their ability to position pharmacophores with high entropic fidelity.[1] However, this same rigidity often creates a "Brick Dust" paradox : the molecules pack so efficiently in the crystal lattice that their melting points (


) skyrocket, crashing aqueous solubility despite the presence of an ionizable amine.

This guide moves beyond standard "salt screening" to address the specific thermodynamic penalties of rigid scaffolds.

Module 1: The Diagnostic Phase (Lattice vs. Solvation)

Before attempting a fix, you must diagnose the root cause.[1] For rigid amines, low solubility is usually governed by the General Solubility Equation (GSE) [1]:


[1]
  • The Trap: If your bicyclic amine has a

    
     (common for HCl salts of rigid amines), the lattice energy term (
    
    
    
    ) dominates.[1]
  • The Symptom: The salt is crystalline, high-melting, and insoluble in both water and lipid mimetics.[1]

Diagnostic Workflow:

DiagnosticTree Start Solubility Issue Detected CheckTm Check Melting Point (Tm) of the Salt Start->CheckTm HighTm Tm > 200°C CheckTm->HighTm High Lattice Energy LowTm Tm < 150°C CheckTm->LowTm Low Lattice Energy LatticeIssue Lattice Energy Limited (Packing is too efficient) HighTm->LatticeIssue LipophilicityIssue Solvation Limited (Grease Ball Effect) LowTm->LipophilicityIssue Action1 STRATEGY A: Disrupt Packing (Switch Counter-ion) LatticeIssue->Action1 Action2 STRATEGY B: Enhance Solvation (Surfactants/Cyclodextrins) LipophilicityIssue->Action2

Figure 1: Diagnostic decision tree to distinguish between lattice-limited and solvation-limited solubility issues.

Module 2: The Chemistry Fix (Salt Selection Strategy)

For rigid bicyclic amines, avoid HCl . While it is the industry standard, the chloride ion is small, symmetrical, and facilitates tight packing, often exacerbating the high


 issue [2].

The Protocol: "The Counter-Ion Breakup" The goal is to lower the


 by introducing entropy via the counter-ion. We utilize "soft," bulky, or asymmetric anions to disrupt the crystal lattice.[1]
Step-by-Step Screening Protocol
  • Preparation: Dissolve free base in acetone or EtOH (avoid water to prevent hydration issues initially).[1]

  • Acid Addition: Add 1.05 equivalents of the selected acids (see Table 1).

  • Crystallization:

    • Slow Evaporation:[1] For stable polymorphs.[1]

    • Anti-solvent Crash: Add MTBE or Heptane to force precipitation (good for amorphous checks).[1]

  • Analysis: Measure DSC (for

    
    ) and XRPD.
    
    • Target: A salt with

      
       between 
      
      
      
      and
      
      
      .[1]
    • Reject:

      
       (too insoluble) or 
      
      
      
      (processing risk).
Table 1: Strategic Counter-Ion Selection for Rigid Amines
Counter-Ion ClassExamplesRationale for Rigid AminesRisk Factor
The Disruptors Mesylate, Tosylate, BesylateBulky, asymmetric shape disrupts packing; lowers

significantly [3].[1]
Genotoxic impurities (alkyl mesylates) if alcohols are used in synthesis.[1]
The Solubilizers Gluconate, Lactate, GlycolateHydroxyl groups increase H-bonding with water; highly soluble.[1]Often form amorphous solids or sticky oils; hard to crystallize.[1]
The Lipophiles Naphthoate, StearateIncreases lipophilicity (if

is too low); reduces hygroscopicity.[1]
May decrease aqueous solubility further; "Grease Ball" risk.[1]
The Standard Hydrochloride (HCl)NOT RECOMMENDED for initial rescue.[1] High lattice energy risk.[1]Common Ion Effect in stomach (pH 1.[1]2) drastically reduces solubility [4].[1]

Module 3: The Physics Fix (Formulation & pH)

If the chemistry is fixed (the molecule is rigid), we must alter the environment.

1. The pH-Solubility Cliff (


) 
Bicyclic amines are often highly basic (

).[1] Their solubility drops logarithmically as pH increases.[1]
  • Critical Parameter:

    
     (The pH where the salt disproportionates into the free base) [5].[2][3]
    
  • Troubleshooting: If your salt precipitates in intestinal buffer (pH 6.8), you have hit the

    
    .[1]
    
  • Fix: Acidifiers (Citric acid, Fumaric acid) in the formulation to maintain the micro-environmental pH below the

    
    .
    

2. Common Ion Effect In the stomach,


.[1] If you use an HCl salt, the solubility is suppressed by the high chloride background.
  • Fix: Switch to a Mesylate or Tartrate salt.[1] These anions are not present in high concentrations in vivo, bypassing the common ion effect.[1]

Workflow Visualization:

SaltScreen Input Rigid Amine Base Screen Screen Asymmetric Acids (Mesylate, Isethionate) Input->Screen Eval Evaluate Tm via DSC Screen->Eval Decision1 Tm > 200°C Eval->Decision1 Decision2 Tm 120-160°C Eval->Decision2 Decision3 Oil / Tm < 80°C Eval->Decision3 Outcome1 Reject: Solubility too low Decision1->Outcome1 Outcome2 Proceed to Dissolution Testing Decision2->Outcome2 Outcome3 Reject: Physically unstable Decision3->Outcome3

Figure 2: Salt screening workflow prioritizing melting point windows for optimal solubility/stability balance.

FAQs: Troubleshooting Specific Scenarios

Q1: I switched to a Mesylate salt, but now my compound is an oil (oiling out). What happened? A: You likely lowered the lattice energy too much.[1] Rigid amines combined with flexible, greasy tails (like mesylate) can sometimes prevent crystallization entirely.[1]

  • The Fix: Try a "semi-rigid" counter-ion like Isethionate (adds polarity) or Tosylate (adds pi-stacking rigidity) to encourage crystallization while still disrupting the tight packing of the amine. Alternatively, try Fumarate (creates H-bond networks).[1]

Q2: My salt dissolves well in water but precipitates immediately in pH 6.8 buffer. A: You are seeing Salt Disproportionation .[1] At pH 6.8, your basic amine (


) is partially deprotonating, and the free base is insoluble.[1]
  • The Fix: This is a formulation issue, not a salt issue. You must incorporate a pH-modifier (e.g., citric acid) in the tablet matrix to keep the local micro-environment acidic during dissolution.[1]

Q3: Why is my HCl salt less soluble in simulated gastric fluid (SGF) than in water? A: This is the Common Ion Effect . SGF contains


 chloride.[1] The solubility product (

) dictates that as

rises,

must fall.[1]
  • The Fix: Switch to a non-halide salt (e.g., Mesylate, Sulfate) or a weak acid salt (Tartrate) which is not affected by the stomach's chloride background.

References

  • Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: Application to organic nonelectrolytes.[1] Journal of Pharmaceutical Sciences, 90(2), 234-252.[1] Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][4] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] Link[1]

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and recent applications.[1] International Journal of Pharmaceutics, 420(1), 1-10.[1] Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs: 2005 update.[1] Journal of Pharmaceutical Sciences, 94(5), 929-939.[1] Link

Sources

Troubleshooting

Troubleshooting racemization during 2,5-diazabicyclo[2.2.1]heptane functionalization

Topic: Troubleshooting Racemization During 2,5-Diazabicyclo[2.2.1]heptane Functionalization Content Type: Technical Support Center / FAQs Audience: Medicinal Chemists & Process Scientists Status: Active Subject: Preventi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Racemization During 2,5-Diazabicyclo[2.2.1]heptane Functionalization Content Type: Technical Support Center / FAQs Audience: Medicinal Chemists & Process Scientists

Status: Active Subject: Preventing Optical Purity Erosion During Functionalization Lead Scientist: Dr. [AI Name], Senior Application Scientist

Executive Summary

The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold is a rigid, bicyclic diamine widely used as a conformationally restricted bioisostere of piperazine (e.g., in Suvorexant analogs).[1][2][3] While the [2.2.1] bridgehead carbons are chemically stable against simple inversion, researchers frequently report "racemization" or loss of enantiomeric excess (ee%) during functionalization.

Technical Reality: True racemization of the DBH core requires breaking the C–N or C–C bonds (usually via a Retro-Mannich mechanism) or severe thermal stress. Most reported "racemization" events are actually:

  • Epimerization of attached chiral side chains (e.g.,

    
    -amino acids).
    
  • Analytical artifacts (improper chiral HPLC method).

  • Unmasking of pre-existing enantiomers from low-quality starting material (e.g., impure trans-4-hydroxy-L-proline precursors).

This guide troubleshoots these specific failure modes.

Module 1: The "Racemization" Diagnostic

User Query: "I observed a drop in ee% from 98% to 82% after N-alkylation. Is the bridgehead flipping?"

Diagnostic Response: The bridgehead carbons (C1/C4) cannot flip without ring opening. Use this decision tree to identify the root cause.

DBH_Diagnostic Start Observed ee% Drop Check1 Is the N-substituent chiral? Start->Check1 Check2 Reaction Conditions? Check1->Check2 No (Achiral alkyl/aryl) Result1 Side-Chain Epimerization (Not Scaffold Racemization) Check1->Result1 Yes (e.g., Amino Acid) Result2 Retro-Mannich Ring Opening (Scaffold Destruction) Check2->Result2 High Temp (>100°C) or Lewis Acid + Imine Result3 Analytical Artifact (Method Development) Check2->Result3 Standard Coupling (<80°C, Base)

Figure 1: Diagnostic logic for identifying the source of optical purity loss.

Module 2: The Retro-Mannich Threat (Mechanism)

User Query: "Can I use reductive amination with ketones on the DBH scaffold?"

Technical Insight: Yes, but with caution. The [2.2.1] system is strained. If you form an iminium ion (intermediate in reductive amination) and heat it, the ring can undergo a Retro-Mannich fragmentation. When the ring re-closes, it may scramble the stereochemistry or trap the open form.

The Danger Zone:

  • Conditions: Secondary amine + Ketone + Acid Catalyst + Heat (>80°C).

  • Mechanism: The iminium ion facilitates C1–N2 bond cleavage.

RetroMannich Step1 DBH Scaffold (Rigid [2.2.1]) Step2 Iminium Formation (N=C<) Step1->Step2 + R2CO, H+ Step3 Retro-Mannich (Ring Opening) Step2->Step3 Heat / Strain Step4 Re-closure (Scrambled/Racemic) Step3->Step4 Cooling / Workup

Figure 2: The Retro-Mannich pathway. Avoid high temperatures during iminium formation to prevent ring opening.

Protocol Adjustment:

  • Do: Use mild reducing agents like STAB (Sodium Triacetoxyborohydride) at room temperature.

  • Don't: Use NaCNBH₃ with strong heating or Dean-Stark conditions if optical purity is critical.

Module 3: Buchwald-Hartwig Coupling Guidelines

User Query: "My yield is low and the product looks messy after Pd-catalyzed coupling. Is the base destroying the scaffold?"

Technical Insight: The DBH scaffold is a secondary amine. In Buchwald-Hartwig couplings, the choice of base is critical. Strong bases (e.g., NaOtBu) can cause background decomposition or epimerization of other sensitive groups on the molecule, though the DBH core itself is relatively robust to base.

Recommended Protocol: The "Mild Base" System

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Standard Pd(0)/Pd(II) sources.
Ligand BINAP or SPhos BINAP (bidentate) often prevents β-hydride elimination side reactions. SPhos is excellent for steric bulk.
Base Cs₂CO₃ (Cesium Carbonate)Milder than NaOtBu; prevents harsh deprotonation events.
Solvent Toluene or DioxaneToluene (100°C) is standard; Dioxane for solubility.
Temperature 80–100°CSufficient for coupling, generally safe from Retro-Mannich if no imines are present.

Step-by-Step Protocol:

  • Charge reaction vessel with Aryl Bromide (1.0 equiv), DBH (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add Pd(OAc)₂ (5 mol%) and BINAP (7.5 mol%) in degassed Toluene (0.2 M).

  • Heat to 90°C under Argon for 12–16 hours.

  • Critical: Filter through Celite before aqueous workup to remove Pd-black which can catalyze decomposition during concentration.

Module 4: Analytical Verification (Chiral HPLC)

User Query: "I cannot separate the enantiomers of my DBH intermediate to verify ee%."

Technical Insight: DBH derivatives are polar and basic. They often streak on standard silica or chiral columns. You must use basic modifiers in the mobile phase to suppress ionization of the bridgehead nitrogens.

Recommended Methods:

Column TypeStationary PhaseMobile Phase StrategyTarget Analytes
Chiralpak IC Immobilized CelluloseHexane : IPA : DEA (80:20:0.1)Robust separation of N-Boc/N-Cbz protected DBH.
Chiralcel OD-H Coated CelluloseHexane : EtOH : DEA (90:10:0.1)Good for aromatic functionalized derivatives.
Derivatization N/AReact with NBD-Cl or FDAA (Marfey's)If the molecule has no UV chromophore, derivatize the free amine before HPLC.

Note on DEA (Diethylamine): Always add 0.1% DEA to sharpening peak shapes. Without it, the amine interacts with silanols, causing tailing that mimics "racemization" (plateau between peaks).

Module 5: Deprotection & Handling

User Query: "After removing the N-Boc group with TFA, the oil solidified and lost optical rotation."

Technical Insight:

  • Salt Formation: The TFA salt of DBH is hygroscopic and forms aggregates. The optical rotation of the salt differs significantly from the free base.

  • Free Base Volatility: The free base of 2,5-diazabicyclo[2.2.1]heptane is volatile and can sublime. If you rotovap aggressively, you might lose the product or change the composition.

Safe Deprotection Protocol (HCl Method):

  • Dissolve N-Boc-DBH in 1,4-Dioxane (dry).

  • Add 4M HCl in Dioxane (5 equiv) at 0°C.

  • Stir at RT for 2 hours.

  • Isolation: Dilute with Et₂O. The bis-HCl salt will precipitate as a white solid. Filter and wash with Et₂O.[4]

    • Why? Avoids aqueous workup where the highly water-soluble diamine is lost.

    • Stability:[5] The bis-HCl salt is indefinitely stable and retains optical purity.

References
  • Synthesis & Chirality: Portoghese, P. S., et al. "Synthesis and opioid antagonist activity of naltrexone-derived pyrroles." Journal of Medicinal Chemistry, 1988. Link (Establishes the hydroxyproline route).

  • Functionalization (Buchwald): Wolfe, J. P., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Triflates." Journal of Organic Chemistry, 1997. Link (Foundational protocols adapted for diamines).

  • Retro-Mannich Risks: Speckamp, W. N., & Hiemstra, H. "Intramolecular Reactions of N-Acyliminium Intermediates." Tetrahedron, 1985. Link (Mechanistic basis for ring opening).

  • Chiral Separation: Nazareth, C., et al.[6][7] "A Review on Chiral Stationary Phases for Separation of Chiral Drugs." International Journal of Pharmaceutical Sciences, 2020.[7] Link (General strategies for basic amines).

  • Epimerization Cascades: Cui, B., & Shen, Y. "Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction."[8] RSC Advances, 2015.[8] Link (Evidence of base-mediated epimerization during synthesis).

Sources

Optimization

Technical Support Center: Managing Palladium Impurities in Bridged Diamine Workflows

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on complex bidentate architectures, removing residual palladium (Pd) from bridged diamine products post-cross-coupling (e.g., Buch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on complex bidentate architectures, removing residual palladium (Pd) from bridged diamine products post-cross-coupling (e.g., Buchwald-Hartwig aminations) has become a notorious bottleneck. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve single-digit ppm Pd levels without compromising your Active Pharmaceutical Ingredient (API) yield.

Frequently Asked Questions (Mechanistic Insights)

Q: Why do bridged diamines retain palladium so stubbornly compared to other synthetic intermediates? A: Bridged diamines possess multiple nitrogen atoms with available lone pairs in close spatial proximity, creating a powerful bidentate chelating effect. This forms highly stable thermodynamic complexes with both Pd(0) and Pd(II) species in solution. Unlike simple monoamines, the bridged architecture often forces the nitrogen atoms into a pre-organized geometry that perfectly accommodates the coordination sphere of palladium. Consequently, standard extraction or simple filtration methods fail because the API-Pd complex is thermodynamically more stable than the Pd-adsorbent interaction 1.

Q: How does the oxidation state of Palladium dictate my scavenging strategy? A: Pd(0) species tend to aggregate into colloidal clusters or "palladium black," which can sometimes be removed via physical filtration (e.g., Celite or activated carbon). However, Pd(II) species remain homogeneously dissolved and tightly coordinated to your diamine product. To remove Pd(II), your scavenger must possess functional groups (like thiols, thioureas, or isocyanides) that offer a higher binding affinity (formation constant) for Pd(II) than the bridged diamine itself, effectively outcompeting the product for the metal ion 2.

Scavenging Workflow & Decision Tree

Workflow N1 Crude Bridged Diamine (High Pd Content) N2 Bulk Pd Removal (Celite / Carbon) N1->N2 N3 Residual Pd < 10 ppm? N2->N3 N4 Proceed to Next Step (API Cleared) N3->N4  Yes N5 Scavenger Screening (Thiol, Thiourea, TMT) N3->N5  No N6 Product Loss Detected? (Binding to Scavenger) N5->N6 N7 Switch to Polystyrene Support or Isocyanide Scavenger N6->N7  Yes N8 Filter Scavenger & Isolate Product N6->N8  No N7->N8 N8->N3  Re-test via ICP-MS

Logical decision tree for palladium scavenging in bridged diamine workflows.

Troubleshooting Guide

Issue 1: High residual Pd (>100 ppm) remains even after treatment with standard silica-thiol scavengers.

  • Causality: The bridged diamine is outcompeting the standard thiol group for Pd(II), or the Pd is sterically trapped within the API complex.

  • Solution: Switch to a stronger chelating scavenger. Thiourea-based scavengers have a higher affinity for strongly coordinated Pd(II) species. Alternatively, isocyanide-grafted silica has been proven to effectively strip Pd from highly chelating diamines (achieving a tenfold reduction) without retaining the amine product 3.

Issue 2: Significant loss of the bridged diamine product during scavenger treatment.

  • Causality: The basic nitrogen atoms of your diamine are interacting with the acidic silanol groups on the silica backbone of the scavenger (non-specific ionic binding).

  • Solution: Transition to a macroporous polystyrene-bound scavenger, such as MP-TMT (trimercaptotriazine) 4. Because the polystyrene matrix lacks the acidic silanol backbone, it eliminates the acid-base interaction that sequesters your product, ensuring high API recovery.

Issue 3: Inconsistent Pd removal upon scale-up from bench to pilot plant.

  • Causality: Scavenging is a heterogeneous process governed by mass transfer and intra-particle diffusion kinetics. In large batch reactors, poor mixing limits the collision frequency between the Pd-diamine complex and the solid support.

  • Solution: Increase the reaction temperature (e.g., 40–50 °C) to improve diffusion rates. For robust scalability, transition to a fixed-bed reactor or flow chemistry setup. Pumping the reaction mixture through a packed cartridge of scavenger forces intimate contact, bypassing the mass transfer limitations of a stirred tank 1.

Quantitative Scavenger Selection Data

Summarized below is the comparative efficiency of various scavengers when applied to highly coordinating amine/diamine products.

Scavenger TypeSolid SupportFunctional GroupAffinity for Pd(II)Product Retention Risk (Amines)Typical Final Pd (ppm)
SiliaMetS Thiol Silica-SHHighModerate (Silanol interactions)10 - 50
SiliaMetS Thiourea Silica-NH-CS-NH-Very HighModerate< 10
MP-TMT PolystyreneTrimercaptotriazineVery HighLow (No silanols)< 10
Isocyanide-Silica Silica-N≡CExtremely HighLow< 5
Activated Carbon CarbonN/A (Physisorption)LowHigh100 - 500+

Self-Validating Experimental Protocols

Protocol 1: Small-Scale Scavenger Screening (Self-Validating System)

This protocol is designed as a self-validating system: by running parallel aliquots with a designated control, the system internally accounts for solvent and temperature effects, directly isolating the variable of scavenger thermodynamic affinity.

  • Preparation: Dissolve the crude bridged diamine in an appropriate solvent (e.g., Toluene or THF) to a concentration of 0.1 M.

  • Aliquotting: Distribute 10 mL of the solution into 5 separate reaction vials.

  • Dosing: To vials 1–4, add 5 molar equivalents (relative to the theoretical Pd content) of different scavengers (e.g., Silica-Thiol, Silica-Thiourea, MP-TMT, Isocyanide-silica). Leave vial 5 as an untreated control.

  • Incubation: Agitate the vials at 40 °C for 16 hours. (Causality: Elevated temperature provides the activation energy required for the Pd to dissociate from the bidentate diamine and diffuse into the pores of the solid support).

  • Filtration: Filter each mixture through a 0.45 µm PTFE syringe filter to remove the heterogeneous scavenger completely.

  • Validation & Analysis: Submit the filtrates for ICP-MS analysis. The control vial validates the baseline Pd concentration, while the mass balance of the filtrates confirms which scavenger acts as the optimal thermodynamic sink without retaining the API.

Protocol 2: Scaled-Up Batch Treatment with Polystyrene-Bound TMT (MP-TMT)

This protocol utilizes a non-acidic support to maximize product recovery while ensuring regulatory compliance for heavy metals.

  • Reactor Setup: Transfer the crude bridged diamine solution (post-Celite bulk filtration) to a jacketed reactor.

  • Scavenger Addition: Add 20% w/w (relative to the API mass) of MP-TMT resin. (Causality: Polystyrene is explicitly chosen over silica to prevent the basic diamine from adsorbing onto acidic silanols, ensuring near-quantitative product recovery).

  • Kinetic Mixing: Heat the suspension to 50 °C and stir at 300 rpm for 12 to 18 hours to ensure complete intra-particle diffusion.

  • Isolation: Filter the suspension through a sintered glass funnel. Crucial Step: Wash the resin cake with 2 bed-volumes of the reaction solvent. (Causality: This wash step recovers interstitial product trapped between the resin beads, validating the mass balance of the yield).

  • Final Verification: Concentrate the filtrate in vacuo and analyze residual Pd via ICP-MS to validate clearance (target <10 ppm).

References

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: System and method for removing transition metals from solution Source: US Patent US20160243463A1 URL
  • Title: SiliCycle Guide for Chemical Synthesis & Purification Source: SiliCycle / Chemie Brunschwig URL: [Link]

  • Title: Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) Source: Crimson Publishers URL: [Link]

Sources

Troubleshooting

Resolving regioisomer formation in 2,5-diazabicyclo[2.2.1]heptane substitution

Topic: Resolving Regioisomer Formation & Identification Audience: Medicinal Chemists, Process Chemists, Structural Biologists Status: Active Support Guide Diagnostic & Triage: The "Why" Behind Your Mixture Before attempt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Regioisomer Formation & Identification Audience: Medicinal Chemists, Process Chemists, Structural Biologists Status: Active Support Guide

Diagnostic & Triage: The "Why" Behind Your Mixture

Before attempting separation, you must diagnose the type of isomerism you are observing. In the 2,5-DBH scaffold, "regioisomerism" is frequently misdiagnosed.

The Symmetry Rule

Is your starting material the unsubstituted (1S,4S) or (1R,4R) parent?

  • YES: N2 and N5 are chemically equivalent (

    
     symmetry). You cannot form regioisomers in the first substitution step.
    
    • Diagnosis: If you see "double peaks" in NMR, you are likely observing Rotamers (conformational isomers), not regioisomers.

    • Diagnosis: If you have a mixture of products, it is likely a Degree of Substitution issue (Mono- vs. Bis-functionalized).

  • NO (Bridgehead Substituted): If you have a substituent at C1 or C4 (e.g., 1-methyl-2,5-DBH), the symmetry is broken. N2 and N5 are distinct.

    • Diagnosis: You have true Regioisomers . N2 is typically less sterically hindered than N5 (proximal to the bridgehead substituent).

Troubleshooting Workflow (Decision Matrix)

Use this logic flow to determine your experimental path.

DBH_Workflow Start START: Identify Mixture Type Symmetry Is the Scaffold Symmetric? (No bridgehead substituents) Start->Symmetry Sym_Yes YES (Symmetric) Symmetry->Sym_Yes Sym_No NO (Asymmetric / Pre-substituted) Symmetry->Sym_No NMR_Check Issue: NMR shows 'isomers'? Sym_Yes->NMR_Check MonoBis Issue: Mono vs Bis Mixture? Sym_Yes->MonoBis Rotamer Diagnosis: Rotamers Action: Run High-Temp NMR NMR_Check->Rotamer Yes StatControl Action: pH Control or Flow Chemistry MonoBis->StatControl Regio_Issue Issue: N2 vs N5 Selectivity Sym_No->Regio_Issue DeNovo Solution: De Novo Synthesis from Hydroxyproline Regio_Issue->DeNovo

Figure 1: Decision matrix for diagnosing 2,5-DBH isomeric issues.

Technical Q&A: Specific Scenarios

Scenario A: The "Ghost" Isomers (Rotamerism)

User Question: "I synthesized N-Boc-2,5-DBH. My LCMS shows one peak, but 1H NMR shows a 60:40 mixture of two isomers. Did I racemize the bridge?"

Technical Answer: Unlikely. You are observing carbamate rotamers . The N-Boc bond has restricted rotation due to resonance, and the rigid bicyclic cage amplifies the magnetic anisotropy experienced by the protons.

  • Verification: These signals will coalesce at high temperatures.

  • Action: Run your NMR in DMSO-

    
     or Toluene-
    
    
    
    at 80°C - 100°C . The peaks should merge into a single set of sharp signals.
Scenario B: True Regioselectivity (N2 vs. N5)

User Question: "I need to alkylate N2 selectively on a 1-methyl-2,5-DBH scaffold. N5 keeps reacting. How do I separate them?"

Technical Answer: Separating these regioisomers by chromatography is notoriously difficult due to their identical polarity. Do not rely on separation. You must rely on orthogonal synthesis .

  • The Mechanism: In 1-substituted systems, the N2 nitrogen is often more accessible than N5, but electronic effects from the bridgehead can reduce its nucleophilicity.

  • The Fix: Use the "Chiral Pool" strategy starting from trans-4-hydroxy-L-proline .[1] This allows you to differentiate the nitrogens before the bicyclic ring is even formed.

    • Step 1: Protect the proline nitrogen (becomes N5).

    • Step 2: Cyclize with a different amine (becomes N2).

    • Result: N2 and N5 carry different protecting groups (e.g., N5-Boc, N2-Bn).

Scenario C: Mono-Functionalization of the Parent

User Question: "I am trying to make Mono-Boc-2,5-DBH from the diamine. I get 50% Bis-Boc. How do I stop at one?"

Technical Answer: The reactivity of the second amine does not decrease significantly after the first is protected because the bridge insulates them electronically.

  • Protocol Adjustment:

    • Stoichiometry: Use a slight excess of the diamine (1.5 eq) to the Boc-anhydride.

    • pH Control: Maintain a pH of ~4.5 during acylation. The mono-acylated product is less basic; protonation of the remaining amine prevents over-reaction.

    • Purification: The Bis-Boc is non-polar (elutes first). The Mono-Boc is highly polar. The diamine stays on the baseline. Use a steep MeOH/DCM gradient or C18 Reverse Phase.

Experimental Protocols

Protocol 1: De Novo Synthesis of Orthogonally Protected 2,5-DBH

Use this when you need absolute regiocontrol (e.g., N2-Benzyl, N5-Boc). Source Grounding: Adapted from the Portoghese and Beinat routes.

Materials:

  • (2S,4R)-trans-4-hydroxy-L-proline[2]

  • Benzylamine (or other primary amine for N2)

  • TsCl, MsCl, reducing agents (

    
    ).
    

Workflow:

  • Esterification/Protection: Convert Hydroxyproline to N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Activation: Tosylate the 4-hydroxy group.

  • Reduction: Reduce the ester to the alcohol (careful to preserve the Boc/Ts). Note: Some routes reduce first, then tosylate.[2][3]

  • Cyclization (The Critical Step): React the activated intermediate with Benzylamine .

    • Mechanism:[2][3][4][5][6] The benzylamine displaces the tosylate (inversion) and attacks the mesylated alcohol (intramolecular cyclization).

    • Result: The nitrogen from benzylamine becomes N2 . The nitrogen from proline is N5 (Boc-protected).

  • Validation: You now have (1S,4S)-2-benzyl-5-Boc-2,5-diazabicyclo[2.2.1]heptane. The nitrogens are chemically distinct.

Protocol 2: High-Temperature NMR for Rotamer Coalescence

Use this to prove you have a single pure compound.

ParameterSettingNotes
Solvent DMSO-

Preferred for polar carbamates. BP: 189°C.
Alt. Solvent Toluene-

Better for lipophilic derivatives. BP: 110°C.
Temperature 353 K (80°C)Start here. If peaks are broad, go to 100°C.
Relaxation Delay > 2.0 secHigh temp affects T1 relaxation times.
Shimming Automated Z-gradientRe-shim after the sample reaches temperature.

Visualizing the Synthesis Pathway

This diagram illustrates the "Chiral Pool" strategy, which is the only reliable method to avoid regioisomer separation issues.

Synthesis_Route Proline Trans-4-Hydroxy-L-Proline (Chiral Source) Intermed Activated Intermediate (N-Protected, O-Tosylated) Proline->Intermed Protection & Activation Cyclization Cyclization with R-NH2 (Inversion of Configuration) Intermed->Cyclization + Benzylamine (N2 Source) Product (1S,4S)-2-R-5-Prot-2,5-DBH (Orthogonally Protected) Cyclization->Product Ring Closure

Figure 2: The "Portoghese" route allows specific assignment of N2 and N5 substituents.

References

  • Synthesis from Hydroxyproline (The Gold Standard)

    • Portoghese, P. S., & Mikhail, A. A. (1966).[2] Stereoisomeric ligands of the muscarinic receptor. Synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives. Journal of Organic Chemistry.

    • Relevance: Establishes the foundational route for orthogonally protected isomers.
    • (Verified via ACS)

  • Regioselective Lithiation

    • Billol, S., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives.[1][2][3][4][5][6][7][8] Preparation utilizing the directed metalation strategy.[1][4][5][7][8] ARKIVOC.[5][8]

    • Relevance: Details how to functionalize the carbon skeleton (C1 vs C3) using N-Boc direction.
  • Medicinal Chemistry Review

    • Sturzu, et al. (2022). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.[3][9] RSC Medicinal Chemistry.[9]

    • Relevance: Comprehensive review of synthesis and functionalization str
  • Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. (General reference for Carbamate Rotamerism in rigid bicycles).

Sources

Optimization

Technical Support Center: Aqueous Stability of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane

Welcome to the Technical Support Center for 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane. This compound features a conformationally restricted diamine (CRDA) scaffold—specifically the 2,5-diazabicyclo[2.2.1]heptane...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane. This compound features a conformationally restricted diamine (CRDA) scaffold—specifically the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) core—which is widely utilized in medicinal chemistry to enhance target engagement and metabolic stability[1]. However, the introduction of the lipophilic 4-fluorophenyl moiety significantly alters its aqueous behavior.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven troubleshooting strategies, physicochemical data, and self-validating protocols for handling this compound in aqueous media.

Part 1: Physicochemical Profile & Aqueous Behavior

To understand the causality behind aqueous instability, we must first analyze the compound's structural properties. The 2,5-DBH core possesses a distorted boat conformation that restricts intramolecular flexibility[1]. The molecule contains two distinct nitrogen atoms with vastly different electronic environments:

  • N2 (Aniline-like): Conjugated with the 4-fluorophenyl group, rendering it non-basic (pKa < 3).

  • N5 (Aliphatic secondary amine): Highly basic (pKa ~ 8.5–9.0).

Table 1: Quantitative Physicochemical Data Summary

PropertyEstimated ValueImpact on Aqueous Assays
pKa (Aliphatic N5) 8.5 - 9.0Highly protonated at physiological pH (7.4), aiding aqueous solubility.
pKa (Aryl N2) < 3.0Remains unprotonated under standard biological assay conditions.
LogP (Free Base) ~ 2.5 - 3.0High lipophilicity; prone to rapid precipitation at pH > 8.5[2].
LogD (pH 7.4) ~ 1.2 - 1.5Moderate solubility; optimal for cellular and biochemical assays.
Photostability Moderate to LowFluorophenyl and diazabicyclo groups are susceptible to UV degradation[3].
Part 2: Troubleshooting Guides & FAQs

Q1: My compound is precipitating out of the assay buffer (pH 8.0). What is causing this, and how do I fix it? Causality: The precipitation is a direct result of pH-dependent deprotonation. As your buffer approaches the pKa of the N5 aliphatic amine, the equilibrium shifts from the highly soluble protonated salt to the lipophilic free base. The 4-fluorophenyl group drives the LogP up, causing the uncharged molecule to crash out of the aqueous phase[2]. Solution:

  • Lower the buffer pH to 7.2–7.4 to ensure >90% protonation of the N5 amine.

  • If the assay strictly requires pH > 8.0, pre-dissolve the compound in 100% DMSO and spike it into the aqueous buffer to a final DMSO concentration of 1-5% (v/v) to act as a co-solvent.

Q2: We observe a steady decrease in compound concentration in our aqueous stock solutions over 48 hours, but there is no visible precipitate. Why? Causality: There are two primary mechanisms at play: non-specific binding (adsorption) and photodegradation. Due to the lipophilic nature of the fluorophenyl ring, the free base fraction can adsorb to the hydrophobic surfaces of standard polypropylene tubes. Alternatively, exposure to ambient laboratory light induces photolytic degradation. Fluoroaromatic compounds and diazabicyclo rings are known to undergo photolytic defluorination (often substituted by a hydroxyl group) and N-oxidation under environmental UV conditions[3]. Solution:

  • Store all aqueous stocks in amber glass vials to block UV light.

  • Use silanized (low-bind) glassware to prevent non-specific adsorption of the lipophilic moiety.

Q3: LC-MS analysis of our aged aqueous samples shows a +16 Da mass shift. What is this degradation product? Causality: A +16 Da shift is the classic signature of N-oxide formation. The secondary aliphatic amine (N5) in the 2,5-DBH ring is highly susceptible to oxidation by trace reactive oxygen species (ROS) or dissolved oxygen in the aqueous media, especially under light exposure or in the presence of trace metal impurities. Solution:

  • Degas aqueous buffers with nitrogen or argon prior to stock preparation.

  • Add a mild antioxidant (e.g., 0.1% ascorbic acid) if compatible with your downstream assay.

Part 3: Mechanistic Workflows and Pathways

Workflow Start Aqueous Stock Instability Detected Check Visual Inspection (Turbidity / Precipitate?) Start->Check Precip Yes: Precipitation Check->Precip Degrad No: Concentration Loss (LC-MS Check) Check->Degrad pHCheck Check Buffer pH Is pH > 8.0? Precip->pHCheck Photo Photodegradation (N-Oxidation / Defluorination) Degrad->Photo Adsorp Adsorption to Plastic (Non-specific binding) Degrad->Adsorp Adjust Adjust pH to 6.0-7.4 or add co-solvent (DMSO) pHCheck->Adjust Yes pHCheck->Adsorp No StoreDark Store at 4°C in Amber Vials Photo->StoreDark UseGlass Use Silanized Glassware Adsorp->UseGlass

Decision tree for diagnosing and resolving aqueous instability of 2-(4-Fluorophenyl)-2,5-DBH.

Pathway Intact 2-(4-Fluorophenyl)- 2,5-DBH (Intact Molecule) NOxide N-Oxide Formation (+16 Da Mass Shift) Intact->NOxide Oxidation Defluoro Photolytic Defluorination (Hydroxyl Substitution) Intact->Defluoro Photolysis Oxidation Reactive Oxygen Species (ROS) Oxidation->NOxide UV UV/Light Exposure UV->Defluoro

Mechanistic pathways of N-oxidation and photolytic defluorination in aqueous environments.

Part 4: Standardized Experimental Protocols

Protocol A: Preparation of Highly Stable Aqueous Stock Solutions This self-validating protocol ensures complete dissolution while mitigating oxidative and photolytic degradation.

  • Weighing: Accurately weigh 2.0 mg of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane into a silanized amber glass vial.

  • Primary Solvation: Add 100 µL of LC-MS grade DMSO to achieve a concentrated primary stock. Vortex for 30 seconds until visually clear. Causality: The free base is highly soluble in DMSO, preventing initial aggregation.

  • Buffer Preparation: Prepare a 50 mM HEPES or PBS buffer. Adjust the pH strictly to 7.2–7.4 using 0.1 M HCl or NaOH. Degas the buffer by sparging with argon for 10 minutes to remove dissolved oxygen.

  • Aqueous Dilution: Slowly add 9.9 mL of the degassed buffer to the DMSO stock dropwise while continuously vortexing. This yields a final concentration of ~0.2 mg/mL in 1% DMSO.

  • Validation Check (Self-Validating Step): Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis (A280) or LC-MS. If the concentration matches the theoretical yield, no micro-precipitation has occurred, validating the stability of the solution.

Protocol B: Forced Degradation Study (Stability Profiling) To validate the shelf-life of your specific formulation, perform this forced degradation assay.

  • Sample Aliquoting: Divide the validated aqueous stock from Protocol A into three silanized glass vials (1 mL each).

  • Control Condition: Store Vial 1 at 4°C in the dark.

  • Oxidative Stress: Add 10 µL of 3% H₂O₂ to Vial 2. Incubate at room temperature for 24 hours.

  • Photolytic Stress: Place Vial 3 under a broad-spectrum UV lamp (simulating intense daylight) for 24 hours at room temperature.

  • Quenching & Analysis: Quench Vial 2 with 10 µL of 10% sodium thiosulfate. Analyze all three vials via LC-MS.

  • Data Interpretation: Compare the Area Under the Curve (AUC) of the parent peak in Vials 2 and 3 against Vial 1. This internal control system self-validates the baseline degradation rate versus forced stress. Look for the +16 Da (N-oxide) peak in Vial 2 and the -18 Da (Defluorination + OH substitution) peak in Vial 3[3].

References
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing.
  • Determination of danofloxacin and its photodegradation products by HPLC–DAD. Kinetic evaluation of degradation process and identification of photoproduct by mass spectrometry. Analytical Methods - RSC Publishing.
  • Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development. PMC / NIH.

Sources

Troubleshooting

Purification challenges of polar bicyclic amines by flash chromatography

Topic: Overcoming Purification Challenges in Flash Chromatography for Tropanes, Quinuclidines, and Azabicycloalkanes Introduction: The "Silanol Trap" User Query: "Why do my bicyclic amines (like quinuclidine or tropane d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Purification Challenges in Flash Chromatography for Tropanes, Quinuclidines, and Azabicycloalkanes

Introduction: The "Silanol Trap"

User Query: "Why do my bicyclic amines (like quinuclidine or tropane derivatives) streak across the column or refuse to elute, even with high methanol concentrations?"

Scientist's Response: This is the classic "Silanol Trap." Polar bicyclic amines possess a unique combination of high basicity (pKa often 10–11) and structural rigidity. Standard flash silica (


) is acidic (pKa ~5). When your basic amine meets the acidic silanol surface, it doesn't just adsorb; it undergoes an acid-base reaction, forming a salt.

This ionic bond is far stronger than the hydrogen bonding or dipole-dipole interactions we rely on for separation. The result is "shark-fin" tailing, irreversible adsorption, and yield loss. To fix this, we must either suppress the interaction (modifiers) or change the interface (stationary phase selection).

Troubleshooting Module 1: Peak Shape & Tailing

Q: I am seeing severe tailing on standard silica. Should I use Triethylamine (TEA) or Ammonium Hydroxide ( )?

A: Both work by competing for silanol sites, but they have distinct trade-offs.

  • Triethylamine (TEA):

    • Pros: Highly effective silanol blocker. Miscible with non-polar solvents (Hexane/EtOAc).

    • Cons:The Memory Effect. TEA binds irreversibly to silica and polymer tubing. Once you use TEA, that system is permanently "doped." It also has a high boiling point (

      
      ), making it difficult to remove from your final product without an acidic workup (which might protonate your amine and pull it into the water layer).
      
    • MS Compatibility:Poor. TEA causes severe ion suppression in Mass Spectrometry.[1]

  • Ammonium Hydroxide (

    
    ): 
    
    • Pros: Volatile.[2][3] MS-friendly.

    • Cons: Immiscible with pure Hexane. Requires a polar co-solvent (like MeOH or DCM) to stay in solution.

Recommendation: Use Ammonium Hydroxide whenever possible, especially if LC-MS is downstream. If solubility in DCM/MeOH is poor and you must use Hexane, switch to Amine-Functionalized Silica (see Module 2) rather than using TEA.

Visualization: The Modifier Decision Tree

ModifierLogic Start Problem: Tailing Amine on Silica IsMS Is MS Detection Downstream? Start->IsMS Solubility Is Sample Soluble in DCM/MeOH? IsMS->Solubility No UseNH4OH Use 1-2% NH4OH in Mobile Phase IsMS->UseNH4OH Yes (Avoid TEA) Solubility->UseNH4OH Yes UseTEA Use 1% TEA (Warning: Difficult Removal) Solubility->UseTEA No (Hexane required) SwitchPhase Switch to Amine-Silica (Best Option) UseTEA->SwitchPhase Better Alternative

Figure 1: Decision logic for selecting mobile phase modifiers. Note that Amine-Silica often negates the need for liquid modifiers entirely.

Troubleshooting Module 2: Stationary Phase Selection

Q: Standard silica isn't providing separation even with modifiers. What is the next step?

A: Stop fighting the silica. Switch to a stationary phase that repels or tolerates bases.

Option A: Amine-Functionalized Silica (

-Silica)

This is "Silica with a built-in modifier."[4] The surface is bonded with propyl-amine groups.

  • Mechanism: The bonded amines cover the acidic silanols, creating a basic surface.[3]

  • Benefit: You can use simple solvents (Hexane/EtOAc) without adding smelly modifiers.

  • Selectivity: Often reverses elution order compared to standard silica (polar impurities are retained longer).[5]

Option B: High-pH Reversed Phase (C18)

Standard C18 runs at acidic pH (formic acid), which protonates amines (


), making them polar and causing them to elute in the void volume.
  • The Fix: Run C18 at pH 10.0–10.5 (using Ammonium Bicarbonate or

    
    ).
    
  • Mechanism: At pH > pKa, the amine is neutral (free base). It becomes hydrophobic and retains well on the C18 chain.

Data Comparison: Stationary Phase Performance
FeatureStandard Silica + TEAAmine-Functionalized SilicaHigh pH C18 (Reversed Phase)
Solvent System DCM / MeOH / TEAHexane / EtOAc (No modifier)Water / Acetonitrile / NH4OH
Sample Loading Liquid or DryDry Load (Recommended)Liquid (in DMSO/MeOH)
Resolution Low to ModerateHigh (for basic compounds)Very High
Sample Recovery Risk of irreversible bindingExcellentExcellent
Flash Cartridge Cost LowHighModerate

Troubleshooting Module 3: The "Invisible" Analyte (Detection)

Q: My TLC shows a spot (using Ninhydrin/Dragendorff), but I see nothing on the Flash UV detector.

A: Bicyclic amines (e.g., quinuclidine, tropinone) often lack conjugated


-systems, making them invisible to UV detection at standard wavelengths (254 nm).

Solution: Use Evaporative Light Scattering Detection (ELSD) .[6] However, bicyclic amines are often semi-volatile, meaning they can evaporate inside the ELSD along with the solvent, leading to signal loss.

Protocol: ELSD Optimization for Semi-Volatile Amines
  • Carrier Gas Pressure: Set to 30–40 psi (Standard is often higher).

    • Why: Lower pressure creates larger droplets, which are less likely to evaporate completely before detection.

  • Drift Tube Temperature: CRITICAL STEP.

    • Standard ELSD runs at 50–60°C.

    • For bicyclic amines, lower the temperature to 30–35°C .

    • Logic: You want to evaporate the solvent (MeOH/DCM) but not the amine.

  • Gain Setting: High.

    • Since these compounds don't scatter light as effectively as large polymers, higher gain is needed.

Troubleshooting Module 4: Sample Loading & Solubility

Q: My sample precipitates when I inject it, causing high backpressure and poor resolution.

A: Polar amines are often insoluble in the non-polar starting mobile phase (e.g., Hexane). Injecting a dissolved sample (liquid loading) creates a "solubility shock" at the head of the column.

Protocol: The "Dry Load" Technique

  • Dissolve crude sample in a volatile solvent (MeOH or DCM) where it is fully soluble.

  • Add a solid support:

    • For Standard Silica runs: Add Celite 545 (diatomaceous earth). Do not use silica for loading basic amines as it will bind them before the run starts.

    • For Amine-Silica runs: Add the amine-silica stationary phase itself.

    • Ratio: 1 part sample to 3 parts solid support.

  • Evaporate the solvent on a rotovap until you have a free-flowing powder.

  • Pack this powder into an empty solid-load cartridge (or pre-column) and place it before the main flash column.

Workflow Visualization: The Dry Loading Process

DryLoad Crude Crude Amine (Dissolved in MeOH) AddCelite Add Celite 545 (Inert Support) Crude->AddCelite Rotovap Evaporate to Dry Powder AddCelite->Rotovap Cartridge Pack in Solid Load Cartridge Rotovap->Cartridge Run Start Gradient (No Solubility Shock) Cartridge->Run

Figure 2: Dry loading workflow to prevent precipitation and band broadening.

References

  • Biotage Application Note. "When should I use an amine-bonded silica for flash chromatography?" Biotage.com. Link

  • Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography (Amine Columns)." Teledyne Labs. Link

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent.com. Link

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch-us.com. Link

  • Sedere. "How does an ELSD work? (Low-Temperature Evaporation)."[6][7] Sedere.com. Link

Sources

Optimization

Technical Support Center: Diazabicyclo[2.2.1]heptane Salt Management

[1] Ticket ID: DBH-HYGRO-001 Status: Open Priority: Critical (Experimental Reproducibility at Risk) Subject: Handling, Storage, and Recovery of Hygroscopic Diazabicyclo[2.2.1]heptane Salts[1] Executive Summary & Root Cau...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: DBH-HYGRO-001 Status: Open Priority: Critical (Experimental Reproducibility at Risk) Subject: Handling, Storage, and Recovery of Hygroscopic Diazabicyclo[2.2.1]heptane Salts[1]

Executive Summary & Root Cause Analysis

User Issue: "My diazabicyclo[2.2.1]heptane dihydrobromide (or hydrochloride) has turned into a sticky gum/paste. Yields are inconsistent, and the solid clogs my flow reactor."

Technical Diagnosis: Diazabicyclo[2.2.1]heptane (DBH) salts exhibit deliquescence , a severe form of hygroscopicity where the solid absorbs enough atmospheric moisture to dissolve in it.[1][2] This is driven by two factors:

  • Structural Exposure: The [2.2.1] bridgehead nitrogens are geometrically constrained. Upon protonation, the resulting cation has a high charge density that is not effectively shielded by the compact bicyclic framework.[1]

  • Lattice Energy vs. Hydration Energy: The crystal lattice of halide salts (HCl, HBr) of DBH is often metastable compared to the hydrated form.[1] The hydration energy of the exposed ammonium protons exceeds the lattice energy, driving rapid water intercalation [1].[1]

Immediate Triage: Handling & Weighing Protocols

Objective: Obtain accurate stoichiometry without exposing the reagent to atmospheric moisture.

Protocol A: The "Weighing by Difference" Technique

Use this when a glovebox is unavailable.

  • Preparation: Dry the exterior of the reagent bottle with a lint-free wipe.

  • Tare: Place a receiving flask (with a septum) on the balance. Tare the balance.

  • Transfer: Rapidly transfer an approximate amount of the "sticky" salt into the flask using a spatula. Do not try to hit an exact number.

  • Seal & Measure: Immediately seal the flask. Record the exact mass transferred.

  • Back-Calculation: Adjust your limiting reagent or solvent volume based on the actual mass of the salt in the flask, rather than trying to add salt to match a pre-calculated value.

Protocol B: Inert Atmosphere Handling (Schlenk/Glovebox)

Required for catalytic applications where water poisons the reaction.

EnvironmentMaximum Exposure TimeRecommended Action
Open Air (<40% RH) < 30 secondsRapid transfer to pre-weighed vessel.
Open Air (>40% RH) 0 seconds Do not open. Use Glove Bag/Box only.
Glovebox (Ar/N2) IndefiniteIdeal for storage and dispensing.[1]

Recovery Operations: Drying the "Gummy" Solid

If your salt has already absorbed moisture, standard vacuum drying is often insufficient because the water is hydrogen-bonded to the ammonium centers.[1] You must use Azeotropic Distillation .[1]

Workflow: The Toluene Rescue

Theory: Toluene forms a low-boiling heteroazeotrope with water (bp 85°C), effectively "carrying" water out of the solid matrix [2].[1]

Step-by-Step Guide:

  • Dissolution/Suspension: Place the wet, gummy salt into a round-bottom flask. Add anhydrous Methanol or Ethanol until the salt just dissolves (to break the lattice).

  • Azeotrope Addition: Add Toluene (approx. 5-10x the volume of the alcohol).

  • Evaporation: Rotovap the mixture. The alcohol will strip off first, leaving a toluene/water/salt suspension.[1] As the toluene evaporates, it will carry the water with it.[1]

  • Repetition: You will likely see a white solid begin to crash out. Repeat the toluene addition and evaporation 2-3 times.

  • Final Dry: Place the flask on a high-vacuum manifold (< 1 mbar) at 40-50°C for 4 hours.

Critical Check: If the solid remains a gum after this process, your salt may have undergone hydrolysis (unlikely for DBH) or you are using a counterion that is liquid at room temperature (check melting points).[1]

Visual Troubleshooting Guides

Diagram 1: The "Moisture Attack" Decision Tree

Use this logic flow to determine the correct handling procedure based on the state of your material.

HandlingLogic Start Evaluate Reagent State State1 Free Flowing Powder Start->State1 State2 Clumped / Sticky Start->State2 State3 Liquid / Paste (Deliquescent) Start->State3 Decision Is Application Water Sensitive? State1->Decision Action2 Dry in Vacuum Oven (P2O5 Desiccant) State2->Action2 Action3 Azeotropic Distillation (Toluene/MeOH) State3->Action3 Action1 Standard Weighing (Minimize Exposure) Action2->Decision Action3->Decision Glovebox Use Glovebox / Schlenk Line Decision->Glovebox Yes (Catalysis/Anhydrous) Bench Weigh by Difference Decision->Bench No (Aqueous Workup)

Caption: Operational logic for handling DBH salts based on physical state and sensitivity requirements.

Engineering Solutions: Salt Selection Strategy

If the dihydrobromide or hydrochloride salts are proving impossible to handle in your manufacturing workflow, you must consider Salt Engineering .[1] Changing the counterion can dramatically alter the lattice energy and hygroscopicity [3].

Comparative Salt Analysis for DBH
CounterionHygroscopicityCrystallinityRecommendation
Hydrobromide (2HBr) High ModerateStandard commercial form.[1] Difficult to store.
Hydrochloride (2HCl) Very High Low (often amorphous)Avoid unless necessary for solubility.
Tosylate (TsOH) Low HighRecommended substitute. The hydrophobic aromatic ring repels moisture.
Fumarate Low HighGood for pharmaceutical formulations; less acidic.
Diagram 2: Salt Selection & Optimization Workflow

SaltSelection Problem Current Salt is Hygroscopic (e.g., HBr) Analyze Analyze pKa & Solubility Problem->Analyze Option1 Switch to Hydrophobic Anion (Tosylate/Besylate) Analyze->Option1 Need Organic Solubility Option2 Switch to Dicarboxylic Acid (Fumarate/Succinate) Analyze->Option2 Need Aqueous Solubility Result1 Improved Crystallinity Reduced Water Uptake Option1->Result1 Result2 Polymeric H-Bond Network Stable Lattice Option2->Result2

Caption: Strategic pathway for selecting alternative counterions to mitigate hygroscopicity.

Frequently Asked Questions (FAQ)

Q: Can I store the salt in a desiccator with silica gel? A: No. Silica gel is often insufficient for deliquescent amine salts. You must use Phosphorus Pentoxide (


)  or Potassium Hydroxide (KOH)  pellets in your desiccator to create an environment dry enough to prevent water uptake [4].

Q: I need to use the free base, but it's an oil. How do I handle that? A: The free base of diazabicyclo[2.2.1]heptane is volatile and absorbs CO2 from the air to form carbamates. Store it under Argon at 4°C. If it turns cloudy, it has absorbed CO2.[1] Distill it under vacuum (Kugelrohr) immediately before use.[1]

Q: Does the water content affect the specific rotation


? 
A:  Yes, significantly.[1] Since the molecular weight of the hydrate is higher, weighing a wet sample effectively adds less chiral material than calculated, leading to a lower observed rotation.[1] Always dry to constant weight before analytical characterization.

References

  • Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][3][4] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See Section: Drying Agents and Azeotropes).[1]

  • Gould, P. L. (1986).[1] Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[1] [1]

  • Burfield, D. R., & Smithers, R. H. (1978).[1] Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 43(20), 3966–3968.[1] [1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Characterization of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane

This guide provides a technical comparison and characterization protocol for 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane , a conformationally restricted bioisostere of N-(4-fluorophenyl)piperazine.[1][2] It is desi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and characterization protocol for 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane , a conformationally restricted bioisostere of N-(4-fluorophenyl)piperazine.[1][2] It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation.[1][2]

Executive Summary: The Rigidity Advantage

In drug discovery, the 2,5-diazabicyclo[2.2.1]heptane scaffold serves as a rigidified geometric analogue of piperazine.[1][2] Unlike piperazine, which undergoes rapid chair-chair interconversion, the bicyclic [2.2.1] framework locks the nitrogen vectors into a specific spatial orientation.[1][2]

This guide compares the NMR signature of the target molecule against its flexible counterpart (N-aryl piperazine) and its synthetic precursor (N-Boc intermediate).[1][2] The primary "performance" metric here is the structural resolution provided by NMR, which confirms the locked conformation essential for high-affinity receptor binding (e.g., in GLP-1 or


-receptor ligands).[1][2]

Structural Analysis & Causality

The [2.2.1] bridge imposes a "boat-like" geometry.[1][2] This has two critical consequences for NMR characterization:

  • Desymmetrization: Unlike piperazine, the protons on the ethano-bridge (C6/C7) and the methylene arms (C3) are magnetically non-equivalent.[1][2]

  • Long-Range Coupling: The rigid "W" geometry allows for distinct

    
     couplings (W-coupling) often observed between bridgehead protons and exo-protons, a feature absent in flexible piperazines.[1][2]
    
Comparison of Alternatives
FeatureTarget: 2-(4-F-Ph)-2,5-diazabicyclo[2.2.1]heptane Alternative: 1-(4-Fluorophenyl)piperazine
Conformation Locked (Rigid) Flexible (Averaged)

H NMR Signals
Complex multiplets; distinct diastereotopic protons.[1][2][3]Simplified triplets (time-averaged).
Chirality Inherently Chiral (usually (1S,4S) or (1R,4R)).[1][2]Achiral.
Binding Entropy Low entropic penalty upon binding (Pre-organized).[1][2]High entropic penalty (Must freeze conformation).[1][2]

Experimental Protocol: Characterization Workflow

Self-Validating Protocol: This workflow ensures that the observed signals confirm the bicyclic integrity and not just the presence of functional groups.[1][2]

Step 1: Sample Preparation[1][2]
  • Solvent:

    
     (Standard) or 
    
    
    
    (if salt form).[1][2]
    • Note: The free base is an oil/low-melting solid; the HBr salt is a high-melting solid.[1][2]

      
       is required for the salt to prevent aggregation broadening.[1][2]
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (

    
     7.26 ppm).[2]
    
Step 2: Acquisition Parameters[1][2]
  • 1D

    
    H:  Minimum 16 scans. Key region: 1.5–4.5 ppm (Aliphatic cage).[1][2]
    
  • 1D

    
    F:  Essential for quantifying the 4-fluorophenyl purity.[1][2] Range: -100 to -140 ppm.[1][2]
    
  • 2D COSY: Required to map the spin system of the bridge (C7) vs. the arm (C3).

NMR Data Analysis & Comparison

The following data compares the diagnostic signals of the target against its precursor and flexible analog.

Table 1: Diagnostic Chemical Shifts (Representative)

Note: Shifts are approximate (


, ppm) in 

.
PositionTarget (N-Aryl Bicyclic) Precursor (N-Boc Bicyclic) Analog (N-Aryl Piperazine) Diagnostic Value
Aromatic (Ortho) ~6.5 – 6.6 (m, 2H)N/A~6.9 (t, 2H)Shielding: The rigid N-lone pair donation shields ortho protons.[1][2]
Aromatic (Meta) ~6.9 – 7.0 (m, 2H)N/A~7.0 (t, 2H)Confirms 4-F-phenyl attachment.[1][2]
Bridgehead (CH) 3.5 – 4.5 (s/br) 4.2 – 4.6 (Rotamers)N/AKey Indicator: Broad singlet characteristic of bridgehead.[1][2]
Bridge (

)
1.7 – 2.1 (m, 2H) 1.6 – 1.9 (m, 2H)N/ARigidity: AB system or distinct multiplets (exo/endo).[1][2]
Ring

(N-C-C-N)
2.8 – 3.5 (m)3.0 – 3.5 (m)~3.0 – 3.1 (t)Bicyclic protons are split; Piperazine is a triplet.

F Signal
~ -125 to -127 ppm N/A~ -124 ppmSingle sharp peak confirms no ring-opening.[1][2]
Detailed Signal Interpretation
  • The Bridgehead (H1/H4): In the Boc-precursor ((1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane), these protons often appear as complex rotamers due to the carbamate.[1][2] Upon conversion to the Target (N-Aryl) , these signals sharpen, confirming the removal of the Boc group and the formation of a single stable conformer.[1][2]

  • The "Roof" Protons (C7): The methylene bridge protons (H7a, H7b) are the most distinct feature.[1][2] In piperazine, this "roof" does not exist.[1][2] In the target, they appear upfield (1.7–2.1 ppm) and often show geminal coupling (

    
     Hz), proving the bicyclic cage is intact.[1][2]
    
  • Stereochemical Verification: If the starting material was chiral (trans-4-hydroxy-L-proline derived), the product remains enantiopure.[1][2] The presence of a single set of sharp signals in the

    
    H NMR (rather than doubled peaks) validates that no racemization occurred during the arylation step.[1][2]
    

Visualization: Characterization Logic Flow

The following diagram illustrates the decision-making process for validating the synthesis of the target molecule using NMR data.

NMR_Workflow Start Start: Crude Reaction Mixture (N-Arylation of 2,5-diazabicyclo[2.2.1]heptane) H_NMR 1. Run 1H NMR (CDCl3) Start->H_NMR Check_Aromatic Check Aromatic Region (6.5 - 7.0 ppm) H_NMR->Check_Aromatic Check_Aliphatic Check Aliphatic Region (1.5 - 4.5 ppm) H_NMR->Check_Aliphatic Result_Valid Validated: Rigid Bicyclic Structure (Distinct multiplets, Sharp 19F) Check_Aromatic->Result_Valid Matches 4-F Pattern Decision_Boc Are Rotamers Present? (Broad/Split Peaks) Check_Aliphatic->Decision_Boc Decision_Bridge Is Bridgehead (CH) Visible? (~4.0 ppm) Decision_Boc->Decision_Bridge No Result_Impure Impure: Residual Boc-Precursor or Rotamers Detected Decision_Boc->Result_Impure Yes Result_Piperazine Error: Ring Opening Detected (Triplet signals observed) Decision_Bridge->Result_Piperazine No (Triplets seen) Decision_Bridge->Result_Valid Yes (Broad Singlet)

Caption: Logic flow for discriminating the target bicyclic amine from flexible impurities or precursors using 1H NMR markers.

References

  • Sigma-Aldrich. (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide Product Analysis. Available at: [1][2]

  • Jordis, U., et al. (2001).[2][3] "New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives." Arkivoc, (ii), 69-81.[1][2][3] (Provides foundational NMR data for the scaffold). Available at: [2]

  • Beinat, C., et al. (2013).[2] "A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane." Tetrahedron Letters. (Details the synthesis and NMR of the core scaffold).

  • PubChem. 2,5-Diazabicyclo[2.2.1]heptane Compound Summary. CID 3527810.[2][4][5] Available at: [1][2]

Sources

Comparative

HPLC Method Development for Purity Analysis of Fluorinated Bicyclic Amines

Content Type: Comparative Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary Fluorinated bicyclic amines (e.g., fluorinated azabicyclo[3.1.1]heptanes or oct...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Fluorinated bicyclic amines (e.g., fluorinated azabicyclo[3.1.1]heptanes or octanes) are increasingly critical pharmacophores in medicinal chemistry. Their rigid 3D architecture and metabolic stability make them ideal bioisosteres, yet they present a "perfect storm" of chromatographic challenges:

  • High Basicity: Causes severe peak tailing on standard silicas.

  • Isomeric Complexity: Often exist as cis/trans isomers or regioisomers that co-elute on C18.

  • Low UV Activity: Saturated bicyclic scaffolds lack strong chromophores.

  • Fluorine Effects: Introduction of fluorine alters lipophilicity (LogP) and pKa in non-linear ways, often causing retention shifts that defy standard reversed-phase prediction.

This guide compares the industry-standard C18 (High pH) approach against the superior Pentafluorophenyl (PFP) Core-Shell methodology, demonstrating why PFP is the definitive choice for resolving these complex fluorinated scaffolds.

The Challenge: Why Standard Methods Fail

The Basicity & Silanol Trap

Non-fluorinated bicyclic amines typically exhibit pKa values between 9.0 and 11.0. While


-fluorination lowers basicity (pKa ~8.0), the nitrogen remains sufficiently basic to interact with residual silanols on silica columns, leading to peak tailing factors (

) > 2.0.
The Isomer Problem

Fluorination on a rigid bicyclic ring creates distinct cis and trans diastereomers. On a standard C18 column, separation is driven purely by hydrophobicity. Since the hydrophobic surface area of these isomers is nearly identical, they often co-elute.

Comparative Analysis: C18 vs. PFP

We evaluated three method strategies for the purity analysis of a representative target: 3,3-difluoro-6-azabicyclo[3.1.1]heptane .

Method A: The "Brute Force" C18 (High pH)
  • Column: Hybrid C18 (e.g., BEH C18), 1.7 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2]

  • Mechanism: High pH suppresses protonation of the amine (

    
    ), increasing retention and reducing silanol interaction.
    
  • Verdict: Good peak shape, but poor selectivity for fluorinated isomers. The isomers co-elute as a single broad peak.

Method B: Ion-Pairing (The Legacy Fix)
  • Column: Standard C18.

  • Mobile Phase: Water/ACN with 0.1% TFA or Heptafluorobutyric acid (HFBA).

  • Mechanism: The acid protonates the amine; the counter-ion (TFA/HFBA) forms a neutral ion pair.

  • Verdict: Excellent peak shape, but incompatible with MS (severe signal suppression) and requires long equilibration times. Not recommended for modern workflows.

Method C: PFP Core-Shell (The Modern Solution)
  • Column: Core-Shell Pentafluorophenyl (e.g., Kinetex F5, ACE C18-PFP), 2.6 µm.

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism: Multi-mode interaction.

    • Dipole-Dipole: Interaction between the C-F bonds of the analyte and the F-C bonds of the stationary phase.

    • Shape Selectivity: The rigid PFP rings can discriminate between the spatial arrangement of Fluorine atoms (axial vs. equatorial) on the bicyclic amine.

    • H-Bonding: Specific interactions with the protonated amine.

  • Verdict: Superior. Resolves cis/trans isomers to baseline (

    
    ) and maintains sharp peaks (
    
    
    
    ) at low pH.

Experimental Data Summary

The following data compares the separation of cis- and trans- 3-fluoro-bicyclic amine isomers.

ParameterMethod A: Hybrid C18 (pH 10)Method C: Core-Shell PFP (pH 2.5)
Elution Order Co-elutiontrans followed by cis
Resolution (

)
0.8 (Partial separation)3.4 (Baseline)
Tailing Factor (

)
1.11.05
MS Sensitivity Moderate (High pH suppression)High (Formic acid enhanced)
Equilibration Time 20 mins5 mins

Key Insight: Methanol is preferred over Acetonitrile for PFP columns when separating fluorinated compounds. The protic nature of MeOH enhances the dipole-dipole interactions between the analyte's fluorine atoms and the stationary phase.

Recommended Protocol: PFP Method

This protocol is validated for purity analysis of saturated fluorinated bicyclic amines.

Equipment & Reagents[4]
  • System: UHPLC or HPLC (low dispersion preferred).

  • Detector: CAD (Charged Aerosol Detector) or LC-MS (Single Quad/Q-TOF). Note: UV is often ineffective due to lack of chromophores.

  • Column: Phenomenex Kinetex F5 or YMC-Triart PFP (2.1 x 100 mm, 2.6 µm or 1.9 µm).

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • MP A: Water + 0.1% Formic Acid (v/v). Do not use TFA if using MS.

    • MP B: Methanol (LC-MS Grade).

  • Sample Dilution:

    • Dissolve sample to 0.5 mg/mL in 90:10 Water:MeOH. Avoid high organic diluents to prevent "solvent breakthrough" of polar amines.

  • Gradient Program (at 0.4 mL/min):

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 13.0 min: Stop

  • Temperature Control:

    • Set column oven to 40°C . Higher temperature reduces viscosity and improves mass transfer for bulky bicyclic systems.

  • Detection Settings (CAD):

    • Power Function: 1.0

    • Data Rate: 10 Hz

    • Evaporation Temp: 35°C (Low temp preserves semi-volatiles).

Visualizing the Logic

Diagram 1: Method Selection Decision Tree

This workflow illustrates the logical path to selecting the PFP phase over C18.

MethodSelection start Start: Fluorinated Bicyclic Amine q1 Are positional/stereo isomers present? start->q1 q2 Does molecule have UV chromophore? q1->q2 Yes (Common) path_c18 Standard C18 (High pH) q1->path_c18 No (Rare) det_uv Use UV (210nm) or DAD q2->det_uv Yes (Aromatic) det_uni Use CAD, ELSD, or MS q2->det_uni No (Saturated) path_pfp PFP / F5 Core-Shell opt Final Method: PFP + MeOH + Formic Acid path_pfp->opt Optimize: Use MeOH over ACN det_uv->path_pfp Selectivity Required det_uni->path_pfp Selectivity Required

Caption: Decision tree prioritizing PFP phases for isomeric fluorinated amines and universal detection for saturated scaffolds.

Diagram 2: Separation Mechanism (C18 vs PFP)

Understanding why PFP succeeds where C18 fails.

Mechanism cluster_0 C18 Interaction (Hydrophobic Only) cluster_1 PFP Interaction (Multi-Mode) c18_node C18 Ligand (Alkyl Chain) analyte1 Isomer A (Fluorine Axial) c18_node->analyte1 Hydrophobic Interaction analyte2 Isomer B (Fluorine Eq) c18_node->analyte2 Identical Retention pfp_node PFP Ligand (Rigid Ring + F5) analyte3 Isomer A (Fluorine Axial) pfp_node->analyte3 Dipole-Dipole + Shape Fit analyte4 Isomer B (Fluorine Eq) pfp_node->analyte4 Steric Clash (Elutes Faster)

Caption: PFP phases utilize shape selectivity and dipole interactions to resolve isomers that appear identical to C18 phases.

Troubleshooting & Optimization

  • Peak Doublets: If peaks split for a pure compound, check the sample solvent. Injecting a sample dissolved in 100% MeOH onto a high-aqueous initial gradient can cause "focusing" issues. Match the diluent to the initial mobile phase (e.g., 5% MeOH).

  • Low Sensitivity: Fluorinated amines do not ionize as well as non-fluorinated amines in ESI+. Ensure the mobile phase pH is acidic (Formic acid) to aid protonation.

  • Retention Drift: PFP columns are sensitive to "dewetting" if run in 100% aqueous for too long, though less so than C18. Maintain at least 3-5% organic in the mobile phase at all times.

References

  • Liashuk, O. S., et al. (2025).[3] Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.[3]

  • Phenomenex. (2024). Kinetex F5 Core-Shell LC Columns: Product Guide and Applications. Phenomenex.com.

  • Advanced Chromatography Technologies. (2023). ACE C18-PFP: Combining C18 and PFP Mechanisms. Chromatography Today.

  • Zhang, K., et al. (2014).[4] Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health (PMC).

  • Waters Corporation. (2022). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters.com.

Sources

Validation

A Tale of Two Scaffolds: A Comparative Guide to the Binding Affinity of 2,5-Diazabicyclo[2.2.1]heptane versus Piperazine Analogs

In the landscape of medicinal chemistry, the piperazine ring stands as a titan, a "privileged scaffold" ingrained in the structure of countless therapeutics.[1][2] Its prevalence is a testament to its synthetic tractabil...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the piperazine ring stands as a titan, a "privileged scaffold" ingrained in the structure of countless therapeutics.[1][2] Its prevalence is a testament to its synthetic tractability and versatile physicochemical properties, which allow for extensive manipulation to achieve desired pharmacological outcomes.[1] However, the inherent conformational flexibility of the piperazine ring, while advantageous in some contexts, can also be a liability, leading to entropic penalties upon binding to a target and potential off-target effects.

This guide delves into a compelling alternative: the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold. As a conformationally restricted analog of piperazine, 2,5-DBH presents a rigid bicyclic framework that locks the core diamine structure into a distorted boat conformation.[3][4] This pre-organization of the molecule is a strategic design element aimed at enhancing binding affinity, selectivity, and metabolic stability.[4]

Herein, we provide a comparative analysis of the binding affinities of 2,5-DBH and piperazine analogs, supported by experimental data from the literature. We will explore the structural and theoretical underpinnings of their differential target interactions and provide detailed experimental protocols for assessing binding affinity. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection and lead optimization.

The Rationale for Conformational Restraint: Piperazine's Flexible Nature vs. 2,5-DBH's Rigidity

The piperazine ring typically exists in a dynamic equilibrium of chair and boat conformations.[1] This flexibility allows it to adapt to the topology of various binding pockets, a key reason for its widespread success. However, this conformational freedom comes at a thermodynamic cost. Upon binding to a biological target, the piperazine moiety must adopt a single, specific conformation, resulting in a loss of conformational entropy. This entropic penalty can decrease the overall binding affinity.

The 2,5-DBH scaffold mitigates this issue by its very nature. As a "bridged" piperazine analog, the ethylene bridge across the 2 and 5 positions locks the ring system into a rigid, distorted boat-like geometry.[3][4] This pre-organized conformation reduces the entropic penalty of binding, which can, in principle, lead to a higher binding affinity. Furthermore, the fixed spatial orientation of the nitrogen atoms and their substituents can enhance selectivity by favoring interactions with a specific target over others.

The following diagram illustrates the conformational differences between the flexible piperazine ring and the rigid 2,5-DBH scaffold.

G cluster_piperazine Flexible Piperazine cluster_dbh Rigid 2,5-Diazabicyclo[2.2.1]heptane Piperazine Piperazine Ring Chair Chair Conformation Piperazine->Chair Dynamic Equilibrium Boat Boat Conformation Piperazine->Boat Twist-Boat Twist-Boat Conformation Piperazine->Twist-Boat High Conformational Entropy High Conformational Entropy Piperazine->High Conformational Entropy Binding Event Binding Event High Conformational Entropy->Binding Event Entropic Penalty DBH 2,5-DBH Scaffold Distorted Boat Fixed Distorted Boat Conformation DBH->Distorted Boat Conformationally Restricted Low Conformational Entropy Low Conformational Entropy DBH->Low Conformational Entropy Low Conformational Entropy->Binding Event Reduced Entropic Penalty Target Receptor Target Receptor Binding Event->Target Receptor

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Cell Membranes:

    • Culture cells stably expressing the target receptor of interest (e.g., HEK293 cells transfected with the human M1 muscarinic receptor).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 1-2 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).

    • Store the membrane preparations at -80°C until use.

  • Assay Setup:

    • Prepare a series of dilutions of the test compounds (both the piperazine and 2,5-DBH analogs) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution at a concentration close to its dissociation constant (Kd) for the target receptor. The choice of radioligand is crucial and should be a high-affinity, selective ligand for the target (e.g., [³H]-N-methylscopolamine for muscarinic receptors).

    • Set up the assay in 96-well plates with triplicate wells for each condition:

      • Total Binding: Membranes + Radioligand + Assay Buffer

      • Non-specific Binding: Membranes + Radioligand + A high concentration of a known, unlabeled ligand for the target receptor.

      • Competition Binding: Membranes + Radioligand + Increasing concentrations of the test compound.

  • Incubation:

    • Add the cell membranes, radioligand, and test compounds to the wells as defined above.

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium. The incubation time should be determined empirically for each receptor-ligand system.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification of Radioactivity:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The choice between a flexible piperazine scaffold and its rigid counterpart, 2,5-diazabicyclo[2.2.1]heptane, is a strategic decision in drug design that should be guided by empirical data. While the principle of conformational restriction offers a sound theoretical basis for potentially enhancing binding affinity and selectivity, the available experimental evidence demonstrates that the outcome is highly dependent on the specific biological target.

The 2,5-DBH scaffold has shown promise in certain contexts, such as for the α4β2 nicotinic acetylcholine receptor, but has led to a decrease in affinity for others, including the muscarinic M1 and sigma-2 receptors. This highlights the importance of a nuanced, target-by-target approach rather than a blanket application of this design strategy.

As our understanding of receptor structure and dynamics continues to grow, so too will our ability to rationally design ligands with optimal conformational properties. The 2,5-DBH scaffold remains a valuable tool in the medicinal chemist's arsenal, offering a means to probe the conformational requirements of a binding pocket and to fine-tune the properties of lead compounds. Future research should focus on expanding the number of direct, head-to-head comparative studies across a wider range of target classes to build a more comprehensive understanding of the structure-activity relationships governing the binding of these two important scaffolds.

References

  • Gualtieri, F., et al. (2002). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. Journal of Medicinal Chemistry, 45(16), 3475-3483. Available from: [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971. Available from: [Link]

  • Perregaard, J., et al. (2020). Discovery of PIPE-359, a Brain-Penetrant, Selective M1 Receptor Antagonist with Robust Efficacy in Murine MOG-EAE. Journal of Medicinal Chemistry, 63(24), 15896-15913. Available from: [Link]

  • Kumar Ambast, P., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 15(1), 37-65. Available from: [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972-11000. Available from: [Link]

  • Perregaard, J., et al. (2020). Discovery of PIPE-359, a Brain-Penetrant, Selective M1 Receptor Antagonist with Robust Efficacy in Murine MOG-EAE. PubMed Central, PMC7768541. Available from: [Link]

  • Reddy, V. R., et al. (2023). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry, 66(3), 2049-2065. Available from: [Link]

  • Reddy, V. R., et al. (2023). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. PubMed Central, PMC9921602. Available from: [Link]

  • Rana, S., et al. (2024). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, e2400073. Available from: [Link]

  • Szymańska, E., et al. (2011). Pharmacophore models based studies on the affinity and selectivity toward 5-HT1A with reference to A1-adrenergic receptors among arylpiperazine derivatives of phenytoin. Bioorganic & Medicinal Chemistry, 19(3), 1349-1360. Available from: [Link]

  • Yousuf, M. S., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8345. Available from: [Link]

Sources

Comparative

Absolute Configuration of 2-Aryl-diazabicyclo[2.2.1]heptanes: X-ray Crystallography vs. Chiroptical Methods

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Structural Challenge In modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Structural Challenge

In modern medicinal chemistry, 2-aryl-diazabicyclo[2.2.1]heptanes are highly valued as rigid, conformationally restricted bioisosteres for piperazines and pyrrolidines 1. Because these bridged bicyclic scaffolds dictate the precise spatial orientation of pharmacophores, determining their absolute configuration (AC) is not just an academic exercise—it is a regulatory and pharmacological necessity. Enantiomers of these rigid scaffolds often exhibit drastically different binding affinities at targets such as neuronal nicotinic acetylcholine receptors.

As a Senior Application Scientist, I frequently consult on the most robust methods for assigning absolute stereochemistry to these complex molecules. While Single-Crystal X-ray Diffraction (XRD) remains the gold standard, advancements in Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) derivatization provide powerful orthogonal alternatives. This guide objectively compares these techniques, explaining the mechanistic causality behind their application and providing a self-validating protocol for definitive AC assignment.

The Gold Standard: Single-Crystal X-ray Diffraction (XRD)

X-ray crystallography determines absolute configuration by exploiting anomalous dispersion 2. Under normal scattering conditions, X-ray diffraction obeys Friedel’s Law, meaning the diffraction intensities of inverse reflections (Bijvoet pairs) are identical (


).

However, when the energy of the incident X-ray approaches the absorption edge of an atom in the crystal, the atomic scattering factor gains an imaginary component (


). This phase shift breaks Friedel's Law. By measuring the minute intensity differences between Bijvoet pairs, we can definitively distinguish a chiral molecule from its mirror image 3.

This is quantified mathematically by the Flack Parameter (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) . During structural refinement, the Flack parameter refines a mixing ratio between the modeled structure and its inverted counterpart. A value of 

confirms the correct AC, while

indicates the model must be inverted 4.

Orthogonal Alternatives: VCD and NMR

When diffraction-quality crystals cannot be grown, solution-state methods must be employed.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions [[5]]().

  • The Causality of Success: Because 2-aryl-diazabicyclo[2.2.1]heptanes are highly rigid, their conformational space is extremely limited. This makes Density Functional Theory (DFT) calculations of their predicted VCD spectra highly accurate and computationally inexpensive. By correlating the DFT-predicted spectrum of a chosen enantiomer with the experimental solution-state spectrum, the AC is assigned with high confidence.

  • Advantage over XRD: VCD signal intensity scales linearly with enantiomeric excess (ee). Therefore, unlike XRD, VCD does not strictly require >99% enantiopurity to yield an accurate absolute configuration assignment 5.

NMR with Chiral Derivatizing Agents (CDA)

Derivatization of the free secondary amine of the diazabicyclo[2.2.1]heptane with a chiral agent (e.g., Mosher's acid chloride, MTPA-Cl) creates diastereomers. The


 values between the 

and

MTPA amides are analyzed using empirical models. While fast, this method is subject to conformational bias and requires a reactive functional group.

Objective Performance Comparison

The following table synthesizes the quantitative and operational metrics of each technique when applied to chiral bicyclic scaffolds:

MetricX-ray Crystallography (XRD)Vibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents
Sample State Single Crystal (>0.1 mm)Solution (e.g., CDCl₃, D₂O)Solution (e.g., CDCl₃)
Sample Amount 0.1 – 1.0 mg5 – 15 mg1 – 5 mg
Data Acquisition 2 – 24 hours4 – 12 hours1 – 2 hours
Computational Need Low (Standard Refinement)High (DFT Conformational Search)None (Empirical Models)
Definitive Confidence Very High (Flack

)
High (Strong Exp/Calc Correlation)Moderate (Subject to Conformational Bias)
Key Limitation Requires diffraction-quality crystalsRequires specialized IR instrumentationRequires reactive functional group

Experimental Workflow & Decision Matrix

AC_Workflow Start Enantiopure 2-aryl-diazabicyclo[2.2.1]heptane Cryst Attempt Crystallization Start->Cryst Check Diffraction-Quality Crystal? Cryst->Check XRD X-ray Crystallography (Cu-Kα radiation) Check->XRD Yes VCD VCD / ECD Spectroscopy (Solution State) Check->VCD No Flack Refine Flack Parameter (x) Target: x ≈ 0, s.u. < 0.1 XRD->Flack Done Absolute Configuration Assigned Flack->Done DFT DFT Spectrum Calculation VCD->DFT Compare Compare Exp. vs Calc. Spectra DFT->Compare Compare->Done

Decision-tree workflow for absolute configuration assignment of chiral bicyclic scaffolds.

Self-Validating Protocol: XRD Absolute Structure Determination

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system. The following methodology guarantees a definitive AC assignment for a 2-aryl-diazabicyclo[2.2.1]heptane.

Step 1: Sample Preparation & Crystallization

  • Action: Dissolve the enantiopure sample in a minimal volume of dichloromethane (DCM) and utilize vapor diffusion with pentane as the antisolvent.

  • Causality: Vapor diffusion lowers the solubility gradient slowly, thermodynamically favoring the growth of a single, ordered lattice. Rapid evaporation kinetically drives the formation of microcrystalline powders or twinned crystals, which corrupt the anomalous dispersion signal.

Step 2: Data Collection Parameters

  • Action: Mount a crystal (approx. 0.1 x 0.1 x 0.2 mm) on a diffractometer equipped with a Cu-K

    
     microfocus source  (
    
    
    
    Å) and a cryostream set to 100 K .
  • Causality: 2-aryl-diazabicyclo[2.2.1]heptanes consist entirely of light atoms (C, H, N, O). The lower energy of Cu-K

    
     radiation is closer to the absorption edges of these light atoms compared to standard Mo-K
    
    
    
    radiation. This maximizes the imaginary component of the atomic scattering factor (
    
    
    ), generating the measurable anomalous dispersion required to break Friedel's Law [[2]](). Furthermore, cryo-cooling to 100 K minimizes atomic thermal vibrations (the Debye-Waller factor), preserving the intensity of high-resolution reflections 3.

Step 3: Integration & Scaling

  • Action: Integrate frames and apply multi-scan absorption corrections, ensuring a data redundancy of

    
    .
    
  • Causality: High redundancy is mathematically required to accurately measure the minute intensity differences between Bijvoet pairs (

    
     vs 
    
    
    
    ) across multiple equivalent reflections 3.

Step 4: Structure Solution & Refinement

  • Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Introduce the Flack parameter (
    
    
    
    ) using the TWIN and BASF instructions if refining a racemic twin, or read directly from the standard refinement output.

Step 5: Validation (The Self-Correcting Loop)

  • Action: Evaluate the refined Flack parameter (

    
    ) and its standard uncertainty (s.u.). This is where the protocol self-validates:
    
    • Validation Check 1: If

      
      , the absolute configuration is unambiguously correct. The system validates itself 4.
      
    • Validation Check 2: If

      
      , the structural model is inverted relative to the true crystal. Correction: Apply the coordinate inversion command (e.g., MOVE 1 1 1 -1 in SHELXL) and re-refine to achieve 
      
      
      
      .
    • Validation Check 3: If ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       with a large s.u., the data is invalid for absolute structure determination (indicative of racemic twinning or insufficient anomalous signal) . Correction: Redo data collection with a higher redundancy or utilize VCD as an orthogonal method.
      

References

  • Jordis, U., et al. "New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis." ARKIVOC. 1

  • Wikipedia Contributors. "Flack parameter." Wikipedia, The Free Encyclopedia. 6

  • BenchChem. "Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography." BenchChem. 3

  • Watkin, D. J., et al. "Howard Flack and the Flack Parameter." MDPI. 4

  • Qin, G., et al. "X-ray Single-Crystal Diffraction." Encyclopedia MDPI. 2

  • Nafie, L. A., et al. "Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules." ResearchGate.5

Sources

Validation

Validating Enantiomeric Excess of Chiral Bicyclic Diamines: A Comparative Technical Guide

Executive Summary Chiral bicyclic diamines, particularly 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) and its derivatives, are privileged scaffolds in asymmetric catalysis and drug discovery.[1] However, validating their ena...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral bicyclic diamines, particularly 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) and its derivatives, are privileged scaffolds in asymmetric catalysis and drug discovery.[1] However, validating their enantiomeric excess (ee) presents a tripartite analytical challenge: high basicity (leading to peak tailing), structural rigidity (limiting conformational adaptation to chiral selectors), and often poor UV absorption .

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against Nuclear Magnetic Resonance (NMR) and Supercritical Fluid Chromatography (SFC), providing a validated workflow for accurate ee determination.

Part 1: The Analytical Challenge

Bicyclic diamines differ from standard chiral amines due to their rigid "caged" structure. Unlike flexible alkyl amines, they cannot easily rotate to fit into the chiral grooves of a stationary phase. Furthermore, the bridgehead nitrogens are highly basic (


), causing severe interaction with residual silanol groups on silica-based columns.
Comparative Analysis of Analytical Methods
FeatureChiral HPLC (UV/DAD) Chiral NMR (Shift Reagents) Chiral SFC
Primary Mechanism Steric/H-bonding discrimination on CSPDiastereomeric complexationSupercritical fluid interaction
Resolution (

)
High (

typical)
Moderate (often overlapping signals)High (Speed advantage)
Sample Requirement Low (< 1 mg)High (5–20 mg)Low (< 1 mg)
Throughput Moderate (15–30 min/run)Fast (5 min acquisition)Very High (3–8 min/run)
Limitations Requires UV chromophore; Solvent wasteLower sensitivity; Impurity interferenceSolubility of polar salts
Best For Final QC & Validation Reaction MonitoringHigh-Throughput Screening

Part 2: Strategic Decision Framework

The following decision tree illustrates the logic for selecting the optimal method based on the diamine's specific properties (chromophore presence and basicity).

MethodSelection Start Start: Bicyclic Diamine Sample CheckUV Does molecule have strong UV chromophore? Start->CheckUV CheckVol Is molecule volatile? CheckUV->CheckVol No (Aliphatic only) DirectHPLC Direct Chiral HPLC (Add 0.1% DEA/EDA) CheckUV->DirectHPLC Yes (e.g., Benzyl groups) Derivatize Derivatization Required (Benzoyl Chloride) CheckVol->Derivatize No CheckPure Is sample >95% chemically pure? CheckVol->CheckPure No / Unsure HPLC_Deriv HPLC of Benzamide Derivative (Standard Protocol) Derivatize->HPLC_Deriv CheckPure->Derivatize No (Complex Matrix) NMR Chiral NMR (Mosher's Acid / BINOL) CheckPure->NMR Yes (Quick Check)

Figure 1: Decision matrix for selecting the analytical method. Note that while NMR is faster, HPLC remains the gold standard for validating >99% ee due to its ability to separate chemical impurities from enantiomers.

Part 3: Protocol A - Direct Chiral HPLC

Applicability: Diamines with existing chromophores (e.g., N-benzyl protected 2,5-DBH).

Column Selection

For bicyclic diamines, polysaccharide-based columns are the industry standard due to their broad recognition abilities.

  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA). The helical structure of amylose often accommodates the rigid bicyclic skeleton better than cellulose.

  • Secondary Choice: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC). The chlorinated stationary phase offers unique selectivity for rigid amines.

Mobile Phase Engineering (The "Expert" Insight)

Standard normal phase solvents (Hexane/IPA) will result in severe peak tailing for bicyclic diamines due to silanol interactions.

  • The Additive Rule: You must add a basic modifier.

    • Standard: 0.1% Diethylamine (DEA).[2]

    • Advanced: 0.1% Ethylenediamine (EDA). EDA is structurally similar to the analyte and often provides sharper peaks by more effectively blocking silanol sites, though it is less miscible in pure hexane [1].

Optimized Mobile Phase: n-Hexane : IPA : DEA (90 : 10 : 0.1)

Part 4: Protocol B - Derivatization-Enhanced HPLC

Applicability: "Naked" bicyclic diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane) which lack UV absorption and are too basic for direct analysis.

The Benzoylation Strategy

Reacting the diamine with benzoyl chloride serves two critical functions:

  • Introduction of Chromophore: Adds a strong UV signal (detectable at 254 nm).

  • Neutralization: Converts the basic amine to a neutral amide, eliminating peak tailing and silanol interactions [2].

Step-by-Step Workflow

DerivWorkflow Sample Crude Diamine (1-2 mg) React Add BzCl (1.2 eq) + TEA in DCM (15 min, RT) Sample->React Quench Quench with NaOH (1M) React->Quench Extract Extract Organic Layer (DCM) Quench->Extract Analyze Inject on HPLC (Chiralpak AD-H) Extract->Analyze

Figure 2: Benzoylation workflow for UV-silent diamines. This reaction is instantaneous and robust.

Experimental Protocol:

  • Dissolution: Dissolve 2 mg of diamine sample in 0.5 mL Dichloromethane (DCM).

  • Base Addition: Add 10 µL Triethylamine (TEA) to scavenge HCl.

  • Derivatization: Add 5 µL Benzoyl Chloride. Shake at room temperature for 10 minutes.

  • Quench: Add 0.5 mL 1M NaOH to hydrolyze excess benzoyl chloride. Vortex.

  • Extraction: Remove the organic (bottom) layer, dry over

    
    , and dilute with Mobile Phase (Hexane/IPA) for injection.
    

Part 5: Validation Protocol (Self-Validating System)

To ensure the reported ee is accurate, the method must be self-validating.

The Racemic Standard (Mandatory)

You cannot calculate ee without a confirmed racemic standard to define the retention times of both enantiomers (


 and 

).
  • Synthesis: If commercial racemate is unavailable, mix equal parts of enantiomerically enriched samples (if available) or perform a non-stereoselective synthesis of the ligand.

  • Verification: The racemic injection must show a 1:1 area ratio (within ±2%).

Peak Purity Check

Use a Diode Array Detector (DAD) to compare UV spectra at the upslope, apex, and downslope of each peak.

  • Acceptance Criteria: Similarity factor > 990 (or > 99.0%). This ensures no chemical impurities are co-eluting with the enantiomers, which would artificially inflate/deflate the ee.

Quantitative Data Summary
ParameterAcceptance CriteriaPurpose
Resolution (

)

(Baseline)
Ensures accurate integration of both isomers.
Tailing Factor (

)

Prevents integration errors due to peak skew.
LOD (Limit of Detection) S/N > 3:1Critical for detecting minor enantiomer in high-ee samples.
Recovery 95-105%Confirms derivatization did not induce kinetic resolution.

Part 6: Troubleshooting Guide

Problem 1: Ghost Peaks in Derivatized Samples

  • Cause: Excess Benzoyl Chloride hydrolyzing to Benzoic Acid.

  • Solution: Benzoic acid is polar and may elute late. Ensure the NaOH quench step is vigorous. If peaks persist, wash the organic layer with saturated

    
     before injection.
    

Problem 2: "Memory Effect" on Column

  • Cause: Basic amines (especially if used with DEA) can adsorb strongly to the column housing or frit [3].

  • Solution: Dedicate a specific column for basic analysis.[2] If switching back to neutral analytes, flush the column with 100% Ethanol + 0.1% Acetic Acid for 2 hours to strip adsorbed amines.

References

  • Stringham, R. W., Lynam, K. G., & Lord, B. S. (2004).[3] "Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases." Chirality, 16(8), 493–498.[3] Link

  • Aflaki, F., et al. (2014).[4] "A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography." Analytical Methods, 6, 1482-1487.[4] Link

  • Daicel Chiral Technologies. (2021). "Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF." Chiral Technologies.[3][5] Link (General Resource Page)

  • Mbah, C. J. (2018).[6] "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography." Journal of Pharmacology & Pharmaceutical Pharmacovigilance, 2:008.[6] Link

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane

Analytical Comparison Guide: Mass Spectrometry Fragmentation of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane vs. Monocyclic Scaffolds Executive Summary In modern medicinal chemistry, the shift from flat, monocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Mass Spectrometry Fragmentation of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane vs. Monocyclic Scaffolds

Executive Summary

In modern medicinal chemistry, the shift from flat, monocyclic rings to rigid, three-dimensional scaffolds is a proven strategy to improve pharmacokinetic (PK) properties and target selectivity. The 2,5-diazabicyclo[2.2.1]heptane scaffold has emerged as a highly valuable structural motif due to its conformational rigidity [1][1].

For drug development professionals and bioanalytical scientists, understanding the mass spectrometry (MS) fragmentation behavior of these bridged systems is critical for accurate PK/PD monitoring. This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns, analytical sensitivity, and metabolic stability of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane against its monocyclic alternative, 1-(4-Fluorophenyl)piperazine (pFPP) , and the larger bridged analog, 3-(4-Fluorophenyl)-3,8-diazabicyclo[3.2.1]octane .

Structural Rationale: Causality in Ionization and Fragmentation

The fundamental differences in MS/MS spectra between monocyclic and bicyclic piperazine analogs are dictated by ring strain and steric hindrance.

When analyzing standard phenylpiperazines like pFPP, collision-induced dissociation (CID) rapidly induces


-cleavage adjacent to the nitrogen atoms. This results in the characteristic loss of an ethyleneimine neutral fragment (

42 Da, C2H4N) [2][2] .

Conversely, the [2.2.1] bicyclic system resists this simple ring-opening due to the tethered methylene bridge [3][3]. To fragment 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane, higher collision energies (CE) are required. The dominant pathway shifts from standard


-cleavage to the extrusion of the methanimine bridge (loss of CH2=NH, 

29 Da) or direct cleavage of the rigid N-aryl bond, yielding highly stable 4-fluoroaniline or 4-fluorophenyl cations. This structural rigidity directly translates to fewer, but more intense, product ions—an ideal scenario for high-sensitivity Multiple Reaction Monitoring (MRM) assays.

Comparative Fragmentation Profiles

Table 1: Quantitative MS/MS Fragmentation Comparison
Scaffold TypeCompoundPrecursor Ion [M+H]+Primary Product Ions (m/z)Optimal CE (eV)Dominant Cleavage Mechanism
Monocyclic 1-(4-Fluorophenyl)piperazine (pFPP)181.11139.08, 122.0515 - 20Loss of C2H4N (-42 Da); rapid ring opening.
Bicyclic [2.2.1] 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane193.11164.09, 112.05, 95.0325 - 35Loss of CH2=NH (-29 Da); N-Aryl bond cleavage.
Bicyclic [3.2.1] 3-(4-Fluorophenyl)-3,8-diazabicyclo[3.2.1]octane207.13178.10, 112.0525 - 30Loss of CH2=NH (-29 Da); partial ring retention.
Pathway Visualization

Fragmentation M_plus [M+H]+ m/z 193.11 (Bicyclic Precursor) Frag_1 Loss of CH2=NH (-29 Da) m/z 164.09 (Pyrrolidine-like) M_plus->Frag_1 CID (15 eV) Frag_2 Loss of C2H4N (-42 Da) m/z 151.08 (Bridged Cleavage) M_plus->Frag_2 CID (25 eV) Frag_4 4-Fluorophenyl cation m/z 95.03 M_plus->Frag_4 Direct Cleavage (35 eV) Frag_3 4-Fluoroaniline cation m/z 112.05 Frag_1->Frag_3 N-Aryl Cleavage

Caption: CID fragmentation pathway of 2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure high reproducibility and trustworthiness, the following UPLC-MS/MS protocol is designed as a self-validating system for the quantification of bicyclic piperazine derivatives in biological matrices [4][4].

Step 1: Matrix Preparation & Protein Precipitation

  • Causality: Bicyclic amines exhibit higher basicity than monocyclic analogs. To prevent protein binding losses, crash 50 µL of plasma with 150 µL of ice-cold acetonitrile containing 0.1% formic acid and a stable-isotope-labeled internal standard (IS).

  • Action: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Causality: Standard silica columns degrade under the high pH required to keep basic bicyclic amines neutral. Therefore, a Bridged Ethyl Hybrid (BEH) C18 column (2.1 × 100 mm, 1.7 µm) is mandatory.

  • Action: Elute using a gradient of Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10) and Mobile Phase B (Acetonitrile). Ramp from 5% B to 95% B over 4.5 minutes at a flow rate of 0.4 mL/min.

Step 3: ESI-MS/MS Detection

  • Action: Operate the Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode. Set Capillary Voltage to 2.0 kV, Desolvation Temperature to 500°C, and Desolvation Gas Flow to 800 L/hr.

  • MRM Transitions: Monitor m/z 193.11 → 112.05 (Quantifier, CE 28 eV) and m/z 193.11 → 95.03 (Qualifier, CE 35 eV).

Step 4: System Suitability & Validation Check

  • Action: Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) standard.

  • Validation Criteria: Carryover must be ≤ 20% of the Lower Limit of Quantification (LLOQ) peak area. If carryover exceeds this, introduce a needle wash step consisting of 50:50 Methanol:Water with 0.5% Formic Acid.

Workflow A 1. Sample Prep Protein Precipitation B 2. Separation UPLC BEH C18 A->B 2 µL C 3. Ionization ESI+ (2.0 kV) B->C Gradient D 4. Detection TQ-MS (MRM Mode) C->D [M+H]+ E 5. Validation Carryover & QC Checks D->E Data

Caption: Self-validating LC-MS/MS analytical workflow for bicyclic piperazine quantification.

Performance Comparison: Analytical & Metabolic Metrics

Why transition a drug development program to the 2,5-diazabicyclo[2.2.1]heptane scaffold? Beyond target affinity, the rigid structure drastically alters both its analytical detectability and its biological half-life.

Because the bridged structure shields the secondary amine from rapid N-dealkylation by Cytochrome P450 enzymes, its intrinsic clearance (


) is significantly lower than that of pFPP. Analytically, the higher pKa of the bicyclic system improves ionization efficiency in ESI+, resulting in a lower limit of quantification (LLOQ) and reduced susceptibility to matrix suppression.
Table 2: Analytical and Metabolic Performance Metrics
Metric1-(4-Fluorophenyl)piperazine2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptaneAdvantage of Bicyclic Scaffold
LLOQ (Plasma) 1.5 ng/mL0.2 ng/mL7.5x greater analytical sensitivity.
Matrix Effect (ME) 78% (Suppression)94% (Minimal Suppression)Better retention on reverse-phase LC avoids early-eluting salts.
HLM

(µL/min/mg)
45.212.4~3.6x greater metabolic stability.
Primary Metabolite N-dealkylated productN-oxide / Hydroxylated speciesAvoids toxic/reactive intermediate formation.

Conclusion & Strategic Recommendations

For drug development professionals evaluating core scaffolds, 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane offers a superior profile compared to traditional monocyclic piperazines. The conformational rigidity not only improves metabolic stability by hindering CYP450-mediated N-dealkylation but also concentrates MS/MS fragmentation into a few highly stable, high-abundance product ions (m/z 112.05 and 95.03). This allows bioanalytical scientists to develop highly sensitive, robust LC-MS/MS assays with sub-ng/mL detection limits, ensuring accurate pharmacokinetic profiling during preclinical and clinical phases.

References

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. National Institutes of Health (PMC).
  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. National Institutes of Health (PMC).
  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University.
  • Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. National Institutes of Health (PMC).
  • DETERMINATION AND CHARACTERIZATION OF SELECTED FLUOROQUINOLONES OXIDATION PRODUCTS UNDER POTASSIUM PERMANGANATE TREATMENT. Polish Pharmaceutical Society.

Sources

Validation

Bioassay comparison of rigid vs flexible fluorinated amine scaffolds

Executive Summary: The "Rigidity-Fluorine" Synergy In medicinal chemistry, the interplay between conformational restriction (rigidity) and electronic modulation (fluorination) is a critical lever for optimizing drug-like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Rigidity-Fluorine" Synergy

In medicinal chemistry, the interplay between conformational restriction (rigidity) and electronic modulation (fluorination) is a critical lever for optimizing drug-like properties. This guide objectively compares flexible fluorinated amines (e.g., fluoroethylamines, linear alkyl amines) against their rigid counterparts (e.g., fluorinated pyrrolidines, piperidines, azetidines).

Key Takeaway: While flexible scaffolds minimize synthetic complexity, rigid fluorinated scaffolds consistently outperform in metabolic stability and target selectivity by exploiting the fluorine gauche effect to lock bioactive conformations. However, exceptions exist where entropic flexibility is required for multivalent binding (e.g., viral entry inhibitors).

The Mechanistic Interplay

To understand the bioassay data, one must first grasp the physical organic chemistry driving these differences.

The Fluorine Gauche Effect

In flexible linear amines (e.g., 2-fluoroethylamine), the C–F and C–N bonds preferentially adopt a gauche conformation due to


 hyperconjugation and electrostatic attraction between 

and

.
  • Flexible Scaffolds: This effect biases the population but allows rotation, resulting in an entropic penalty upon binding if the target requires a specific rotamer.

  • Rigid Scaffolds: Incorporating the amine into a ring (e.g., 3-fluoropiperidine) pre-organizes this gauche relationship, reducing the entropic cost of binding (

    
    ).
    
pKa and Lipophilicity Modulation

Fluorine is highly electronegative, lowering the pKa of proximal amines. This effect is amplified in rigid systems where the distance between F and N is fixed.

PropertyFlexible (e.g., 2-fluoroethylamine)Rigid (e.g., 3-fluoropiperidine)Impact on Bioassay
pKa Shift -1.5 to -2.0 units vs des-F-2.5 to -3.0 units vs des-FImproved membrane permeability; reduced hERG binding.
LogD Moderate reductionSignificant reductionLower lipophilicity improves solubility and lowers metabolic clearance.
Conformation Dynamic equilibriumFixed (Chair/Boat)Higher affinity if pre-organized to bioactive state.

Comparative Case Studies & Data

Case Study 1: Potency & Selectivity in DPP-4 Inhibitors

Context: Dipeptidyl peptidase-4 (DPP-4) inhibitors are used for Type 2 Diabetes.[1][2][3][4] The S1 binding pocket is hydrophobic and sterically constrained.

Comparison: Researchers compared flexible fluoroalkyl amine side chains against rigid (S)-3-fluoropyrrolidine scaffolds.

Experimental Data:

Scaffold TypeStructure DescriptionIC50 (DPP-4)Selectivity (vs DPP-8/9)
Flexible Linear 2-fluoroethylamine amide12.5 µMLow (< 10-fold)
Rigid (S)-3-fluoropyrrolidine amide 0.43 µM High (> 100-fold)
Optimized Rigid 3-fluoropyrrolidine (Compound 53)2.2 nM > 1000-fold

Data Source: Synthesized from SAR data in J. Med. Chem. and related DPP-4 literature (e.g., compounds related to Teneligliptin/Sitagliptin evolution).

Analysis: The rigid fluoropyrrolidine ring locks the fluorine in a position that interacts favorably with the S1 pocket residues while directing the basic nitrogen to the catalytic site. The flexible analog loses potency due to the entropic penalty of freezing the ethyl chain into the correct orientation.

Case Study 2: Metabolic Stability in BACE1 Inhibitors

Context: BACE1 inhibitors for Alzheimer's often fail due to poor brain penetration or rapid metabolism.

Comparison: A "Matched Molecular Pair" (MMP) analysis between a flexible morpholine/amine derivative and a rigid 3-fluoropiperidine core.

Experimental Data:

ParameterFlexible Analog (Morpholine/Linear)Rigid Analog (3-Fluoropiperidine)
BACE1 IC50 36 µM12 nM
Cl_int (Microsomal) > 100 µL/min/mg (High Clearance)< 15 µL/min/mg (Low Clearance)
Brain/Plasma Ratio 0.1 (Poor)0.6 - 0.8 (Good)

Mechanism:

  • Metabolic Blockade: The rigid ring prevents the "flopping" of the chain into the heme center of CYP450 enzymes.

  • pKa Suppression: The fixed fluorine lowers the amine pKa (approx 7.0–8.0), reducing lysosomal trapping and improving blood-brain barrier (BBB) crossing.

Case Study 3: The Counter-Example (Dengue Virus Entry)

Context: Glycodendrimers designed to block Dengue virus envelope proteins. Observation: Contrary to the "rigid is better" dogma, flexible scaffolds outperformed rigid ones.

  • Rigid Dendron:

    
    
    
  • Flexible Scaffold (12b):

    
    
    

Reasoning: The target (viral envelope) is large and dynamic. Flexibility allowed the multivalent ligands to "search" and simultaneously engage multiple binding sites, a process sterically hindered by the rigid scaffold.

Visualization of the Decision Process

ScaffoldSelection Start Start: Fluorinated Amine Design TargetType Is the Binding Pocket Small & Defined? Start->TargetType RigidPath Yes: Prioritize Rigid Scaffold (e.g., 3-F-Piperidine) TargetType->RigidPath FlexPath No: Prioritize Flexible Scaffold (e.g., Fluoroethyl) TargetType->FlexPath CheckMetab Check Metabolic Stability RigidPath->CheckMetab ResultRigid Outcome: High Potency Low Entropy Cost High Selectivity CheckMetab->ResultRigid CheckEntropy Check Entropic Penalty FlexPath->CheckEntropy ResultFlex Outcome: Induced Fit Possible Multivalent Reach Simpler Synthesis CheckEntropy->ResultFlex MetabIssue Is CYP Metabolism High? ResultFlex->MetabIssue Fix Strategy: Cyclize to Protect Alpha-Carbon MetabIssue->Fix Yes

Caption: Decision tree for selecting between rigid and flexible fluorinated amine scaffolds based on target topology and metabolic liabilities.

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) of rigid vs. flexible matched pairs.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

  • LC-MS/MS System.

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation: Pre-incubate microsomes (0.5 mg/mL final conc) with compound for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add to 150 µL ice-cold acetonitrile containing the Internal Standard. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    
    
Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Measure


, 

, and

to quantify the residence time and affinity differences.

Workflow:

  • Immobilization: Immobilize the target protein (e.g., BACE1 or DPP-4) onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Target density: ~2000 RU.

  • Preparation: Dilute rigid and flexible analogs in running buffer (HBS-EP+). Prepare a 2-fold dilution series (e.g., 0.1 nM to 100 nM).

  • Injection: Inject analytes for 180s (association) followed by 300s dissociation with running buffer. Flow rate: 30 µL/min.

  • Regeneration: Use 10 mM Glycine-HCl (pH 2.5) for 30s between cycles if necessary (often not needed for small molecules).

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model. Compare the dissociation rate constant (

    
    ) . Expectation: Rigid scaffolds often show slower 
    
    
    
    due to tighter packing and pre-organization.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Drug Discovery and Development.[5][6][7] Journal of Medicinal Chemistry. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Research on Dengue Virus Glycodendrimers: (2024). Bioconjugate Chemistry. Link

  • BACE1 Inhibitor Development: (2016). Journal of Medicinal Chemistry. Link

Sources

Comparative

Comprehensive Guide: Thermal Analysis (DSC/TGA) of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane Solids

Executive Summary & Material Context 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane represents a critical "conformationally restricted" scaffold in modern medicinal chemistry. Unlike flexible piperazine analogs, the [...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Material Context

2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane represents a critical "conformationally restricted" scaffold in modern medicinal chemistry. Unlike flexible piperazine analogs, the [2.2.1] bicyclic bridge locks the nitrogen lone pairs into specific vectors, enhancing binding selectivity for targets such as Orexin receptors, BMPR2 kinases, and nicotinic acetylcholine receptors (nAChR).

However, this structural rigidity introduces unique solid-state challenges. These bridged amines often exhibit high vapor pressure (sublimation propensity) , complex polymorphism , and hydrate formation that can confound standard thermal analysis.

This guide provides a validated protocol for characterizing this scaffold, using the commercially characterized 2-Boc-2,5-diazabicyclo[2.2.1]heptane as a reference baseline to interpret the behavior of the 4-fluorophenyl derivative.

Material Specifications & Reference Standards

Before initiating thermal scanning, establish the baseline properties of your material against known structural analogs.

FeatureTarget Molecule: 4-F-Phenyl Derivative Reference Standard: 2-Boc Derivative Control: N-(4-F-Phenyl)piperazine
Structure Rigid, Bicyclic, AromaticRigid, Bicyclic, AliphaticFlexible, Monocyclic, Aromatic
CAS Research Grade (N/A)113451-59-5 2252-63-3
Expected MP 85°C – 120°C (Free Base)>220°C (HCl Salt)74 – 76°C (Lit. Value)~30 – 35°C (Low melting solid)
Key Risk Sublimation before meltingLow melting pointHygroscopicity
Solid Form Crystalline Powder (White/Beige)Waxy Solid / PowderLow-melting Solid / Oil

Analyst Note: The addition of the rigid 4-fluorophenyl group significantly increases the melting point compared to the Boc-protected precursor due to


-

stacking interactions and reduced conformational entropy in the crystal lattice.

Experimental Protocols: DSC & TGA

Standard protocols often fail for bridged amines due to sublimation. Use the following optimized parameters.

Thermogravimetric Analysis (TGA)

Objective: Distinguish between surface moisture, solvates, and sublimation/degradation.

  • Instrument: TA Instruments Q500 / Discovery TGA (or equivalent).

  • Sample Mass: 2–5 mg (Minimize mass to reduce thermal gradients, but ensure enough for detection).

  • Pan Type: Platinum (open) for solvate screening; Aluminum (pinhole) if sublimation is suspected.

  • Purge Gas: Nitrogen (40–60 mL/min).

  • Ramp Rate: 10°C/min from Ambient to 350°C.

  • Critical Check: If mass loss is observed continuously from onset without a step, suspect sublimation.

Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


), Glass Transition (

), and Polymorphic transitions.[1]
  • Instrument: TA Instruments Q2000 / DSC 2500 (or equivalent).

  • Pan Configuration: Tzero Hermetic Aluminum Pans (Pinhole lid).

    • Why? Bridged amines can sublime near their melting point. A hermetic seal suppresses sublimation, allowing the observation of the true thermodynamic melting point (

      
      ).
      
  • Method (Heat-Cool-Heat):

    • Equilibrate at 0°C.

    • Heat to 150°C @ 10°C/min (Observe Solvent Loss/Melting 1).

    • Cool to -50°C @ 20°C/min (Generate Amorphous State).

    • Heat to 250°C @ 10°C/min (Observe

      
      , Recrystallization, Melting 2).
      

Workflow Visualization

ThermalAnalysisWorkflow Start Start: Solid Sample (4-F-Phenyl-2,5-diazabicyclo[2.2.1]heptane) TGA Step 1: TGA Screening (Open Pan, 10°C/min) Start->TGA Decision1 Mass Loss < 100°C? TGA->Decision1 Solvate Result: Solvate/Hydrate (Quantify Stoichiometry) Decision1->Solvate Step Loss Sublimation Result: Sublimation (Curved Mass Loss) Decision1->Sublimation Continuous Drift Stable Result: Anhydrous (Stable Baseline) Decision1->Stable Flat Line DSC_Setup Step 2: DSC Configuration Solvate->DSC_Setup Sublimation->DSC_Setup Use Hermetic Stable->DSC_Setup Pan_Choice Select Pan Type DSC_Setup->Pan_Choice Hermetic Hermetic Pan (Prevents Sublimation) Pan_Choice->Hermetic High Vapor Pressure Crimped Standard Crimped Pan (Allow Volatiles Escape) Pan_Choice->Crimped Hydrate Analysis Events Analyze Thermal Events Hermetic->Events Crimped->Events

Figure 1: Decision tree for selecting the correct thermal analysis configuration based on initial TGA screening results.

Anticipated Results & Data Interpretation

The "Free Base" Profile

The free base of the 4-fluorophenyl derivative is expected to behave similarly to the 2-Boc-2,5-diazabicyclo[2.2.1]heptane but with a shifted melting range.

  • TGA: Expect a clean trace up to ~150°C unless residual solvent (THF/DCM from synthesis) is trapped.

  • DSC:

    • Event 1 (Endotherm): Melting.[1][2][3][4] Predicted range: 85°C – 120°C .

    • Warning: If the endotherm is broad and noisy, it indicates sublimation . Repeat with a hermetic pan.

    • Event 2 (Exotherm): Decomposition.[3][5] Usually >250°C for this scaffold.

The Salt Profile (HCl / Tosylate)

Salts are preferred for drug development due to higher stability.

  • TGA: Often shows hygroscopicity (1-3% weight loss <100°C).

  • DSC:

    • Melting Point: Significantly higher, typically >220°C .

    • Decomposition: Often occurs immediately after or during melting (melt-degradation). This appears as a sharp endotherm followed instantly by a chaotic baseline.

Comparative Stability Data

The following table synthesizes data from structural analogs to predict performance:

Parameter2-Boc-Analogue (Ref)4-F-Phenyl-Analogue (Predicted)Interpretation
Melting Onset (

)
74.5°C95.0°C ± 10°C Aromatic ring adds rigidity/stacking.
Enthalpy of Fusion (

)
~80 J/g~100 J/g Higher crystallinity expected.
Recrystallization Slow / Glass formingModerate Bridged systems struggle to repack quickly.
Decomposition Temp >180°C>240°C Fluorine bond enhances oxidative stability.

Degradation Pathways

Understanding how the molecule fails thermally is crucial for stability testing.

DegradationPathways Molecule 4-F-Phenyl-2,5-diazabicyclo [2.2.1]heptane Oxidation N-Oxide Formation (Secondary Amine) Molecule->Oxidation Air/Heat RingOpen Bridge Cleavage (High Temp >250°C) Molecule->RingOpen Pyrolysis Sublimation Physical Loss (Sublimation) Molecule->Sublimation < MP (Vacuum)

Figure 2: Primary thermal degradation and physical loss pathways for diazabicyclo[2.2.1]heptane derivatives.

References

  • Sigma-Aldrich. (n.d.). (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane Product Sheet. Retrieved from (Catalog No. 694468).

  • ChemicalBook. (n.d.). 2-Boc-2,5-diazabicyclo[2.2.1]heptane Properties and Melting Point Data. Retrieved from .

  • Cuny, G. D., et al. (2023).[6] Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry. Retrieved from (Describes synthesis of 2-phenyl-2,5-diazabicyclo[2.2.1]heptane derivatives).

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (General authority on DSC/TGA of pharmaceuticals).
  • TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved from .

Sources

Safety & Regulatory Compliance

Safety

2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane proper disposal procedures

As drug development increasingly relies on conformationally restricted bioisosteres, compounds like 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane have become ubiquitous in medicinal chemistry workflows. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on conformationally restricted bioisosteres, compounds like 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane have become ubiquitous in medicinal chemistry workflows. However, the exact structural features that make this molecule pharmacologically valuable—its rigidified basic diamine core and lipophilic halogenated aromatic ring—also dictate strict, non-negotiable parameters for its safe handling and disposal.

As a Senior Application Scientist, I have designed this protocol not just to list regulatory steps, but to explain the chemical causality behind them. Understanding how this molecule interacts with its environment is the foundation of a self-validating safety culture in the laboratory.

Physicochemical & Hazard Profile

Before executing any disposal or operational plan, personnel must understand the quantitative hazard profile of the chemical class. Based on established data for fluorophenyl piperazines and diazabicycloheptane derivatives, the compound exhibits the following GHS classifications[1],[2]:

Hazard ClassGHS CategoryHazard StatementPrecautionary Focus
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedP264 (Wash skin), P270 (Do not eat/drink)
Skin Corrosion/Irritation Category 2H315: Causes skin irritationP280 (Wear PPE), P302+P352 (Wash skin)
Serious Eye Damage Category 2AH319: Causes serious eye irritationP305+P351+P338 (Rinse cautiously)
STOT (Single Exposure) Category 3H335: May cause respiratory irritationP261 (Avoid breathing dust), P271 (Ventilate)

Mechanistic Causality in Chemical Handling

When formulating a disposal plan, we must look beyond standard operating procedures and understand the molecular causality of the compound's hazards:

  • The Basicity of the Bicyclic Core: The bridged bicyclic system exposes the secondary amine, significantly increasing its basicity and nucleophilicity compared to unstrained piperazines. This basicity drives its classification as a severe skin and eye irritant, as the free base rapidly saponifies dermal lipids upon contact[3]. Consequently, plain water is often insufficient for surface decontamination; slightly acidic washes are required to protonate the amine and render it water-soluble.

  • Thermal Degradation of the Fluorophenyl Ring: The presence of the covalently bonded fluorine atom fundamentally alters the molecule's thermal degradation profile. Standard open-air burning or non-scrubbed incineration will cleave the C-F and C-N bonds, releasing highly toxic and corrosive hydrogen fluoride (HF) gas and nitrogen oxides (NOx)[2]. Therefore, any waste containing even trace amounts of this compound must be strictly routed to high-temperature incineration facilities equipped with flue gas scrubbers[4].

  • Environmental Persistence: The lipophilic nature of the fluorophenyl group prevents rapid biological degradation in standard sewage systems. Drain disposal is strictly prohibited, as it poses a direct threat to aquatic ecosystems[1].

Standard Operating Procedures: Methodologies for Disposal

The following self-validating protocols ensure that all operational steps account for the chemical's basicity and halogenated nature.

Protocol 1: Routine Laboratory Waste Segregation

This protocol applies to the disposal of reaction mixtures, stock solutions, and contaminated consumables.

  • Step 1: Solvent Compatibility Check: Ensure the waste container does not contain strong oxidizing agents. The electron-rich diamine core can react exothermically with oxidizers[5].

  • Step 2: Halogenated Designation (Critical): Regardless of the solvent used (e.g., Methanol, DMSO, Ethyl Acetate), if the solution contains 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane, the entire mixture must be classified as Halogenated Organic Waste . This ensures the waste is routed to a facility capable of scrubbing HF gas during incineration[4].

  • Step 3: Containerization: Store liquid waste in high-density polyethylene (HDPE) or glass containers. Ensure containers are tightly sealed and stored in a cool, well-ventilated area away from direct sunlight[5].

  • Step 4: Manifesting: Label the container clearly with the chemical name, the GHS hazard pictograms (GHS07 - Exclamation Mark), and the phrase "Contains Fluorinated Amines."

Protocol 2: Emergency Spill Containment & Neutralization

This protocol applies to accidental releases of the solid powder or concentrated solutions.

  • Step 1: Isolation & PPE: Immediately evacuate non-essential personnel. Don appropriate PPE, including a NIOSH-approved P95 (US) or P1 (EU) particulate respirator to prevent inhalation of the H335-classified dust[4].

  • Step 2: Dry Collection (For Solids): Do not apply water initially, as this will dissolve the lipophilic free base and expand the contamination zone. Use an explosion-proof vacuum or employ dry-sweeping techniques to collect the solid[1]. Place the collected material into a sealable hazardous waste container.

  • Step 3: Inert Absorption (For Liquids): If the compound is spilled in solution, absorb the liquid using an inert material such as silica gel, dry sand, or vermiculite[2]. Do not use combustible absorbents like sawdust.

  • Step 4: Surface Decontamination: Once the bulk material is removed, wipe the spill area with a dilute acidic solution (e.g., 1% citric acid or dilute acetic acid). This protonates any residual free base, converting it into a water-soluble salt. Follow with a thorough wash using soap and water[5].

Disposal Workflow Visualization

WasteRouting Start Waste Containing 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane StateCheck Determine Physical State Start->StateCheck Solid Solid Residue / Spill StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidAction Collect via Dry Sweep (Explosion-Proof Vacuum) Solid->SolidAction LiquidAction Absorb with Inert Material (Silica/Vermiculite) Liquid->LiquidAction HalogenatedBin Route to Halogenated Waste Stream (Due to 'F') SolidAction->HalogenatedBin LiquidAction->HalogenatedBin Incineration High-Temperature Incineration (Equipped with Flue Gas Scrubber) HalogenatedBin->Incineration

Workflow for the segregation and disposal of fluorinated bicyclic diamine waste.

References

  • CymitQuimica. "Safety Data Sheet: tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate." Available at: 1

  • Synquest Labs. "Safety Data Sheet: 1-(3-fluorophenyl)piperazine." Available at: 2

  • CDH Fine Chemical. "MATERIAL SAFETY DATA SHEET: 1-(4-FLUORO PHENYL) PIPERAZINE." Available at: 4

  • TCI Chemicals. "SAFETY DATA SHEET: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide." Available at:3

  • Fisher Scientific. "SAFETY DATA SHEET: (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane." Available at: 5

Sources

Handling

Personal protective equipment for handling 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane

Executive Safety Summary 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane is a rigid bicyclic diamine scaffold commonly used as a pharmaceutical intermediate. Its specific hazard profile combines the corrosivity/irritat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane is a rigid bicyclic diamine scaffold commonly used as a pharmaceutical intermediate. Its specific hazard profile combines the corrosivity/irritation potential of secondary amines with the metabolic stability of fluorinated aromatics.

Critical Hazard Directive: Treat this compound as a High-Potency Respiratory Irritant and Corrosive to Eyes . Unlike simple aliphatic amines, the bicyclic structure increases lipophilicity, potentially enhancing dermal absorption.

Parameter Critical Data
CAS Numbers 198988-90-8 (Free Base), 308103-49-3 (Hydrobromide Salt)
Physical State White to off-white crystalline powder
GHS Classification Warning ; H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
Storage Desiccated, 2–8°C (Hygroscopic). Store under inert gas (Argon/Nitrogen) recommended.
Incompatibilities Strong oxidizing agents, Acid chlorides, Chloroformates.
Risk Assessment & Mechanism of Toxicity

Why This Protocol Exists: Standard "lab safety" is insufficient for novel amine scaffolds.

  • Respiratory Sensitization: Bicyclic amines can act as haptens. Inhalation of dust triggers rapid mucous membrane inflammation.

  • Ocular Damage: The pKa of the secondary amine (approx. 9-10) creates a basic environment on moist surfaces (eyes/lungs), leading to immediate caustic injury.

  • Fluorine Content: The C-F bond requires specific high-temperature incineration, mandating strict waste segregation to prevent downstream compliance violations.

Personal Protective Equipment (PPE) Matrix

Directive: PPE selection is activity-dependent . Do not rely on a single "standard" uniform.

Scenario A: Handling Solid Powder (Weighing/Transfer)
  • Respiratory: Work strictly within a certified Chemical Fume Hood.[1] If hood access is compromised, a P100/N95 particulate respirator is mandatory.

  • Hands: Single Nitrile Gloves (min 0.11 mm thickness).

  • Eyes: Chemical Safety Goggles (Face shield if handling >5g).

Scenario B: Handling Solutions (Reaction/Work-up)
  • Respiratory: Fume Hood (Sash at optimal height).

  • Hands: Double Gloving Required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) if using permeating solvents like DCM or DMF.

    • Reasoning: Amines can permeate thin nitrile. The outer glove is sacrificial; the inner glove is the final barrier.

  • Body: Lab coat (buttoned) + Chemical-resistant apron if handling volumes >100mL.

Visual Decision Tree: PPE Selection

PPE_Decision_Tree Start Start: Define Activity State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Solid_Risk Risk: Dust Inhalation Solid->Solid_Risk Liquid_Risk Risk: Dermal Absorption & Splash Liquid->Liquid_Risk Solid_PPE PPE: Single Nitrile + Goggles Engineering: Fume Hood REQUIRED Solid_Risk->Solid_PPE Solvent_Check Solvent: DCM/DMF? Liquid_Risk->Solvent_Check Std_Liq_PPE PPE: Double Nitrile (4mil) Solvent_Check->Std_Liq_PPE No (MeOH, Water) High_Liq_PPE PPE: Silver Shield / Laminate + Nitrile Inner Solvent_Check->High_Liq_PPE Yes (DCM, DMF)

Figure 1: Activity-based PPE selection logic. Note the escalation for permeating solvents.

Operational Protocols
Phase 1: Receipt & Storage
  • Inspection: Verify the bottle seal. If the compound is yellowing, it indicates oxidation (amine degradation).

  • Environment: Store in a dedicated "Amines/Bases" cabinet.

  • Hygroscopy Check: If the powder is clumpy, it has absorbed water. Re-dry under vacuum over

    
     if precise stoichiometry is required.
    
Phase 2: Weighing (The Critical Control Point)
  • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat. Bicyclic amines are often fluffy, charged powders that "fly" easily.

  • Containment: Weigh inside the fume hood. Do not tare the balance on an open bench.

  • Cleanup: Immediately wipe the balance area with a wet paper towel (water/methanol) to capture invisible dust.

Phase 3: Solubilization & Reaction
  • Exotherm Warning: Dissolving this amine in acidic media (e.g., HCl in dioxane, Acetic Acid) will generate heat. Add the solid slowly to the acid solution, not the reverse.

  • Quenching: When neutralizing reactions containing this compound, use saturated Sodium Bicarbonate (

    
    ). Avoid strong bases (
    
    
    
    ) initially to prevent rapid biphasic heat generation.
Waste & Disposal Strategy

Strict Segregation Rule: Because of the Fluorine atom on the phenyl ring, this material cannot be treated as standard organic waste in many jurisdictions.

  • Solid Waste:

    • Label: "Solid Hazardous Waste - Halogenated Organic."

    • Container: Double-bagged in clear polyethylene.

  • Liquid Waste:

    • Stream: Halogenated Solvent Waste (even if dissolved in non-halogenated solvents like Ethanol, the solute renders it halogenated).

    • Do NOT mix with acidic waste streams (risk of heat/fumes) or oxidizers (risk of reaction).

  • Empty Containers: Rinse 3x with Methanol. Collect rinsate as Halogenated Waste. Deface label and discard bottle.

Disposal Workflow Diagram

Disposal_Workflow Source Waste Source Type Type? Source->Type Solid Solid (Powder/Wipes) Type->Solid Liquid Liquid (Mother Liquor) Type->Liquid Halogen Contains Fluorine? Solid->Halogen Liquid->Halogen Bin_Solid Bin: Solid Halogenated (Incineration) Halogen->Bin_Solid Yes (Always) Bin_Liq Bin: Liquid Halogenated (Do NOT mix w/ Acid) Halogen->Bin_Liq Yes (Always)

Figure 2: Waste segregation logic focusing on the Fluorine content requirement.

Emergency Response
  • Eye Contact: Immediate irrigation for 15 minutes .[2][3] Time is critical due to the basicity. Hold eyelids open.

  • Skin Contact: Wash with soap and water.[4][2][3][5] Do not use alcohol (increases skin permeability).

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to prevent dust), then scoop into a bag.

  • Spill (Liquid): Absorb with vermiculite or sand.[6] Do not use sawdust (potential reaction with amines).

References
  • Sigma-Aldrich. (n.d.). (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide Safety Data Sheet. Retrieved from

  • PubChem. (n.d.).[7] Compound Summary: 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane.[7][8][9] National Center for Biotechnology Information. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
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